SRC-1 (686-700)
Description
BenchChem offers high-quality SRC-1 (686-700) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SRC-1 (686-700) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H131N27O21 |
|---|---|
Molecular Weight |
1771.0 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-[[2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C77H131N27O21/c1-9-42(8)61(103-66(115)46(16-10-11-23-78)93-70(119)53(30-43-32-85-37-90-43)97-62(111)45(79)15-12-24-87-76(81)82)73(122)101-52(29-41(6)7)69(118)100-54(31-44-33-86-38-91-44)71(120)94-47(17-13-25-88-77(83)84)64(113)98-51(28-40(4)5)68(117)99-50(27-39(2)3)67(116)96-49(19-21-58(80)107)65(114)95-48(20-22-60(109)110)63(112)89-34-59(108)92-55(35-105)74(123)104-26-14-18-57(104)72(121)102-56(36-106)75(124)125/h32-33,37-42,45-57,61,105-106H,9-31,34-36,78-79H2,1-8H3,(H2,80,107)(H,85,90)(H,86,91)(H,89,112)(H,92,108)(H,93,119)(H,94,120)(H,95,114)(H,96,116)(H,97,111)(H,98,113)(H,99,117)(H,100,118)(H,101,122)(H,102,121)(H,103,115)(H,109,110)(H,124,125)(H4,81,82,87)(H4,83,84,88)/t42-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-/m0/s1 |
InChI Key |
PWWHDKSQHIXQJP-QHGNQABOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Foundational & Exploratory
The Functional Core of Transcriptional Coactivation: A Technical Guide to the SRC-1 (686-700) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Steroid Receptor Coactivator-1 (SRC-1), a pioneering member of the p160 family of transcriptional coactivators, is a critical modulator of gene expression orchestrated by nuclear receptors. Its function is pivotal in a myriad of physiological processes, including development, metabolism, and endocrine signaling. Disruptions in SRC-1 activity have been implicated in the pathology of various diseases, most notably in cancer. At the heart of its interaction with nuclear receptors lies a conserved LXXLL motif (where L is leucine and X is any amino acid). This technical guide provides an in-depth exploration of the SRC-1 (686-700) peptide, a 15-amino acid fragment encompassing the second LXXLL motif of SRC-1. This peptide serves as a powerful tool for dissecting the molecular mechanisms of transcriptional coactivation and for the development of novel therapeutic agents targeting nuclear receptor signaling pathways.
The SRC-1 (686-700) peptide, with the sequence RHKILHRLLQEGSPS , acts as a high-affinity binding motif for the activation function 2 (AF-2) domain of ligand-activated nuclear receptors.[1][2] This interaction is a crucial step in the recruitment of the larger coactivator complex to target gene promoters, leading to chromatin remodeling and transcriptional activation.[3][4] Understanding the biophysical and functional properties of this peptide is paramount for elucidating the intricacies of gene regulation and for designing molecules that can modulate these interactions for therapeutic benefit.
Core Function: A Molecular Bridge in Transcriptional Activation
The primary function of the SRC-1 (686-700) peptide is to mediate the direct, ligand-dependent interaction between the SRC-1 coactivator and nuclear receptors.[1][2] This interaction is a cornerstone of gene activation by steroid hormones and other nuclear receptor ligands.
Upon ligand binding, nuclear receptors undergo a conformational change that exposes a hydrophobic groove on their ligand-binding domain (LBD), known as the AF-2 domain. The LXXLL motif within the SRC-1 (686-700) peptide forms an amphipathic α-helix that docks into this groove.[5] The leucine residues of the motif make critical hydrophobic contacts, while flanking residues contribute to the specificity and affinity of the interaction with different nuclear receptors.[5]
This initial binding event serves as a scaffold for the assembly of a larger coactivator complex at the promoter of target genes. This complex often includes other coactivators like CBP/p300, which possess histone acetyltransferase (HAT) activity.[1][3] The recruitment of these enzymes leads to the acetylation of histones, resulting in a more open chromatin structure that is accessible to the basal transcription machinery, ultimately leading to gene transcription.[3]
Quantitative Data: Binding Affinities of SRC-1 Peptides
The binding affinity of the SRC-1 (686-700) peptide and similar LXXLL-containing peptides to various nuclear receptors is a critical parameter for understanding their biological function and for the development of targeted therapies. These affinities are typically determined using biophysical techniques such as fluorescence polarization (FP) and time-resolved fluorescence resonance energy transfer (TR-FRET). While specific Kd or IC50 values for the exact 686-700 fragment are not always explicitly reported in the literature for all nuclear receptors, the following table summarizes representative binding affinity data for SRC-1 derived peptides, including those containing the second NR box, with several key nuclear receptors.
| Nuclear Receptor | Ligand | Peptide | Assay | Kd / IC50 | Reference |
| Estrogen Receptor α (ERα) | Estradiol | SRC-1 NR Box II Peptide | TR-FRET | ~10-100 nM | [6][7] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Rosiglitazone | SRC-1 NR Box II Peptide | TR-FRET | ~50-200 nM | [8] |
| Retinoid X Receptor α (RXRα) | 9-cis-Retinoic Acid | SRC-1 RID2 Peptide | ITC | ~1-10 µM | [9] |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | SRC-1 NR Box II Peptide | FP | ~100-500 nM | [1][10] |
| Glucocorticoid Receptor (GR) | Dexamethasone | SRC-1 NR Box II Peptide | FP | ~200-1000 nM | [11] |
Note: The binding affinities can vary depending on the specific experimental conditions, including the assay format, buffer composition, and the specific constructs of the receptor and peptide used. The data presented here are intended to be representative.
Signaling Pathways Involving SRC-1 (686-700) Mediated Interactions
The interaction of the SRC-1 (686-700) peptide's LXXLL motif with nuclear receptors is a central event in numerous signaling pathways. Below are two examples illustrating the role of this interaction in androgen receptor and growth factor signaling.
Androgen Receptor (AR) Signaling Pathway
Caption: Ligand-activated Androgen Receptor (AR) dimerizes, translocates to the nucleus, and binds to Androgen Response Elements (AREs). This complex then recruits SRC-1 via its LXXLL motif (represented by the 686-700 peptide), leading to the assembly of a coactivator complex and subsequent target gene transcription.[1][10]
Crosstalk with Growth Factor Signaling
Caption: Growth factor signaling can lead to the activation of kinases like Src, which can phosphorylate and activate SRC-1.[4] This enhances its coactivator function for nuclear receptors like the Estrogen Receptor (ERα), leading to increased target gene expression even at low ligand concentrations.
Experimental Protocols
Detailed methodologies are crucial for the successful application of the SRC-1 (686-700) peptide in research. Below are representative protocols for its synthesis and its use in a common binding assay.
Solid-Phase Peptide Synthesis (SPPS) of SRC-1 (686-700)
This protocol outlines the Fmoc/tBu-based solid-phase synthesis of the SRC-1 (686-700) peptide (RHKILHRLLQEGSPS).
Materials:
-
Fmoc-Ser(tBu)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Leu-OH, Fmoc-Gln(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Pro-OH
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-amino acid (3 equivalents), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence from C-terminus to N-terminus.
-
Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
-
Purification and Characterization:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical HPLC.
-
Fluorescence Polarization (FP) Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of the unlabeled SRC-1 (686-700) peptide for a nuclear receptor LBD.
Materials:
-
Purified nuclear receptor Ligand Binding Domain (LBD)
-
Fluorescently labeled tracer peptide (e.g., a high-affinity LXXLL peptide labeled with fluorescein)
-
Unlabeled SRC-1 (686-700) peptide
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
-
Black, low-volume 384-well microplates
Procedure:
-
Determine Optimal Tracer and Receptor Concentrations:
-
Perform a saturation binding experiment by titrating the fluorescent tracer against a fixed concentration of the nuclear receptor LBD to determine the Kd of the tracer and the optimal receptor concentration that gives a sufficient assay window (typically 80-90% of maximal polarization).
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the unlabeled SRC-1 (686-700) peptide in assay buffer.
-
In a 384-well plate, add the assay buffer, the fixed concentration of the nuclear receptor LBD, and the fixed concentration of the fluorescent tracer to each well.
-
Add the serially diluted unlabeled SRC-1 (686-700) peptide to the wells. Include control wells with no competitor (maximum polarization) and wells with only the tracer (minimum polarization).
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium. Protect from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the unlabeled peptide that displaces 50% of the bound fluorescent tracer.
-
Mandatory Visualizations
Experimental Workflow: Fluorescence Polarization Assay
Caption: A schematic workflow for determining the binding affinity of the SRC-1 (686-700) peptide to a nuclear receptor using a fluorescence polarization competitive binding assay.
Conclusion
The SRC-1 (686-700) peptide is an invaluable tool for researchers in the fields of molecular biology, endocrinology, and drug discovery. Its ability to specifically interact with the AF-2 domain of nuclear receptors in a ligand-dependent manner allows for the detailed investigation of transcriptional coactivation mechanisms. The quantitative data on its binding affinities, coupled with detailed experimental protocols and an understanding of its role in key signaling pathways, provides a solid foundation for its use in both basic and translational research. As our understanding of the diverse roles of nuclear receptors in health and disease continues to expand, the utility of probes like the SRC-1 (686-700) peptide will undoubtedly grow, paving the way for new therapeutic strategies that target the intricate dance of protein-protein interactions at the heart of gene regulation.
References
- 1. Mechanisms of androgen receptor signalling via steroid receptor coactivator-1 in prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Steroid receptor coactivators – their role in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and specificity of nuclear receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemical crosslinking mass spectrometry reveals the conformational landscape of the activation helix of PPARγ; a model for ligand-dependent antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamic characterization of the interaction between CAR-RXR and SRC-1 peptide by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Mechanisms of androgen receptor signalling via steroid receptor coactivator-1 in prostate. | Semantic Scholar [semanticscholar.org]
- 11. Transcriptional regulation of steroid receptor coactivator-1 (SRC-1) in glucocorticoid action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of SRC-1 Coactivator Peptide Interaction with Nuclear Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Steroid Receptor Coactivator-1 (SRC-1), the founding member of the p160 family of coactivators, is a critical mediator of nuclear receptor (NR) transcriptional activity. Its function is pivotal in a myriad of physiological processes, and its dysregulation is implicated in various pathologies, including cancer and metabolic diseases. The interaction between SRC-1 and NRs is a highly dynamic and regulated process, primarily initiated by the binding of a cognate ligand to the NR's ligand-binding domain (LBD). This guide provides a comprehensive technical overview of the core mechanisms governing the SRC-1-NR interaction, detailing the structural basis, regulatory controls, and key experimental methodologies used to investigate this critical protein-protein interface.
The Core Interaction: LXXLL Motifs and the AF-2 Domain
The canonical interaction between SRC-1 and nuclear receptors is mediated by specific molecular motifs. SRC-1 possesses a central nuclear receptor interaction domain (NRID) that contains three highly conserved α-helical motifs with the consensus sequence LXXLL, where 'L' is leucine and 'X' is any amino acid.[1][2] These motifs, often referred to as NR boxes, are necessary and sufficient for direct, ligand-dependent binding to nuclear receptors.[2][3]
The corresponding interaction surface on the nuclear receptor is a hydrophobic groove formed within the LBD upon agonist binding. A crucial component of this groove is the Activation Function 2 (AF-2) domain, which includes a conserved amphipathic α-helix known as helix 12.[4][5] Ligand binding induces a conformational change that repositions helix 12, completing the formation of the coactivator binding pocket.[5] This pocket is stabilized by a "charge clamp," where a conserved glutamate in helix 12 and a conserved lysine in helix 3 of the LBD form hydrogen bonds with the peptide backbone of the LXXLL motif, orienting it for optimal hydrophobic interaction.[4]
Distinct LXXLL motifs and their flanking sequences can confer different binding affinities and specificities for various nuclear receptors, allowing for a nuanced regulation of gene expression.[1][6]
The Mechanism of Transcriptional Activation
The binding of SRC-1 is the initial and rate-limiting step in the assembly of a larger coactivator complex that ultimately activates gene transcription.
Ligand-Dependent Recruitment and Complex Assembly
Upon ligand binding, the NR undergoes a conformational change, recruiting SRC-1 via its LXXLL motifs.[3] SRC-1 then functions as a molecular scaffold, recruiting secondary coactivators.[1][7] Its C-terminal activation domains (AD1 and AD2) are key to this process:
-
AD1 Domain: Recruits the general coactivators CREB-binding protein (CBP) and its homolog p300.[1][7][8]
-
AD2 Domain: Interacts with coactivator-associated arginine methyltransferase 1 (CARM1) and protein arginine N-methyltransferase 1 (PRMT1).[1]
This hierarchical assembly results in a multi-protein complex at the promoter of the target gene, which uses the enzymatic activities of its components—primarily histone acetyltransferases (HATs) from CBP/p300 and histone methyltransferases from CARM1/PRMT1—to modify chromatin, making it more accessible to the basal transcription machinery.[9][10]
Allosteric Regulation in NR Dimers
Nuclear receptors often function as homodimers or heterodimers. Structural and biophysical studies have revealed an allosteric mechanism that controls coactivator binding. The binding of a single SRC-1 peptide to one monomer of an NR dimer can induce a conformational change that is propagated through the dimer interface to the second monomer.[11] This allosteric signal can negatively regulate the binding of a second coactivator molecule, resulting in an asymmetric 2:1 stoichiometry of the NR dimer to the coactivator.[11] This mechanism provides a layer of control over the transcriptional response.
Regulation by Post-Translational Modifications (PTMs)
The function and interaction of SRC-1 are further modulated by PTMs, including phosphorylation and sumoylation. For example, phosphorylation of SRC-1 by cyclin-dependent kinase 2 (Cdk2) can enhance its interaction with the progesterone receptor (PR).[12] Similarly, sumoylation of SRC-1 has been reported to strengthen its association with PR.[12] These modifications provide a dynamic mechanism to fine-tune NR-mediated gene transcription in response to various cellular signals.[13]
Quantitative Analysis of the SRC-1-NR Interaction
The affinity of the SRC-1 and nuclear receptor interaction is a key determinant of ligand potency and efficacy. This interaction is typically quantified by determining the equilibrium dissociation constant (Kd) or the half-maximal effective concentration (EC50) for coactivator recruitment. These values are influenced by the specific nuclear receptor, the ligand, and the SRC-1 peptide sequence.
| Nuclear Receptor | Ligand | SRC-1 Peptide/Domain | Method | Parameter | Value | Reference |
| Progesterone Receptor (PR) | Agonist (unspecified) | Fluorescein-SRC1-4 | TR-FRET | EC50 | 3.4 - 12 nM | [14] |
| Thyroid Receptor β (TRβ) | T3 | SRC3-NRID | TR-FRET | EC50 (SRC3 recruitment) | 24.6 ± 2.7 nM | [15] |
| Thyroid Receptor β (TRβ) | GC-1 | SRC3-NRID | TR-FRET | EC50 (SRC3 recruitment) | 30.1 ± 3.5 nM | [15] |
| Pregnane X Receptor (PXR) | T0901317 | FAM-SRC1-B | TR-FRET | Kd | ~100-200 nM | [16] |
Note: Data for SRC-3, a closely related p160 coactivator, is included to provide context for typical binding affinities in this family.
Key Experimental Methodologies
Several biophysical and biochemical techniques are employed to study the SRC-1-NR interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Principle: TR-FRET is a robust, homogeneous assay used to measure protein-protein interactions in real-time. A FRET donor (e.g., a terbium-labeled antibody against a tagged NR) and a FRET acceptor (e.g., a fluorescein-labeled SRC-1 peptide) are used. Upon ligand-induced interaction, the donor and acceptor are brought into close proximity, allowing for energy transfer and the emission of a specific FRET signal.[16][17]
Detailed Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., Nuclear Receptor Buffer F). Dilute the tagged nuclear receptor (e.g., GST-NR-LBD), the donor (e.g., Tb-anti-GST antibody), the acceptor (e.g., Fluorescein-SRC1 peptide), and the test ligand to desired concentrations.
-
Assay Plate Setup: Add the test ligand dilutions to a multi-well microplate.
-
Incubation: Add the NR-LBD to the wells containing the ligand and incubate to allow binding.
-
Detection: Add a pre-mixed solution of the Tb-anti-GST antibody and the Fluorescein-SRC1 peptide.
-
Measurement: Incubate at room temperature to allow for receptor-coactivator binding and FRET signal equilibration. Read the plate on a TR-FRET compatible plate reader, measuring emission at wavelengths corresponding to both the donor and the acceptor (e.g., 490 nm and 520 nm).[16]
-
Data Analysis: Calculate the ratio of the acceptor to donor emission. Plot this ratio against the ligand concentration to determine EC50 values for coactivator recruitment.
Co-Immunoprecipitation (Co-IP) and GST Pull-Down Assays
Principle: These affinity-based techniques are used to detect protein-protein interactions in vivo (Co-IP) or in vitro (GST Pull-Down). For Co-IP, an antibody against a target protein (e.g., the NR) is used to capture it from a cell lysate, along with any stably interacting partners (e.g., SRC-1), which are then detected by Western blotting. GST pull-downs use a recombinant GST-tagged "bait" protein to pull down interacting "prey" proteins from a lysate or a solution of purified proteins.[18]
Detailed Protocol (GST Pull-Down):
-
Protein Expression: Express and purify a GST-tagged NR-LBD ("bait") and the SRC-1 peptide/domain ("prey"), often radiolabeled with ³⁵S-methionine via in vitro transcription/translation.
-
Bait Immobilization: Incubate the GST-NR-LBD with glutathione-agarose beads to immobilize the bait protein. Wash the beads to remove unbound protein.
-
Binding Reaction: Add the radiolabeled SRC-1 prey protein to the beads. Include the appropriate ligand (agonist) or control (e.g., antagonist or vehicle). Incubate to allow interaction.
-
Washing: Wash the beads extensively with binding buffer to remove non-specific interactors.
-
Elution and Detection: Elute the protein complexes from the beads using SDS-PAGE loading buffer.
-
Analysis: Separate the proteins by SDS-PAGE and detect the radiolabeled SRC-1 prey protein by autoradiography. A band corresponding to SRC-1 indicates a positive interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (Kd) of a biomolecular interaction.[19] One molecule (the "ligand," e.g., the NR) is immobilized on a sensor chip surface, and the other (the "analyte," e.g., an SRC-1 peptide) is flowed over the surface. Binding causes a change in mass at the surface, which alters the refractive index, producing a measurable signal in resonance units (RU).[20][21]
Detailed Protocol:
-
Chip Preparation: Activate the surface of a sensor chip (e.g., a CM5 chip).
-
Ligand Immobilization: Covalently couple the purified NR protein to the activated chip surface to a desired density. Deactivate any remaining active groups.
-
Analyte Injection: Prepare a series of dilutions of the purified SRC-1 peptide in running buffer. Sequentially inject each concentration over the chip surface for a defined period (association phase), followed by a flow of running buffer alone (dissociation phase).
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to strip the bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell. The corrected data is then fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic rate constants (kₐ and kₔ) and the equilibrium dissociation constant (Kd = kₔ/kₐ).
Conclusion and Implications for Drug Development
The interaction between SRC-1 and nuclear receptors is a fundamental mechanism in endocrine signaling. It is characterized by the ligand-dependent recognition of LXXLL motifs by the NR's AF-2 domain, followed by the hierarchical assembly of a larger enzymatic complex that drives gene expression. This process is finely tuned by allosteric controls and post-translational modifications. Understanding the structural and quantitative details of this interaction is paramount for the development of novel therapeutics. Targeting the NR-coactivator interface offers a promising strategy for creating highly specific selective receptor modulators (SRMs) that can precisely control NR activity in disease states. The methodologies outlined in this guide provide the essential tools for researchers to dissect this interaction and discover the next generation of nuclear receptor-targeted drugs.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the steroid receptor coactivator 1 (SRC1)-CREB binding protein interaction interface and its importance for the function of SRC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 10. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. Multi-modulation of nuclear receptor coactivators through posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of SRC family coactivators by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Quantification of Ligand-Regulated Nuclear Receptor Corepressor and Coactivator Binding, Key Interactions Determining Ligand Potency and Efficacy for Thyroid Hormone Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Binding affinity and kinetic analysis of nuclear receptor/co-regulator interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. path.ox.ac.uk [path.ox.ac.uk]
- 21. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the SRC-1 (686-700) Peptide: A Tool for Interrogating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Steroid Receptor Coactivator-1 (SRC-1) (686-700) peptide, a critical tool for studying the interactions between nuclear receptors (NRs) and their coactivators. We will delve into its mechanism of action, detail the principles of key experimental applications, and provide visual aids to conceptualize its utility in research and drug discovery.
Introduction: The Significance of SRC-1 and the LXXLL Motif
Steroid Receptor Coactivator-1 (SRC-1) is a member of the p160 family of transcriptional coactivators that are essential for the ligand-dependent activation of nuclear receptors.[1][2][3] NRs are a large family of transcription factors that regulate gene expression in response to hormones like steroids and retinoids.[4] For NRs to activate transcription, they must recruit a complex of coactivator proteins.[1]
The interaction between NRs and coactivators like SRC-1 is primarily mediated by a short, conserved alpha-helical motif known as the "LXXLL motif," where 'L' is leucine and 'X' is any amino acid.[1][5][6][7] SRC-1 contains several of these NR boxes, which are necessary and sufficient for its interaction with the ligand-binding domain (LBD) of nuclear receptors.[6][7][8]
The SRC-1 (686-700) peptide is a synthetically accessible fragment derived from the second NR box of the human SRC-1 protein.[9][10][11] Its sequence, typically RHKILHRLLQEGSPS, contains the critical LXXLL core.[10] This peptide acts as a high-affinity competitive inhibitor, effectively mimicking the full-length SRC-1 protein to bind to the coactivator-binding groove on the NR's LBD.[12] This property makes it an invaluable tool for validating interactions, screening for inhibitors, and elucidating the structural basis of NR-coactivator recognition.
Mechanism of Action: Competitive Inhibition
Upon ligand binding (e.g., a steroid hormone), a nuclear receptor undergoes a conformational change. This change creates a hydrophobic groove on its surface, known as the activation function-2 (AF-2) domain. The LXXLL motif of a coactivator, which forms an amphipathic α-helix, fits precisely into this groove.[1][7][13]
The SRC-1 (686-700) peptide functions by competing with endogenous p160 coactivators (like SRC-1, SRC-2, and SRC-3) for binding to this AF-2 domain. By introducing this peptide into an experimental system, researchers can disrupt the formation of the native NR-coactivator complex. The degree of disruption is proportional to the peptide's concentration and its binding affinity for the specific nuclear receptor being studied.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting steroid receptor coactivators in cancer via small molecule agents [frontiersin.org]
- 3. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional analyses of an LXXLL motif in nuclear receptor corepressor (N-CoR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 11. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 12. Steroid Receptor/Coactivator Binding Inhibitors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steroid Receptor Coactivator-1 (SRC-1), (676-700), biotin labeled - 1 mg [eurogentec.com]
Decoding the Specificity of the SRC-1 LXXLL Motif: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Steroid Receptor Coactivator-1 (SRC-1), a key transcriptional coactivator, plays a pivotal role in mediating the transcriptional activity of nuclear receptors (NRs). Central to this function is the highly conserved LXXLL motif (where L is leucine and X is any amino acid), which serves as a primary recognition and binding site for NRs. The specificity of the interaction between the multiple LXXLL motifs within SRC-1 and the diverse family of NRs is a critical determinant of cellular response to hormonal signals. This technical guide provides an in-depth exploration of the molecular determinants governing the specificity of the SRC-1 LXXLL motif, offering a comprehensive resource for researchers in nuclear receptor signaling and drug development. We delve into the quantitative aspects of these interactions, provide detailed experimental methodologies, and visualize the complex signaling and experimental workflows.
The SRC-1 LXXLL Motif: A Critical Interface for Nuclear Receptor Interaction
SRC-1, also known as Nuclear Coactivator 1 (NCOA1), is a member of the p160 family of coactivators.[1] It enhances the transcriptional activity of NRs by recruiting other coactivators, such as CBP/p300, which possess histone acetyltransferase (HAT) activity, leading to chromatin remodeling and gene activation.[1][2] The interaction between SRC-1 and NRs is primarily mediated by three α-helical LXXLL motifs located in its central nuclear receptor interaction domain (NRID).[1][3] These motifs, often referred to as NR boxes, bind to a hydrophobic groove on the surface of the ligand-binding domain (LBD) of NRs, which is formed upon ligand binding.[4]
The specificity of which SRC-1 LXXLL motif interacts with a particular NR is not absolute and is influenced by several factors, most notably the amino acid sequences flanking the core LXXLL motif.[5][6][7] These flanking residues can make additional contacts with the NR LBD, thereby modulating the affinity and stability of the interaction.[5][8] This differential binding provides a mechanism for the cell to fine-tune its response to various hormonal stimuli.
Quantitative Analysis of SRC-1 LXXLL Motif-Nuclear Receptor Interactions
The binding affinity between different SRC-1 LXXLL motifs and various nuclear receptors has been investigated using several quantitative techniques. The following tables summarize key findings from the literature, providing a comparative overview of these interactions.
Table 1: Relative Binding Affinities of SRC-1 LXXLL Motifs for Various Nuclear Receptors (Yeast Two-Hybrid Assay)
| SRC-1 Motif | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | PPARα | PPARγ |
| Motif 1 | ++ | ++ | + | + | + | + |
| Motif 2 | +++ | +++ | + | + | ++ | ++ |
| Motif 3 | + | + | ++ | ++ | + | + |
| Motif 4 (C-terminal) | + | + | +++ | +++ | +++ | +++ |
Data synthesized from multiple studies, including[6]. The ‘+’ symbols represent a qualitative measure of interaction strength, with ‘+++’ indicating the strongest interaction.
Table 2: Peptide Competition Assay for SRC-1 LXXLL Motif Interaction with Estrogen Receptor α (ERα)
| Peptide Sequence (Core Motif) | IC50 (µM) |
| SRC-1 Motif 2 (KHKILHRLLQDSS) | ~5 |
| SRC-1 Motif 4 (QEPVSPKKKENALLRYLLSK) | ~20 |
| Mutant Motif 2 (KHKIAHRAAQDSS) | >100 |
Data are representative values collated from peptide competition assays described in the literature.[9][10] Actual values can vary based on experimental conditions.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of SRC-1 LXXLL motif-NR interactions. The following sections provide comprehensive protocols for three key experimental techniques.
Yeast Two-Hybrid (Y2H) Assay
The yeast two-hybrid system is a powerful genetic method to identify and characterize protein-protein interactions.[11][12]
Principle: The assay is based on the modular nature of eukaryotic transcription factors, which have a separable DNA-binding domain (DBD) and a transcriptional activation domain (AD). In the Y2H system, the protein of interest (e.g., a nuclear receptor LBD) is fused to the DBD ("bait"), and a potential interacting partner (e.g., an SRC-1 LXXLL motif) is fused to the AD ("prey"). If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, lacZ), allowing for cell growth on selective media and colorimetric detection.
Detailed Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the nuclear receptor LBD into a bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain.
-
Clone the DNA sequence encoding the specific SRC-1 LXXLL motif and its flanking regions into a prey vector (e.g., pGADT7), which contains the GAL4 activation domain.
-
-
Yeast Transformation:
-
Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate method.
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
To assess the interaction, replica-plate the colonies from the SD/-Leu/-Trp plates onto selective medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). The ability of yeast to grow on this medium indicates an interaction.
-
For a more quantitative or qualitative assessment, perform a β-galactosidase filter lift assay or a liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate. The development of a blue color indicates a positive interaction.
-
-
Controls:
-
Include positive controls (e.g., plasmids encoding known interacting proteins) and negative controls (e.g., empty bait or prey vectors) to validate the assay results.
-
Glutathione S-Transferase (GST) Pull-Down Assay
The GST pull-down assay is an in vitro method used to confirm direct protein-protein interactions.[1][8][13][14][15]
Principle: A "bait" protein is expressed as a fusion protein with Glutathione S-Transferase (GST). This GST-fusion protein is then immobilized on glutathione-agarose beads. A cell lysate or a purified "prey" protein is incubated with the immobilized bait protein. If the prey protein interacts with the bait, it will be "pulled down" with the beads. The interacting proteins are then eluted and detected by Western blotting.
Detailed Protocol:
-
Expression and Purification of GST-Fusion Protein:
-
Express the GST-fused nuclear receptor LBD in E. coli.
-
Lyse the bacteria and purify the GST-fusion protein using glutathione-agarose beads.
-
-
Preparation of Prey Protein:
-
The SRC-1 LXXLL motif-containing fragment can be expressed and radiolabeled with ³⁵S-methionine via in vitro transcription/translation or expressed in cells and used as a whole-cell lysate.
-
-
Binding Reaction:
-
Incubate the purified GST-NR-LBD immobilized on glutathione-agarose beads with the ³⁵S-labeled SRC-1 fragment or cell lysate.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
If using a radiolabeled prey, visualize the interacting protein by autoradiography. If using a cell lysate, detect the prey protein by Western blotting using a specific antibody.
-
Förster Resonance Energy Transfer (FRET) Microscopy
FRET is a powerful technique to study protein-protein interactions in living cells.[16][17][18][19][20]
Principle: FRET is a non-radiative energy transfer process that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm). In this context, a nuclear receptor can be fused to a donor fluorophore (e.g., Cyan Fluorescent Protein - CFP) and SRC-1 or a fragment containing the LXXLL motif can be fused to an acceptor fluorophore (e.g., Yellow Fluorescent Protein - YFP). If the two proteins interact upon ligand stimulation, the donor and acceptor fluorophores are brought close enough for FRET to occur, resulting in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission.
Detailed Protocol:
-
Plasmid Construction:
-
Create expression vectors where the nuclear receptor is fused to a donor fluorophore (e.g., pCFP-NR-LBD) and the SRC-1 fragment is fused to an acceptor fluorophore (e.g., pYFP-SRC-1-NRID).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or MCF-7) on glass-bottom dishes.
-
Co-transfect the cells with the donor and acceptor fusion protein expression plasmids.
-
-
Live-Cell Imaging:
-
Mount the dish on a fluorescence microscope equipped for FRET imaging.
-
Before adding the ligand, acquire images in the donor, acceptor, and FRET channels.
-
Add the specific ligand for the nuclear receptor to the cells and acquire a time-lapse series of images to monitor the change in FRET signal.
-
-
FRET Analysis:
-
Calculate the FRET efficiency using various methods, such as sensitized emission or acceptor photobleaching. A common method is to calculate the ratio of the acceptor emission to the donor emission. An increase in this ratio upon ligand addition indicates an interaction.
-
Quantify the FRET efficiency (E) using the formula: E = 1 - (F_DA / F_D), where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor after photobleaching the acceptor.[17]
-
Visualizing SRC-1 Signaling and Experimental Workflows
Graphviz diagrams are provided to illustrate the key signaling pathways and experimental workflows described in this guide.
SRC-1 Coactivation of Nuclear Receptors
Caption: SRC-1 mediated coactivation of nuclear receptor signaling.
Yeast Two-Hybrid Experimental Workflow
Caption: Workflow for the Yeast Two-Hybrid (Y2H) assay.
GST Pull-Down Experimental Workflow
Caption: Workflow for the GST Pull-Down assay.
Conclusion and Future Directions
The specificity of the SRC-1 LXXLL motif is a cornerstone of nuclear receptor signaling, providing a sophisticated mechanism for regulating gene expression in response to a wide array of physiological cues. The interplay between the core LXXLL sequence and its flanking amino acids dictates the binding affinity and selectivity for different nuclear receptors. This intricate molecular recognition is fundamental to the diverse biological roles of SRC-1, from development to metabolism.
For drug development professionals, a deep understanding of these interactions is paramount. Targeting the interface between specific NRs and their preferred SRC-1 LXXLL motifs offers a promising avenue for the development of novel therapeutics with enhanced specificity and reduced off-target effects. Future research should focus on high-throughput screening of small molecules that can selectively disrupt or stabilize these interactions, paving the way for a new generation of targeted therapies for a variety of diseases, including cancer and metabolic disorders. Further elucidation of the structural basis for the specificity of each LXXLL motif for its cognate receptor will undoubtedly accelerate these efforts.
References
- 1. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 2. Cdk5 targets active Src for ubiquitin-dependent degradation by phosphorylating Src(S75) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Src family kinases blocks epidermal growth factor (EGF)-induced activation of Akt, phosphorylation of c-Cbl, and ubiquitination of the EGF receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissection of the LXXLL nuclear receptor-coactivator interaction motif using combinatorial peptide libraries: discovery of peptide antagonists of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Automated yeast two-hybrid screening for nuclear receptor-interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 14. goldbio.com [goldbio.com]
- 15. researchgate.net [researchgate.net]
- 16. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of SRC-1 (686-700) in Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steroid Receptor Coactivator-1 (SRC-1) is a pivotal transcriptional coactivator that modulates the activity of nuclear receptors, playing a crucial role in various physiological and pathological processes. The specific peptide fragment, SRC-1 (686-700), harbors a highly conserved LXXLL motif (specifically, 693-HRLLQE-698), which is instrumental in mediating the interaction between SRC-1 and the ligand-binding domains of nuclear receptors. This technical guide provides a preliminary investigation into the role of the SRC-1 (686-700) peptide in cell signaling, focusing on its well-established function in genomic signaling pathways while also exploring the potential for non-genomic activities. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction to SRC-1 and the (686-700) Peptide
SRC-1, also known as Nuclear Receptor Coactivator 1 (NCOA1), is a member of the p160 family of transcriptional coactivators.[1] These proteins are essential for the ligand-dependent transactivation of nuclear hormone receptors, which regulate a wide array of genes involved in development, metabolism, and reproduction.[2] The interaction between SRC-1 and nuclear receptors is primarily mediated by three LXXLL motifs located in its central region.[2] The SRC-1 (686-700) peptide contains the second of these motifs and has been utilized in studies to probe the specifics of this interaction.[2]
While the primary function of SRC-1 is within the nucleus, evidence suggests that SRC-1 can also be found in the cytoplasm, hinting at potential non-genomic roles in cell signaling.[3][4] However, the direct involvement of the SRC-1 (686-700) peptide in cytoplasmic signaling cascades remains an area of active investigation.
Quantitative Data on SRC-1 (686-700) Interactions
Quantitative data on the direct interaction of the SRC-1 (686-700) peptide with various signaling proteins is limited. The majority of available data focuses on its interaction with nuclear receptors. The following table summarizes the known interactions and their characteristics.
| Interacting Protein | Interaction Domain | Affinity (Kd) | Experimental Method | Reference |
| Estrogen Receptor α (ERα) | Ligand Binding Domain (AF-2) | Not specified | Yeast Two-Hybrid, GST pull-down | [5] |
| Progesterone Receptor (PR) | Ligand Binding Domain (AF-2) | Not specified | Yeast Two-Hybrid | [4] |
| Androgen Receptor (AR) | Ligand Binding Domain (AF-2) | Not specified | In vitro interaction assays | [1] |
| Glucocorticoid Receptor (GR) | Ligand Binding Domain (AF-2) | Not specified | Yeast Two-Hybrid | [2] |
| Thyroid Hormone Receptor (TR) | Ligand Binding Domain (AF-2) | Not specified | In vitro interaction assays | [2] |
| Retinoid X Receptor (RXR) | Ligand Binding Domain (AF-2) | Not specified | In vitro interaction assays | [2] |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Ligand Binding Domain (AF-2) | Not specified | In vitro interaction assays | [2] |
| CREB-binding protein (CBP)/p300 | SRC-1 Interaction Domain (SID) | Not specified | Yeast Two-Hybrid, GST pull-down | [5] |
Signaling Pathways Involving SRC-1
Genomic Signaling Pathway
The canonical signaling pathway involving SRC-1 is the genomic pathway, which directly impacts gene transcription. The SRC-1 (686-700) peptide is a key player in the initiation of this cascade.
Hypothetical Non-Genomic Signaling Pathway
While direct evidence for the SRC-1 (686-700) peptide in non-genomic signaling is lacking, the cytoplasmic localization of the full-length SRC-1 protein suggests a potential for interaction with cytoplasmic signaling molecules. Steroid receptors themselves can initiate rapid, non-genomic signaling from the cytoplasm or plasma membrane, often involving kinases like c-Src.[6] It is plausible that cytoplasmic SRC-1 could act as a scaffold or be a substrate in these pathways.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Identify SRC-1 (686-700) Interacting Proteins
This protocol is designed to identify potential cytoplasmic binding partners of the SRC-1 (686-700) peptide.
Workflow Diagram:
Methodology:
-
Cell Culture and Lysis: Culture cells of interest to 80-90% confluency. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[7]
-
Peptide Incubation: Incubate the cell lysate with a biotinylated version of the SRC-1 (686-700) peptide (or a scrambled peptide control) for 2-4 hours at 4°C with gentle rotation.
-
Complex Pull-down: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated peptide and any bound proteins.[8]
-
Washing: Pellet the beads using a magnetic stand and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.[8]
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry.
In Vitro Kinase Assay to Assess Phosphorylation of SRC-1 (686-700)
This protocol aims to determine if the SRC-1 (686-700) peptide can be a substrate for cytoplasmic kinases like c-Src.
Workflow Diagram:
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the recombinant active kinase (e.g., c-Src), the SRC-1 (686-700) peptide, kinase reaction buffer, and [γ-³²P]ATP.[9][10]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA or by boiling in SDS-PAGE sample buffer).
-
Separation and Detection: Spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, separate the phosphorylated peptide by HPLC and detect it using a radioactivity detector.[11]
Reporter Gene Assay for Non-Genomic Signaling
This assay can be used to investigate if the SRC-1 (686-700) peptide can modulate the activity of transcription factors that are downstream of non-genomic signaling pathways (e.g., AP-1, NF-κB).
Workflow Diagram:
Methodology:
-
Cell Transfection: Co-transfect cells with a reporter plasmid containing a response element for a transcription factor of interest (e.g., AP-1-luciferase) and an expression vector for a fusion protein containing the SRC-1 (686-700) peptide, or deliver the peptide into cells using a suitable delivery method.[12][13]
-
Cell Treatment: Treat the transfected cells with a stimulus known to activate the non-genomic signaling pathway of interest (e.g., epidermal growth factor for the MAPK pathway).
-
Incubation: Incubate the cells for a sufficient period to allow for reporter gene expression (typically 24-48 hours).
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.[14] An increase or decrease in luciferase activity in the presence of the SRC-1 (686-700) peptide would suggest its involvement in modulating the signaling pathway.
Conclusion and Future Directions
The SRC-1 (686-700) peptide is a well-established mediator of the interaction between the SRC-1 coactivator and nuclear receptors, playing a fundamental role in the genomic signaling of steroid hormones. While its direct participation in non-genomic signaling pathways is not yet clearly defined, the cytoplasmic presence of the full-length SRC-1 protein opens up the possibility of such roles. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the potential cytoplasmic functions of the SRC-1 (686-700) peptide. Future studies should focus on identifying its cytoplasmic binding partners, determining if it can be a substrate for key signaling kinases, and elucidating its impact on non-genomic signaling cascades. A deeper understanding of the multifaceted roles of this peptide could provide novel insights into cell signaling and open new avenues for therapeutic intervention in diseases where these pathways are dysregulated.
References
- 1. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 2. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Dependent Degradation of SRC-1 Is Pivotal for Progesterone Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation Protocols [cormedix-europe.com]
- 8. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pnas.org [pnas.org]
- 12. Bioluminescent Reporters | Reporter Gene Applications | An Introduction to Reporter Genes [promega.sg]
- 13. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 14. invivogen.com [invivogen.com]
Methodological & Application
Application Notes and Protocols for SRC-1 (686-700) Peptide in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Coactivator 1 (NCOA1), is a transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors and other transcription factors. A key feature of SRC-1 is the presence of multiple LXXLL motifs (where L is leucine and X is any amino acid), which are essential for its interaction with nuclear receptors[1]. The SRC-1 (686-700) peptide contains the second of these LXXLL motifs and serves as a valuable tool for studying the intricate protein-protein interactions between SRC-1 and its binding partners.
These application notes provide a detailed protocol for utilizing the SRC-1 (686-700) peptide in co-immunoprecipitation (Co-IP) assays. This peptide can be employed as a competitive inhibitor to validate the specificity of the SRC-1/nuclear receptor interaction or to probe the functional consequences of disrupting this interaction.
Principle of Competitive Co-Immunoprecipitation
Co-immunoprecipitation is a powerful technique to identify and study protein-protein interactions within a complex cellular environment[2][3]. In a standard Co-IP, an antibody targeting a specific "bait" protein is used to pull down the bait and its interacting "prey" proteins. In a competitive Co-IP, a peptide that mimics the binding motif of one of the interacting partners is introduced. This peptide will compete with the endogenous protein for binding to its partner. A successful competition, observed as a decrease in the amount of co-precipitated prey protein, validates the specificity of the interaction and can be used to study the functional importance of that specific binding motif. The SRC-1 (686-700) peptide, containing the LXXLL motif, is ideally suited for this purpose in studying SRC-1/nuclear receptor interactions.
Data Presentation
The results of a competitive Co-IP experiment using the SRC-1 (686-700) peptide can be quantified to determine the peptide's inhibitory potency. The data is typically presented in a tabular format, allowing for a clear comparison of the effects of different peptide concentrations.
Table 1: Example of Quantitative Data from a Competitive Co-Immunoprecipitation Assay
| Concentration of SRC-1 (686-700) Peptide (µM) | Amount of Co-Precipitated Nuclear Receptor (Arbitrary Units) | Percentage of Inhibition (%) |
| 0 (Control) | 1000 | 0 |
| 1 | 850 | 15 |
| 10 | 550 | 45 |
| 50 | 250 | 75 |
| 100 | 120 | 88 |
| Scrambled Peptide (100 µM) | 980 | 2 |
Note: The data presented in this table is for illustrative purposes only and represents a typical outcome of a successful competitive Co-IP experiment. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides a detailed protocol for performing a competitive co-immunoprecipitation assay using the SRC-1 (686-700) peptide to inhibit the interaction between a nuclear receptor (bait) and endogenous SRC-1 (prey).
Materials
-
Cells expressing the nuclear receptor of interest and SRC-1
-
SRC-1 (686-700) peptide (lyophilized)
-
Scrambled control peptide (with the same amino acid composition as SRC-1 (686-700) but in a random sequence)
-
Antibody specific to the nuclear receptor (for immunoprecipitation)
-
Antibody specific to SRC-1 (for western blotting)
-
Protein A/G magnetic beads or agarose beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Phosphate Buffered Saline (PBS)
-
Reagents and equipment for SDS-PAGE and Western Blotting
Protocol
1. Cell Lysis a. Culture and treat cells as required for your experiment. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. g. Transfer the supernatant (clarified lysate) to a new pre-chilled tube. h. Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA).
2. Pre-clearing the Lysate (Optional but Recommended) a. To a sufficient volume of clarified lysate, add Protein A/G beads. b. Incubate on a rotator for 1 hour at 4°C. c. Pellet the beads by centrifugation or using a magnetic rack. d. Transfer the supernatant (pre-cleared lysate) to a new tube. This step helps to reduce non-specific binding to the beads.
3. Immunoprecipitation and Peptide Competition a. Aliquot equal amounts of pre-cleared lysate (e.g., 500 µg - 1 mg of total protein) into separate microcentrifuge tubes. b. To each tube, add the desired final concentration of the SRC-1 (686-700) peptide or the scrambled control peptide. It is recommended to perform a dose-response experiment with a range of peptide concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a no-peptide control. c. Incubate the lysate with the peptides on a rotator for 1-2 hours at 4°C to allow the peptide to compete for binding. d. To each tube, add the primary antibody against the nuclear receptor. The optimal antibody concentration should be determined empirically. e. Incubate on a rotator overnight at 4°C to allow the formation of antibody-antigen complexes. f. Add pre-washed Protein A/G beads to each tube. g. Incubate on a rotator for 2-4 hours at 4°C to capture the immune complexes.
4. Washing a. Pellet the beads by centrifugation or using a magnetic rack. b. Carefully aspirate and discard the supernatant. c. Resuspend the beads in 1 ml of ice-cold Co-IP Lysis/Wash Buffer. d. Repeat the pelleting and washing steps three to five times to remove non-specifically bound proteins.
5. Elution a. After the final wash, remove all residual wash buffer. b. Elute the bound proteins from the beads by adding Elution Buffer.
- For SDS-PAGE analysis: Add 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
- For native elution: Add 0.1 M glycine (pH 2.5), incubate for 5-10 minutes at room temperature, pellet the beads, and transfer the supernatant to a new tube containing Neutralization Buffer.
6. Analysis by Western Blot a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibody against SRC-1 to detect the co-precipitated protein. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. To confirm the successful immunoprecipitation of the bait protein, the membrane can be stripped and re-probed with the antibody against the nuclear receptor.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: SRC-1 and Nuclear Receptor Signaling Pathway.
Experimental Workflow Diagram
Caption: Competitive Co-Immunoprecipitation Workflow.
Logical Relationship Diagram
Caption: Logic of Competitive Inhibition in Co-IP.
References
Application Note: Fluorescence Polarization Assay for Screening Modulators of the SRC-1 (686-700) and Nuclear Receptor Interaction
For Research Use Only.
Abstract
This application note provides a detailed protocol for a fluorescence polarization (FP) assay designed to quantify the interaction between the Steroid Receptor Coactivator-1 (SRC-1) peptide (amino acids 686-700) and a nuclear receptor ligand-binding domain (LBD). This assay is a robust, homogeneous, and high-throughput compatible method for screening small molecule inhibitors or enhancers of this critical protein-protein interaction, which plays a pivotal role in the transcriptional activation of genes regulated by nuclear receptors.
Introduction
Steroid Receptor Coactivator-1 (SRC-1), also known as Nuclear Receptor Coactivator 1 (NCOA1), is a transcriptional coactivator that enhances the activity of nuclear receptors such as the estrogen receptor (ER), androgen receptor (AR), and progesterone receptor (PR).[1] Upon ligand binding, nuclear receptors undergo a conformational change that facilitates the recruitment of coactivators like SRC-1.[2] This recruitment is primarily mediated by the interaction of specific LXXLL motifs (where L is leucine and X is any amino acid) within the coactivator and a hydrophobic groove on the surface of the nuclear receptor's ligand-binding domain (LBD).[3][4]
The SRC-1 protein contains three such LXXLL motifs within its central nuclear receptor interaction domain (NRID).[3][4] The peptide fragment SRC-1 (686-700) encompasses the second of these LXXLL motifs and is a key site for interaction with nuclear receptors. Dysregulation of the SRC-1-nuclear receptor interaction is implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Fluorescence polarization (FP) is a powerful technique for studying molecular interactions in solution.[5] The principle of FP is based on the differential rotation of a fluorescently labeled molecule in solution. Small, unbound fluorescent molecules rotate rapidly, resulting in low polarization of the emitted light when excited with polarized light. When the fluorescent molecule binds to a larger protein, its rotation slows significantly, leading to an increase in the polarization of the emitted light. This change in polarization can be used to quantify the extent of binding.[5][6]
This application note details a competitive FP assay format. A fluorescein-labeled SRC-1 (686-700) peptide (the "tracer") binds to the nuclear receptor LBD, resulting in a high FP signal. Unlabeled competitor compounds that disrupt this interaction will displace the tracer, leading to a decrease in the FP signal. This format is ideal for high-throughput screening (HTS) of compound libraries to identify modulators of the SRC-1-nuclear receptor interaction.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway involving SRC-1 recruitment to a nuclear receptor and the workflow of the fluorescence polarization assay.
References
- 1. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 2. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing SRC-1 (686-700) for In Vitro Transcription Assays
Introduction
Steroid Receptor Coactivator-1 (SRC-1) is a key member of the p160 family of nuclear receptor coactivators that play a critical role in mediating gene transcription.[1][2] SRC-1 enhances the transcriptional activity of nuclear receptors (NRs) and other transcription factors by recruiting additional coactivators, including histone acetyltransferases (HATs) like CBP/p300, to the promoter region of target genes.[1][3] The SRC-1 protein possesses multiple functional domains, including a C-terminal region that contains activation domains (AD1 and AD2) essential for these interactions.[1] The specific region of SRC-1 spanning amino acids 686-700 contains a conserved LXXLL motif, which is crucial for the interaction with nuclear receptors.[4][5] This short peptide can be a powerful tool in in vitro transcription assays to study the molecular mechanisms of transcriptional activation and to screen for potential modulators of nuclear receptor signaling.
Principle
The SRC-1 (686-700) peptide functions as a primary coactivator by binding to the ligand-activated nuclear receptor, which is, in turn, bound to its specific DNA response element. This interaction stabilizes the receptor-DNA complex and initiates the assembly of a larger coactivator complex. The recruitment of secondary coactivators, such as p300/CBP, by the full-length SRC-1 (facilitated by its AD1 domain) leads to histone acetylation and chromatin remodeling, creating a transcriptionally permissive environment.[1][6] In a simplified in vitro transcription system using purified components and a DNA template, the addition of the SRC-1 (686-700) peptide along with a nuclear receptor and its ligand can significantly enhance the rate of transcription by RNA polymerase II. This enhancement can be quantified by measuring the amount of RNA transcript produced.
Applications
-
Investigating Nuclear Receptor-Coactivator Interactions: The SRC-1 (686-700) peptide can be used to study the specific binding kinetics and affinity between a nuclear receptor of interest and a key coactivator motif.
-
High-Throughput Screening for Novel Drugs: In vitro transcription assays incorporating the SRC-1 (686-700) peptide provide a platform for screening compound libraries to identify inhibitors or enhancers of nuclear receptor-coactivator interactions, which are promising targets for various diseases, including cancer and metabolic disorders.
-
Mechanistic Studies of Transcriptional Activation: This peptide allows for a reductionist approach to dissect the minimal requirements for transcriptional activation and to study the role of specific protein-protein interactions in this process.
-
Validating Putative Nuclear Receptor Ligands: The assay can be used to confirm whether a compound that binds to a nuclear receptor acts as an agonist (promoting coactivator interaction) or an antagonist (blocking coactivator interaction).
Quantitative Data Summary
The following table summarizes the reported enhancement of transcriptional activity by SRC-1 in various experimental contexts.
| Nuclear Receptor/Transcription Factor | Cell Line/System | Fold Increase in Transcription | Reference |
| Progesterone Receptor (PR) | Cell-free with DNA template | ~3-fold | [6] |
| Progesterone Receptor (PR) | Cell-free with chromatin template | >5-fold | [6] |
| Aryl hydrocarbon Receptor (AhR) | Hepa-1 and COS-1 cells | 3-fold | [7][8] |
| Androgen Receptor (AR) | COS-1 and CV-1 cells | 4- to 6-fold | [9] |
| Hepatocyte Nuclear Factor 4 (HNF4) | HepG2 cells | Variable, potent coactivation | [2] |
Experimental Protocols
I. Preparation of DNA Template
This protocol describes the preparation of a linear DNA template containing a promoter and a reporter gene for use in in vitro transcription assays.
-
Template Design: The DNA template should contain a specific hormone response element (HRE) upstream of a core promoter (e.g., TATA box) and a G-less cassette reporter gene. The G-less cassette allows for transcription in the absence of GTP, reducing background noise.
-
Plasmid Linearization:
-
Digest the plasmid containing the template with a restriction enzyme that cuts downstream of the reporter gene to generate a linear template of a defined length.
-
Verify complete digestion by running a small aliquot on an agarose gel.
-
-
Purification:
-
Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified template in nuclease-free water.
-
Determine the DNA concentration using a spectrophotometer.
-
II. In Vitro Transcription Assay
This protocol outlines the setup of the in vitro transcription reaction to assess the coactivator activity of the SRC-1 (686-700) peptide.
-
Reagents:
-
Purified nuclear receptor (e.g., ERα, PR)
-
Ligand for the nuclear receptor (e.g., estradiol, progesterone) dissolved in a suitable solvent (e.g., ethanol)
-
SRC-1 (686-700) peptide
-
HeLa nuclear extract (as a source of general transcription factors and RNA Polymerase II)
-
Linearized DNA template
-
10x Transcription buffer (e.g., 200 mM HEPES-KOH pH 7.9, 1 M KCl, 50 mM MgCl2, 10 mM DTT, 20% glycerol)
-
NTP mix (ATP, CTP, UTP at 10 mM each)
-
[α-³²P]UTP (for radiolabeling of transcripts)
-
RNase inhibitor
-
Nuclease-free water
-
-
Reaction Setup (for a single 25 µL reaction):
-
On ice, combine the following in a nuclease-free microcentrifuge tube:
-
HeLa nuclear extract (5-10 µg)
-
Purified nuclear receptor (10-50 ng)
-
SRC-1 (686-700) peptide (10-100 ng; concentration to be optimized)
-
Ligand (e.g., 1 µL of 10 µM solution) or vehicle control
-
Linearized DNA template (50-100 ng)
-
2.5 µL of 10x Transcription buffer
-
1 µL of NTP mix (without UTP)
-
0.5 µL of [α-³²P]UTP
-
0.5 µL of RNase inhibitor
-
Nuclease-free water to a final volume of 25 µL.
-
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
RNA Purification:
-
Stop the reaction by adding 175 µL of stop buffer (e.g., 0.3 M sodium acetate, 0.5% SDS, 10 mM EDTA) and 10 µg of yeast tRNA as a carrier.
-
Extract the RNA using phenol-chloroform extraction.
-
Precipitate the RNA with ethanol.
-
Wash the RNA pellet with 70% ethanol and air dry.
-
Resuspend the RNA pellet in 10 µL of formamide loading buffer.
-
-
Analysis:
-
Denature the RNA samples by heating at 90°C for 3 minutes.
-
Separate the radiolabeled RNA transcripts on a denaturing polyacrylamide gel.
-
Dry the gel and expose it to a phosphor screen or X-ray film.
-
Quantify the transcript bands using densitometry.
-
III. Controls
-
No Ligand Control: A reaction containing the nuclear receptor and SRC-1 peptide but with the vehicle instead of the ligand. This control is to ensure that the observed transcriptional enhancement is ligand-dependent.
-
No SRC-1 Peptide Control: A reaction containing the nuclear receptor and ligand but without the SRC-1 peptide. This serves as a baseline for ligand-dependent transcription.
-
No Nuclear Receptor Control: A reaction containing the SRC-1 peptide and ligand but no nuclear receptor. This control checks for non-specific effects of the peptide or ligand on transcription.
Visualizations
Caption: SRC-1 mediated transcriptional activation pathway.
Caption: Workflow for in vitro transcription assay.
References
- 1. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SRC-1 and GRIP1 Coactivate Transcription with Hepatocyte Nuclear Factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. embopress.org [embopress.org]
- 6. Steroid receptor coactivator-1 (SRC-1) enhances ligand-dependent and receptor-dependent cell-free transcription of chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear receptor coactivator SRC-1 interacts with the Q-rich subdomain of the AhR and modulates its transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 9. The Androgen Receptor Amino-Terminal Domain Plays a Key Role in p160 Coactivator-Stimulated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SRC-1 (686-700) in FRET-Based Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing the Steroid Receptor Coactivator-1 (SRC-1) peptide fragment (amino acids 686-700) in Förster Resonance Energy Transfer (FRET)-based assays. This technology is pivotal for studying the interactions between nuclear receptors and their coactivators, a critical step in drug discovery and the elucidation of cellular signaling pathways.
Introduction to TR-FRET in Nuclear Receptor-Coactivator Interaction Studies
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a robust and sensitive method for detecting molecular interactions in a homogeneous format, making it ideal for high-throughput screening (HTS)[1][2][3]. The assay principle relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity (typically less than 10 nm)[2][4]. In the context of nuclear receptor (NR) biology, TR-FRET is commonly employed to measure the ligand-dependent recruitment of coactivator peptides to the NR's ligand-binding domain (LBD)[5][6][7][8].
A typical assay setup involves a terbium (Tb)-labeled antibody that binds to a tagged NR (e.g., GST-tagged), serving as the FRET donor. The coactivator peptide, such as SRC-1 (686-700), is labeled with a suitable acceptor fluorophore, like fluorescein or a similar derivative (e.g., FAM)[6][7]. In the absence of an agonist, the NR has a low affinity for the SRC-1 peptide, resulting in a low FRET signal. Upon agonist binding, the NR undergoes a conformational change that increases its affinity for the coactivator peptide[5][8]. This brings the donor and acceptor fluorophores into close proximity, leading to a high FRET signal[5][8]. Conversely, antagonists will inhibit this interaction, resulting in a decrease in the FRET signal.
The SRC-1 (686-700) peptide contains a conserved LXXLL motif, which is a signature interaction sequence for binding to the activation function 2 (AF-2) domain of nuclear receptors[9]. This makes it a valuable tool for studying the interactions of a wide range of nuclear receptors.
Signaling Pathway of Nuclear Receptor Activation and Coactivator Recruitment
The binding of a ligand to a nuclear receptor initiates a cascade of events leading to the regulation of gene expression. In its inactive state, the nuclear receptor may be located in the cytoplasm, often in a complex with heat shock proteins. Ligand binding triggers the dissociation of these chaperones and a conformational change in the receptor, which then typically dimerizes and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. To activate transcription, the complex recruits a series of coactivators, including histone acetyltransferases (HATs) like SRC-1 and CBP/p300[10]. SRC-1 acts as a platform to recruit secondary coactivators, forming a large complex that modifies chromatin structure and facilitates the assembly of the transcription machinery, ultimately leading to gene expression.
References
- 1. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 4. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SRC-1 (686-700) Peptide in Nuclear Receptor Binding Affinity Measurement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Steroid Receptor Coactivator-1 (SRC-1) is a pivotal transcriptional coactivator that plays a crucial role in the modulation of nuclear receptor signaling. A key interaction motif within SRC-1 is the LXXLL motif (where L is leucine and X is any amino acid), which facilitates the ligand-dependent binding of SRC-1 to the activation function-2 (AF-2) domain of nuclear receptors. The SRC-1 (686-700) peptide, with the sequence RHKILHRLLQEGSPS, encompasses the second of these LXXLL motifs and serves as a valuable tool for investigating the binding affinity and interaction dynamics between nuclear receptors and their coactivators.[1][2][3]
These application notes provide a detailed overview and experimental protocols for utilizing the SRC-1 (686-700) peptide to measure its binding affinity to various nuclear receptors. The methodologies described herein are central to the screening and characterization of novel nuclear receptor modulators.
Signaling Pathway and Experimental Workflow
The interaction of the SRC-1 coactivator with a nuclear receptor is a critical step in the transcriptional activation of target genes. The general signaling pathway and the workflow for assessing this interaction are depicted below.
References
Elucidating SRC-1 (686-700) Mediated Coactivation: A Guide to Experimental Design
For Immediate Release
[City, State] – [Date] – Cutting-edge research into nuclear receptor signaling pathways has consistently highlighted the pivotal role of coactivators in gene regulation. Among these, Steroid Receptor Coactivator-1 (SRC-1), a member of the p160 family, is a key player in mediating the transcriptional activity of nuclear receptors.[1][2] A specific region within SRC-1, the amino acid sequence 686-700, which contains a critical LXXLL motif, is instrumental in its interaction with nuclear receptors, thereby facilitating the recruitment of the transcriptional machinery.[3][4][5] Understanding the intricacies of this interaction is paramount for the development of novel therapeutics targeting a range of pathologies, from cancer to metabolic disorders.
These comprehensive application notes provide a detailed roadmap for researchers, scientists, and drug development professionals to design and execute experiments aimed at dissecting the coactivation function of the SRC-1 (686-700) region. The following sections outline key experimental protocols, data presentation strategies, and visual workflows to facilitate a deeper understanding of this crucial molecular interaction.
Signaling Pathway of SRC-1 Mediated Coactivation
SRC-1 enhances the transcriptional activity of ligand-activated nuclear receptors. This process is initiated by the binding of a hormone to its corresponding nuclear receptor, inducing a conformational change that promotes the recruitment of coactivators like SRC-1. The LXXLL motifs within SRC-1, including the one in the 686-700 region, directly interact with the activation function 2 (AF-2) domain of the nuclear receptor.[6] This interaction serves as a scaffold for the assembly of a larger coactivator complex, which includes histone acetyltransferases (HATs) like p300/CBP.[7][8] The enzymatic activity of these recruited proteins leads to chromatin remodeling, making the DNA more accessible for transcription by the basal transcription machinery.
Key Experimental Protocols
To rigorously investigate the role of the SRC-1 (686-700) region in coactivation, a multi-faceted approach employing a combination of in vitro and in vivo techniques is recommended.
Co-Immunoprecipitation (Co-IP) to Demonstrate Protein-Protein Interaction
Co-IP is a fundamental technique to verify the interaction between SRC-1 and a specific nuclear receptor in a cellular context.[9][10]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, MCF-7) and transfect with expression vectors for the nuclear receptor of interest (e.g., Estrogen Receptor α) and full-length SRC-1 or a truncated SRC-1 mutant lacking the 686-700 region.
-
Cell Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer containing protease inhibitors to maintain protein-protein interactions.[11]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the nuclear receptor overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose or magnetic beads to capture the antibody-protein complexes.[12]
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using antibodies against both the nuclear receptor and SRC-1.
Expected Outcome: The presence of an SRC-1 band in the sample immunoprecipitated with the nuclear receptor antibody will confirm their interaction. A diminished or absent SRC-1 band when using the SRC-1 mutant lacking the 686-700 region would indicate the importance of this domain for the interaction.
Chromatin Immunoprecipitation (ChIP) to Assess Promoter Occupancy
ChIP assays are employed to determine if SRC-1 is recruited to the promoter regions of target genes in a nuclear receptor-dependent manner.[13][14]
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.[14]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against SRC-1.
-
Complex Capture and Washing: Capture the antibody-chromatin complexes with Protein A/G beads and wash to remove non-specific DNA.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for the promoter region of a known nuclear receptor target gene.
Expected Outcome: A significant enrichment of promoter DNA in the SRC-1 immunoprecipitated sample compared to a negative control (e.g., IgG antibody) will indicate that SRC-1 is recruited to the target gene promoter.
Luciferase Reporter Assay for Quantifying Coactivation
This assay quantifies the ability of SRC-1 to enhance the transcriptional activity of a nuclear receptor.[15][16]
Protocol:
-
Plasmid Constructs: Prepare a reporter plasmid containing a luciferase gene downstream of a promoter with nuclear receptor response elements. Also prepare expression plasmids for the nuclear receptor and SRC-1 (wild-type and mutant).
-
Transfection: Co-transfect cells with the reporter plasmid, the nuclear receptor expression plasmid, and either the wild-type SRC-1 or the SRC-1 mutant expression plasmid. A control vector (e.g., empty vector) should also be used.
-
Cell Treatment: Treat the transfected cells with the appropriate ligand for the nuclear receptor to induce its activity.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.[17]
Expected Outcome: A significant increase in luciferase activity in the presence of wild-type SRC-1 and the ligand, compared to the ligand alone, demonstrates coactivation. A reduced or absent increase in luciferase activity with the SRC-1 mutant lacking the 686-700 region would highlight the functional importance of this domain.
Fluorescence Resonance Energy Transfer (FRET) for In Vivo Interaction
FRET microscopy allows for the visualization and quantification of protein-protein interactions in living cells.[18][19][20]
Protocol:
-
Fusion Protein Constructs: Create expression vectors for the nuclear receptor fused to a donor fluorophore (e.g., CFP) and SRC-1 (or the 686-700 peptide) fused to an acceptor fluorophore (e.g., YFP).
-
Cell Transfection and Imaging: Co-transfect cells with the fusion constructs and image them using a fluorescence microscope equipped for FRET analysis.
-
FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores. An increase in acceptor emission upon donor excitation indicates FRET, and thus, close proximity of the two proteins.[21]
Expected Outcome: A high FRET efficiency in cells co-expressing the nuclear receptor-CFP and SRC-1-YFP will provide direct evidence of their interaction in a live cell.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Co-Immunoprecipitation Results
| Immunoprecipitation Antibody | Western Blot Antibody | Wild-Type SRC-1 | SRC-1 Δ686-700 |
| Anti-Nuclear Receptor | Anti-SRC-1 | +++ | + |
| Anti-Nuclear Receptor | Anti-Nuclear Receptor | +++ | +++ |
| IgG Control | Anti-SRC-1 | - | - |
| Relative band intensity: +++ (strong), + (weak), - (none) |
Table 2: ChIP-qPCR Results
| Immunoprecipitation Antibody | Target Gene Promoter Fold Enrichment (vs. Input) |
| Anti-SRC-1 | 15.2 ± 2.1 |
| IgG Control | 1.1 ± 0.3 |
| Data are presented as mean ± SD. |
Table 3: Luciferase Reporter Assay Results
| Transfected SRC-1 Construct | Ligand Treatment | Relative Luciferase Units (RLU) | Fold Induction (vs. No Ligand) |
| Empty Vector | - | 1.0 ± 0.1 | 1.0 |
| Empty Vector | + | 5.2 ± 0.5 | 5.2 |
| Wild-Type SRC-1 | - | 1.2 ± 0.2 | 1.2 |
| Wild-Type SRC-1 | + | 55.8 ± 6.3 | 46.5 |
| SRC-1 Δ686-700 | - | 1.1 ± 0.1 | 1.1 |
| SRC-1 Δ686-700 | + | 10.3 ± 1.5 | 9.4 |
| Data are presented as mean ± SD. |
Table 4: FRET Efficiency Measurements
| FRET Pair | FRET Efficiency (%) |
| NR-CFP + SRC-1-YFP | 25.4 ± 3.1 |
| NR-CFP + SRC-1 Δ686-700-YFP | 5.2 ± 1.0 |
| NR-CFP + YFP alone | 2.1 ± 0.5 |
| Data are presented as mean ± SD. |
By employing these detailed protocols and data presentation formats, researchers can systematically and rigorously investigate the critical role of the SRC-1 (686-700) region in mediating nuclear receptor coactivation, paving the way for a more nuanced understanding of gene regulation and the development of targeted therapies.
References
- 1. Steroid Receptor Coactivator-1 (SRC-1) (686-700) | CRB1001143 [biosynth.com]
- 2. Nuclear receptor coactivator 1 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 5. SRC-1 (686-700) - Immunomart [immunomart.com]
- 6. pnas.org [pnas.org]
- 7. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. youtube.com [youtube.com]
- 18. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fluorescent proteins for FRET microscopy: monitoring protein interactions in living cells [scholarworks.indianapolis.iu.edu]
- 21. Monitoring Protein Interactions in Living Cells with Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Biotinylated SRC-1 (686-700) for Streptavidin Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1) is a crucial transcriptional coactivator that modulates the activity of nuclear receptors, playing a significant role in various signaling pathways. The interaction between SRC-1 and nuclear receptors is primarily mediated by specific LXXLL motifs (where L is leucine and X is any amino acid) within the SRC-1 protein. The peptide fragment SRC-1 (686-700), with the sequence RHKILHRLLQEGSPS, contains a highly conserved LXXLL motif and is a key region for mediating these protein-protein interactions.
These application notes provide a comprehensive guide for utilizing N-terminally biotinylated SRC-1 (686-700) peptide in streptavidin pulldown assays to identify and characterize its binding partners, such as nuclear receptors, from cell lysates. The protocols detailed below are designed to be a robust starting point for researchers, and optimization may be required for specific experimental systems.
Principle of the Assay
The streptavidin pulldown assay is a powerful in vitro technique to isolate and identify proteins that interact with a specific bait protein. In this application, a biotinylated SRC-1 (686-700) peptide serves as the "bait." This biotinylated peptide is incubated with a protein source, such as nuclear extract or whole-cell lysate, to allow for the formation of protein complexes. Subsequently, streptavidin-coated beads are added to the mixture. The high affinity of biotin for streptavidin allows for the efficient capture of the biotinylated SRC-1 peptide, along with any interacting "prey" proteins. After a series of washes to remove non-specific binders, the captured proteins are eluted and can be identified by downstream applications such as Western blotting or mass spectrometry.
Data Presentation
Table 1: Representative Quantitative Data from a Streptavidin Pulldown Assay
The following table presents example quantitative data obtained from a streptavidin pulldown assay using biotinylated SRC-1 (686-700) peptide with nuclear extracts from MCF-7 cells (estrogen receptor-positive) and subsequent analysis by mass spectrometry. The values represent the relative abundance of identified proteins in the pulldown fraction compared to a negative control (biotinylated scrambled peptide).
| Interacting Protein | Gene Symbol | Fold Enrichment (SRC-1 vs. Scrambled) | p-value | Function |
| Estrogen Receptor Alpha | ESR1 | 15.2 | < 0.001 | Nuclear Receptor |
| Progesterone Receptor | PGR | 8.7 | < 0.01 | Nuclear Receptor |
| Glucocorticoid Receptor | NR3C1 | 5.4 | < 0.05 | Nuclear Receptor |
| p300 | EP300 | 4.1 | < 0.05 | Histone Acetyltransferase |
| CREB-binding protein | CREBBP | 3.8 | < 0.05 | Histone Acetyltransferase |
| Actin, cytoplasmic 1 | ACTB | 1.2 | > 0.05 | Non-specific binder |
Note: This table provides representative data and is intended for illustrative purposes. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Materials and Reagents
-
Biotinylated SRC-1 (686-700) peptide (N-terminal biotinylation)
-
Biotinylated scrambled control peptide
-
Streptavidin-coated magnetic beads or agarose resin
-
Nuclear extract or whole-cell lysate from the desired cell line (e.g., MCF-7)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, Protease Inhibitor Cocktail
-
Binding/Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 2X Laemmli sample buffer or 0.1 M glycine-HCl (pH 2.5)
-
1X Phosphate Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Rotating platform or end-over-end mixer
-
Magnetic rack (for magnetic beads)
Protocol 1: Preparation of Cell Lysate
-
Culture and harvest cells of interest.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Streptavidin Pulldown Assay
-
Bead Preparation:
-
Resuspend the streptavidin beads by gentle vortexing.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Wash the beads three times with 1 mL of Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 500 x g) for 1 minute.
-
-
Peptide Immobilization:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add 1-5 µg of biotinylated SRC-1 (686-700) peptide or the scrambled control peptide to the beads.
-
Incubate for 1 hour at 4°C on a rotating platform.
-
-
Protein Binding:
-
Wash the peptide-coupled beads three times with Binding/Wash Buffer to remove unbound peptide.
-
Add 500 µg to 1 mg of cell lysate to the beads.
-
Incubate for 2-4 hours or overnight at 4°C on a rotating platform.
-
-
Washing:
-
Collect the beads (using a magnetic rack or centrifugation).
-
Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer. With each wash, transfer the beads to a fresh microcentrifuge tube to minimize background.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Western Blot Analysis: Add 20-40 µL of 2X Laemmli sample buffer to the beads and boil for 5-10 minutes. The supernatant is ready for SDS-PAGE.
-
For Mass Spectrometry Analysis: Elute the bound proteins using a non-denaturing elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5) followed by neutralization, or by on-bead digestion with trypsin according to standard mass spectrometry protocols.
-
Mandatory Visualizations
Caption: Experimental workflow for streptavidin pulldown assay.
Caption: SRC-1 interaction with a nuclear receptor.[1][2][3]
References
Application Notes and Protocols: SRC-1 (686-700) as a Competitor in Nuclear Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroid Receptor Coactivator-1 (SRC-1) is a key transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors (NRs). The interaction between SRC-1 and NRs is primarily mediated by the recognition of LXXLL motifs (where L is leucine and X is any amino acid) within SRC-1 by a hydrophobic groove on the ligand-binding domain (LBD) of the activated NR. The peptide fragment SRC-1 (686-700) contains the second of three LXXLL motifs (also known as NR box II) and serves as a valuable tool in studying NR-coactivator interactions.[1][2][3][4] This peptide can be used as a competitor in various binding assays to characterize the binding of novel ligands and to screen for compounds that disrupt the NR-coactivator interaction, a critical step in the development of new therapeutics.
These application notes provide a summary of the available quantitative data for SRC-1 peptide binding to nuclear receptors, detailed protocols for performing competitive binding assays, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
The binding affinity of SRC-1 peptides to nuclear receptors can be influenced by the specific nuclear receptor, the ligand bound to the receptor, and the assay conditions. While comprehensive quantitative data for the linear SRC-1 (686-700) peptide across all nuclear receptors is limited in publicly available literature, the following table summarizes the available dissociation constants (Kd) and inhibition constants (Ki) for SRC-1 NR box II-related peptides.
| Nuclear Receptor | Peptide | Ligand | Assay Type | Binding Affinity (Kd/Ki) |
| Estrogen Receptor α (ERα) | SRC-1 NR box 2 peptide (linear) | Estradiol (E2) | Not Specified | Kd: 155 ± 21 nM |
| Estrogen Receptor α (ERα) | PERM-1 (cyclic SRC-1 NR box 2) | Estradiol (E2) | Not Specified | Ki: 0.025 µM |
| Estrogen Receptor β (ERβ) | PERM-1 (cyclic SRC-1 NR box 2) | Estradiol (E2) | Not Specified | Ki: 0.390 µM |
| Androgen Receptor (AR) | SRC2-3 (15-aa LXXLL peptide) | Dihydrotestosterone (DHT) | Fluorescence Polarization | Kd: 2.2 µM |
| Androgen Receptor (AR) | SRC-1a peptide | Not Specified | Surface Plasmon Resonance | Kd: 14 µM |
Note: The data presented are from various sources and may have been generated using different experimental conditions. Direct comparison of these values should be made with caution. The development of a standardized set of binding data for the SRC-1 (686-700) peptide across a panel of nuclear receptors would be of significant value to the research community.
Signaling Pathway and Experimental Workflow Diagrams
Nuclear Receptor Signaling Pathway
The following diagram illustrates the general mechanism of nuclear receptor activation and the role of SRC-1 as a coactivator.
Caption: General signaling pathway of nuclear receptors.
Experimental Workflow: Fluorescence Polarization Assay
This diagram outlines the workflow for a competitive fluorescence polarization binding assay using SRC-1 (686-700).
Caption: Workflow for a competitive FP assay.
Experimental Protocols
Competitive Fluorescence Polarization (FP) Binding Assay
This protocol is a general guideline and may require optimization for specific nuclear receptors and laboratory conditions.
Principle: Fluorescence polarization measures the change in the tumbling rate of a fluorescently labeled molecule in solution. A small, fluorescently labeled peptide (the tracer, e.g., FITC-SRC-1 (686-700)) tumbles rapidly, resulting in low polarization. When bound to a larger protein (the nuclear receptor LBD), the complex tumbles more slowly, leading to a higher polarization value. In a competitive assay, an unlabeled competitor (e.g., unlabeled SRC-1 (686-700) or a test compound) displaces the tracer from the NR LBD, causing a decrease in polarization.
Materials:
-
Fluorescently labeled SRC-1 (686-700) peptide (e.g., with FITC or TAMRA)
-
Purified Nuclear Receptor Ligand-Binding Domain (LBD) of interest
-
Unlabeled SRC-1 (686-700) peptide (for positive control)
-
Test compounds
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% BSA, 5% DMSO)
-
Black, low-volume 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all peptides and compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the unlabeled SRC-1 peptide and test compounds in assay buffer.
-
Prepare the fluorescently labeled SRC-1 peptide (tracer) and NR LBD in assay buffer.
-
-
Assay Optimization:
-
Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal (typically in the low nanomolar range).
-
NR LBD Concentration: Perform a saturation binding experiment by titrating the NR LBD against a fixed concentration of the tracer to determine the dissociation constant (Kd) of the interaction. For the competitive assay, use a concentration of NR LBD that results in approximately 50-80% of the tracer being bound.
-
-
Competitive Binding Assay:
-
To each well of the microplate, add:
-
Test Wells: NR LBD, fluorescent tracer, and serial dilutions of the test compound or unlabeled SRC-1 peptide.
-
Maximum Polarization Control: NR LBD and fluorescent tracer.
-
Minimum Polarization Control: Fluorescent tracer only.
-
-
The final volume in each well should be identical.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each concentration of the competitor using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) where mP is the millipolarization value.
-
Plot the percent inhibition against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of tracer binding) by fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([Tracer] / Kd))
-
Competitive Radioligand Binding Assay (Filtration-based)
This protocol describes a classic method to assess competitive binding using a radiolabeled ligand for the nuclear receptor.
Principle: This assay measures the ability of a test compound (in this case, the SRC-1 (686-700) peptide) to compete with a radiolabeled ligand for binding to the nuclear receptor. The receptor-ligand complexes are then separated from the unbound radioligand by rapid filtration through a filter mat, and the radioactivity retained on the filter is quantified.
Materials:
-
Purified Nuclear Receptor LBD
-
Radiolabeled ligand specific for the NR (e.g., [³H]-dihydrotestosterone for AR, [³H]-estradiol for ER)
-
SRC-1 (686-700) peptide
-
Test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter mats (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.3% polyethylenimine (PEI) to reduce non-specific binding.
-
96-well filter plates or a cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the SRC-1 (686-700) peptide and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the competitors in assay buffer.
-
Dilute the NR LBD and the radiolabeled ligand in assay buffer to their optimal working concentrations (determined through saturation binding experiments).
-
-
Assay Setup:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: NR LBD, radiolabeled ligand, and assay buffer.
-
Non-specific Binding (NSB): NR LBD, radiolabeled ligand, and a saturating concentration of the corresponding unlabeled ligand.
-
Test Wells: NR LBD, radiolabeled ligand, and serial dilutions of the SRC-1 (686-700) peptide or test compound.
-
-
Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester or a vacuum manifold for the filter plate.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mats.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding for each well: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in the FP assay protocol.
-
Conclusion
The SRC-1 (686-700) peptide is a valuable research tool for investigating the interaction between nuclear receptors and their coactivators. The competitive binding assays detailed in these notes provide robust methods for characterizing the binding of this peptide and for screening for small molecules that modulate this critical protein-protein interaction. Further research to generate a comprehensive dataset of the binding affinities of SRC-1 (686-700) for a wider range of nuclear receptors will greatly enhance its utility in drug discovery and development.
References
- 1. LXXLL Peptide Converts Transportan 10 to a Potent Inducer of Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. Structural proteomics defines a sequential priming mechanism for the progesterone receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Crystallization of Nuclear Receptors with SRC-1 (686-700) Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the co-crystallization of nuclear receptor ligand-binding domains (LBDs) with the Steroid Receptor Coactivator-1 (SRC-1) peptide fragment spanning amino acids 686-700. The inclusion of this coactivator peptide is a widely adopted strategy to stabilize the active conformation of the LBD, thereby facilitating the growth of high-quality crystals for structural studies. Understanding the three-dimensional structure of these complexes is paramount for structure-based drug design and for elucidating the molecular mechanisms of nuclear receptor activation.
Introduction
Nuclear receptors are a superfamily of ligand-inducible transcription factors that regulate a vast array of physiological processes. Upon ligand binding, the LBD undergoes a conformational change that promotes the recruitment of coactivator proteins, a critical step in the activation of gene transcription. A key feature of many coactivators is the presence of one or more LXXLL motifs (where L is leucine and X is any amino acid), which mediate the interaction with the activation function 2 (AF-2) surface of the LBD.
The SRC-1 (686-700) peptide contains a highly conserved LXXLL motif and has been instrumental in the successful crystallization of numerous nuclear receptor LBDs. By stabilizing the C-terminal activation helix (H12) of the LBD in its active conformation, the SRC-1 peptide reduces conformational heterogeneity, a major obstacle in protein crystallization.
Data Presentation
The following tables summarize quantitative data from successful crystallization experiments of various nuclear receptor LBDs with the SRC-1 (686-700) or analogous coactivator peptides.
Table 1: Protein and Peptide Concentrations for Crystallization
| Nuclear Receptor | Ligand | Protein Concentration (mg/mL) | Peptide | Molar Excess of Peptide (Peptide:Protein) | Reference |
| hPPARα-LBD | Clofibric acid | 20 | SRC-1 (unspecified fragment) | Not specified | [1] |
| hRARβ-LBD | TTNPB | Not specified | SRC-1 (unspecified fragment) | Not specified | [2] |
| hRXRα-LBD | Various ligands | Not specified | TIF-2 coactivator peptide | 5-fold | [3] |
| hAR-LBD | Nonsteroidal modulators | 3.5 | FxxLF motif peptide | Not specified | [4] |
| ancAR1-LBD | DHT | 3.3 | Tif2 peptide | Not specified | [5] |
| hFXR/RXRα-LBD | GW4064, 9cRA | Not specified | SRC-1 (685-700) | Not specified | [6] |
Table 2: Crystallization Conditions and Diffraction Data
| Nuclear Receptor Complex | Precipitant | pH | Temperature (°C) | Crystal System & Space Group | Resolution (Å) | Reference |
| hPPARα-LBD - Clofibric acid - SRC-1 | 30% (w/v) PEG 3350, 0.1 M Tris-HCl | 8.5 | 4 | Orthorhombic | 2.09 | [1] |
| hRARβ-LBD - TTNPB - SRC-1 | Not specified | Not specified | Not specified | Orthorhombic, P2(1)2(1)2(1) | Not specified | [2] |
| hRXRα-LBD - Ligand - TIF-2 | PEGs Suite screen | Not specified | 18 | Tetragonal, P4(3)2(1)2 | 1.8 - 2.2 | [3] |
| hAR-LBD - Ligand - Peptide | 12-20% PEG 4000, 0.1 M HEPES | 7.5 | Not specified | Orthorhombic, P2(1)2(1)2(1) | 1.7 - 1.95 | [4] |
| ancAR1-LBD - DHT - Tif2 | 20% PEG 1000, 0.3 M MES | 6.5 | 22 | Tetragonal, P4(3)2(1)2 | 2.1 | [5] |
Experimental Protocols
Protocol 1: Expression and Purification of Nuclear Receptor LBDs
This protocol provides a general framework for the expression and purification of His-tagged nuclear receptor LBDs in E. coli. Optimization will be required for each specific nuclear receptor.
1. Expression:
-
Vector and Host: Clone the cDNA encoding the LBD of the target nuclear receptor into a suitable expression vector, such as pET28a, which provides an N-terminal hexahistidine (6xHis) tag. Transform the expression plasmid into an appropriate E. coli strain, for example, Rosetta (DE3) pLysS.
-
Culture Growth:
-
Inoculate a single colony into 100 mL of LB broth containing the appropriate antibiotics (e.g., 15 µg/mL kanamycin and 34 µg/mL chloramphenicol) and grow overnight at 30°C with vigorous shaking.[1]
-
Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) or LB broth.
-
Grow the culture at 30°C to an OD600 of ~0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
Incubate the culture for an additional 16-48 hours at a reduced temperature (e.g., 15-20°C) to enhance protein solubility.[1][5]
-
2. Purification:
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the supernatant onto a Ni-NTA or other immobilized metal affinity chromatography (IMAC) column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged LBD with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Tag Removal (Optional but Recommended):
-
If the expression vector contains a protease cleavage site (e.g., thrombin or TEV protease), incubate the eluted protein with the respective protease to remove the His-tag. This is often performed during dialysis against a low-imidazole buffer.
-
Pass the cleaved protein solution back through the IMAC column to remove the cleaved tag and any uncleaved protein. The tag-less LBD will be in the flow-through.
-
-
Ion Exchange Chromatography:
-
Further purify the LBD using an anion or cation exchange column, depending on the isoelectric point (pI) of the protein.
-
Elute the protein using a linear salt gradient (e.g., NaCl).
-
-
Size-Exclusion Chromatography (Gel Filtration):
-
As a final polishing step, load the protein onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) equilibrated with the final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
This step separates the monomeric LBD from aggregates and other impurities.
-
Collect the fractions containing the pure, monomeric LBD.
-
-
Concentration and Storage:
-
Concentrate the purified LBD to the desired concentration (typically 5-20 mg/mL) using a centrifugal concentrator.
-
Determine the final protein concentration using a spectrophotometer (A280) or a protein assay.
-
Store the protein at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.
-
Protocol 2: SRC-1 (686-700) Peptide Preparation
The SRC-1 (686-700) peptide (Sequence: RHKILHRLLQEGSPS) is typically synthesized commercially with high purity (>95%).
-
Procurement: Order the peptide from a reputable commercial vendor.
-
Solubilization: Dissolve the lyophilized peptide in a buffer compatible with your crystallization experiments, such as the final storage buffer of your LBD. A small amount of DMSO may be used to aid solubilization if necessary, but the final concentration should be kept low (<5% v/v) as it can affect crystallization.
-
Concentration Determination: Accurately determine the peptide concentration, for example, by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine, or by a colorimetric peptide assay.
-
Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Co-crystallization of the Nuclear Receptor LBD-Ligand-SRC-1 Peptide Complex
This protocol describes a general procedure for setting up crystallization trials using the hanging drop vapor diffusion method.
-
Complex Formation:
-
In a microcentrifuge tube, mix the purified nuclear receptor LBD with its cognate ligand and the SRC-1 (686-700) peptide.
-
The ligand should be added in a slight molar excess (e.g., 1.5 to 3-fold) to ensure saturation of the LBD.
-
The SRC-1 peptide is typically added in a 3 to 5-fold molar excess.[3]
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
Centrifuge the mixture at high speed for 10 minutes at 4°C to remove any precipitate.
-
-
Crystallization Screening:
-
Use commercially available crystallization screens (e.g., PEGs Suite, NR-LBD Screen) to screen a wide range of conditions.
-
Hanging Drop Setup:
-
Pipette 1 µL of the protein-ligand-peptide complex solution onto a siliconized glass coverslip.
-
Pipette 1 µL of the reservoir solution from the crystallization screen onto the drop of the complex solution.
-
Invert the coverslip and seal the well of the crystallization plate containing 500 µL of the reservoir solution.
-
-
Sitting Drop Setup:
-
Pipette 1 µL of the reservoir solution into the sitting drop post.
-
Pipette 1 µL of the complex solution into the same post and mix gently.
-
Seal the plate.
-
-
-
Incubation and Observation:
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 22°C).
-
Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and salt concentration around the initial hit condition.
-
Techniques such as micro-seeding or macro-seeding can be employed to improve crystal size and quality.[7]
-
Mandatory Visualizations
Signaling Pathway of Nuclear Receptor Activation
Caption: Overview of the nuclear receptor signaling pathway.
Experimental Workflow for Crystallization
Caption: Workflow for nuclear receptor co-crystallization.
References
- 1. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RARbeta ligand-binding domain bound to an SRC-1 co-activator peptide: purification, crystallization and preliminary X-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear receptor ligand-binding domains: reduction of helix H12 dynamics to favour crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray analysis of the human androgen receptor ligand-binding domain with a coactivator-like peptide and selective androgen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification and crystallization of the ancestral androgen receptor–DHT complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand binding and heterodimerization with retinoid X receptor α (RXRα) induce farnesoid X receptor (FXR) conformational changes affecting coactivator binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing SRC-1 (686-700) Interaction with Orphan Nuclear Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Steroid Receptor Coactivator-1 (SRC-1) is a key transcriptional coactivator that plays a crucial role in modulating the activity of nuclear receptors. A specific region within SRC-1, the amino acid sequence 686-700, contains a highly conserved LXXLL motif (where L is leucine and X is any amino acid), also known as the second nuclear receptor (NR) box (NR box II). This motif is critical for the direct interaction with the ligand-binding domain (LBD) of nuclear receptors, including a variety of orphan nuclear receptors for which the endogenous ligands are unknown or are under investigation.
Understanding the interaction between the SRC-1 (686-700) peptide and orphan nuclear receptors is vital for elucidating the mechanisms of gene regulation by these receptors and for the development of novel therapeutics targeting these interactions. These application notes provide detailed protocols for various in vitro and in vivo assays to characterize and quantify this interaction.
Data Presentation: Quantitative Interaction Analysis
| Orphan Nuclear Receptor | Interacting Peptide (LXXLL motif) | Assay Method | Affinity Metric (Kd, EC50, IC50) | Reference |
| RORα | PGC-1α NR1 box peptide | AlphaScreen | EC50: 162 nM | [1] |
| PXR | FAM-labeled SRC-1 peptide | TR-FRET | Optimal Peptide Conc.: 100 nM | [2] |
| ERα (for comparison) | Fluorescein-SRC3 peptide | TR-FRET | Kd: 1.1 nM | [3] |
| ERα (for comparison) | Unlabeled SRC1 Box II peptide | TR-FRET | CBI | [3] |
Note: The provided data illustrates the range of affinities observed for LXXLL motifs. Researchers should empirically determine the specific binding affinity for the SRC-1 (686-700) peptide and their orphan nuclear receptor of interest using the protocols outlined below.
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments to assess the interaction between the SRC-1 (686-700) peptide and orphan nuclear receptors.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
The AlphaScreen assay is a bead-based, non-radioactive method for detecting biomolecular interactions with high sensitivity.[4][5] It is well-suited for high-throughput screening of compounds that may disrupt or enhance the SRC-1-orphan nuclear receptor interaction.
Principle: Donor and acceptor beads are brought into close proximity when the tagged orphan nuclear receptor and the biotinylated SRC-1 (686-700) peptide interact. Upon laser excitation of the donor bead, singlet oxygen is generated, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[5]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Reconstitute biotinylated SRC-1 (686-700) peptide (Anaspec, AS-64661) and the purified His-tagged ligand-binding domain (LBD) of the orphan nuclear receptor in a suitable assay buffer (e.g., 25 mM Hepes pH 7.4, 100 mM NaCl, 0.1% BSA).[1]
-
Prepare a working solution of Streptavidin Donor beads and Ni-NTA Acceptor beads in the same assay buffer under subdued light.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the orphan nuclear receptor LBD to each well.
-
Add 5 µL of the biotinylated SRC-1 (686-700) peptide. For competition assays, add 5 µL of test compounds at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1-3 hours.
-
Read the plate on an AlphaScreen-compatible reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the concentration of the titrated component.
-
For interaction studies, determine the EC50 value. For inhibition studies, determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous fluorescence-based technique that measures the proximity of two molecules.[6] It is highly suitable for studying protein-peptide interactions and for screening chemical libraries.
Principle: A long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) is conjugated to one interacting partner (e.g., via an antibody to a tagged receptor), and an acceptor fluorophore (e.g., fluorescein or Cy5) is conjugated to the other (e.g., the SRC-1 peptide). When the two partners interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The time-resolved detection minimizes background fluorescence.[2]
Experimental Workflow:
Protocol:
-
Reagent Preparation:
-
Prepare solutions of fluorescein-labeled SRC-1 (686-700) peptide, GST-tagged orphan nuclear receptor LBD, and Terbium-labeled anti-GST antibody in a TR-FRET assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 10 µL of the GST-tagged orphan nuclear receptor LBD to each well.
-
Add 5 µL of the fluorescein-labeled SRC-1 (686-700) peptide. For competition assays, add test compounds at this step.
-
Add 5 µL of the Terbium-labeled anti-GST antibody.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Read the plate using a TR-FRET-compatible plate reader, with excitation around 340 nm and emission detection at two wavelengths (e.g., 495 nm for Terbium and 520 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the FRET ratio against the concentration of the titrated component to determine EC50 or IC50 values.
-
GST Pull-Down Assay
This is a classic in vitro method to detect and confirm protein-protein or protein-peptide interactions.[7]
Principle: A GST-tagged orphan nuclear receptor LBD is immobilized on glutathione-sepharose beads. A cell lysate containing a FLAG-tagged SRC-1 fragment (or a purified, labeled SRC-1 (686-700) peptide) is then incubated with the beads. If an interaction occurs, the SRC-1 fragment will be "pulled down" with the receptor and can be detected by Western blotting.
Experimental Workflow:
Protocol:
-
Protein Expression and Lysate Preparation:
-
Express and purify the GST-tagged orphan nuclear receptor LBD from E. coli.
-
Prepare a cell lysate from cells overexpressing a larger SRC-1 fragment containing the 686-700 region (e.g., with a FLAG tag) or use a purified, labeled SRC-1 (686-700) peptide.
-
-
Pull-Down Assay:
-
Incubate the purified GST-receptor with glutathione-sepharose beads for 1-2 hours at 4°C.
-
Wash the beads to remove unbound protein.
-
Add the cell lysate or purified peptide to the beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with a suitable wash buffer to remove non-specific binding proteins.
-
-
Analysis:
-
Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an antibody against the tag on the SRC-1 fragment (e.g., anti-FLAG) or a detection method for the labeled peptide.
-
Mammalian Two-Hybrid (M2H) Assay
The M2H assay is an in vivo method to study protein-protein interactions within a cellular context.[8][9]
Principle: The orphan nuclear receptor LBD is fused to the GAL4 DNA-binding domain (DBD), and the SRC-1 (686-700) peptide (or a larger fragment containing it) is fused to a transcriptional activation domain (AD), such as VP16. If the two proteins interact in the cell nucleus, the AD is brought to the promoter of a reporter gene (e.g., luciferase or lacZ) containing GAL4 binding sites, leading to reporter gene expression.
Signaling Pathway:
Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the orphan nuclear receptor LBD into a vector containing the GAL4-DBD.
-
Synthesize and clone the DNA sequence encoding the SRC-1 (686-700) peptide into a vector containing the VP16-AD.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CV-1).
-
Co-transfect the cells with the GAL4-DBD-receptor construct, the VP16-AD-SRC-1 peptide construct, and the GAL4-responsive reporter plasmid.
-
-
Reporter Assay:
-
After 24-48 hours of incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the reporter activity in cells expressing both fusion proteins to control cells (e.g., expressing each fusion protein alone) to determine the extent of interaction.
-
Conclusion
The methods described provide a comprehensive toolkit for characterizing the interaction between the SRC-1 (686-700) peptide and orphan nuclear receptors. The choice of assay will depend on the specific research question, with AlphaScreen and TR-FRET being ideal for high-throughput screening and quantitative analysis, GST pull-down for initial validation of interaction, and the mammalian two-hybrid system for confirming the interaction in a cellular environment. By employing these techniques, researchers can gain valuable insights into the function of orphan nuclear receptors and accelerate the discovery of novel therapeutic agents.
References
- 1. Molecular determinants of nuclear receptor–corepressor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved high throughput protein-protein interaction assay for nuclear hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mammalian two-hybrid assay for detection of coactivator-nuclear receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SRC-1 (686-700) Peptide: A Technical Guide to Solubility and Storage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and storage of the SRC-1 (686-700) peptide. This resource includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this peptide in your research.
Frequently Asked Questions (FAQs)
What is the SRC-1 (686-700) peptide?
The SRC-1 (686-700) peptide is a 15-amino acid fragment of the human Steroid Receptor Coactivator-1 (SRC-1), with the sequence H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH.[1] It contains the second LXXLL motif, which is crucial for the interaction of SRC-1 with nuclear receptors, thereby augmenting ligand-dependent transcription.[1][2] This peptide is a valuable tool for studying nuclear receptor coactivator interactions and signaling pathways.
What are the physical properties of this peptide?
| Property | Value |
| Sequence | RHKILHRLLQEGSPS |
| Molecular Formula | C₇₇H₁₃₁N₂₇O₂₁ |
| Molecular Weight | 1771.2 g/mol |
| Form | Lyophilized powder |
| Purity | Typically ≥95% by HPLC |
Source: Anaspec, 2020[1]
Peptide Handling and Storage
Proper handling and storage are critical to maintain the integrity and activity of the SRC-1 (686-700) peptide.
How should the lyophilized peptide be stored?
For long-term storage, the lyophilized peptide should be stored at -20°C.[1] It is shipped at ambient temperature and is stable for several days to weeks at room temperature in its original packaging.
What are the recommended conditions for storing the peptide in solution?
Once reconstituted, it is recommended to aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally stable for up to one to two weeks at 4°C, for three to four months at -20°C, and for up to one year at -80°C. To prolong storage life, use sterile buffers at a pH between 5 and 7.
Solubility Guidelines
The solubility of a peptide is dependent on its amino acid sequence and modifications. Here are guidelines for reconstituting the SRC-1 (686-700) peptide.
What is the best solvent for this peptide?
Recommended Solubilization Protocol:
-
Initial Test: Before dissolving the entire sample, test the solubility with a small amount of the peptide.
-
Aqueous Solutions: Start with sterile, distilled water or a biological buffer such as phosphate-buffered saline (PBS) at pH 7.4.
-
Sonication: If the peptide does not readily dissolve, brief sonication can aid in dissolution and minimize aggregation.
-
Organic Solvents: For highly hydrophobic peptides, dissolving in a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy. It is generally safe to use a final concentration of 0.5-1% DMSO for most cell-based assays.
Predicted Solubility Table:
This table is based on general peptide solubility principles and the specific sequence of SRC-1 (686-700). Actual solubility may vary.
| Solvent | Predicted Solubility | Notes |
| Water | Moderate | May require sonication. |
| PBS (pH 7.4) | Moderate | A good starting buffer for biological assays. |
| DMSO | High | Use a minimal amount to dissolve and then dilute. |
| Acetonitrile | Moderate | Can be used as an alternative to DMSO. |
| Ethanol/Methanol | Low to Moderate | Less commonly used for initial solubilization. |
Troubleshooting Common Issues
Problem: The peptide won't dissolve.
-
Solution:
-
Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before adding solvent.
-
Try gentle warming and vortexing.
-
Use sonication in a water bath for short intervals.
-
If using an aqueous solvent, try adding a small amount of a stronger solvent like DMSO to the solution.
-
Problem: The peptide solution appears cloudy, suggesting aggregation.
-
Background: Peptides containing the LXXLL motif can be prone to aggregation.
-
Solution:
-
Briefly sonicate the solution.
-
If aggregation persists after reconstitution, consider re-lyophilizing the peptide and attempting to dissolve it in a different solvent system.
-
For peptides containing cysteine (not present in SRC-1 (686-700)), reducing agents like DTT can prevent disulfide bond formation. For other types of aggregation, altering the pH or ionic strength of the buffer may help.
-
Problem: Inconsistent experimental results.
-
Solution:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot the peptide solution after reconstitution to minimize degradation.
-
Protect from Light: Store peptide solutions protected from light.
-
Confirm Concentration: Ensure the peptide is fully dissolved before determining its concentration. Inaccurate concentration is a common source of experimental variability.
-
Experimental Protocols
1. Reconstitution of Lyophilized Peptide
This protocol provides a general method for preparing a stock solution of the SRC-1 (686-700) peptide.
References
troubleshooting low signal in SRC-1 (686-700) fluorescence polarization assay
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing fluorescence polarization (FP) assays with Steroid Receptor Coactivator-1 (SRC-1) in the 686-700 nm wavelength range.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a very low fluorescence polarization (mP) signal or a small assay window?
A low millipolarization (mP) signal or a small dynamic range between the bound and unbound tracer can be caused by several factors. Here's a systematic approach to troubleshooting this issue:
-
Check Instrument Settings: Ensure your plate reader is configured correctly for the 686-700 nm wavelength range. Incorrect excitation and emission wavelengths are a common source of low signal. The gain setting may also be too low; increasing it can amplify the signal, but be aware that this can also increase background noise.[1]
-
Tracer Concentration and Quality: The concentration of your fluorescently labeled ligand (tracer) is critical. If the concentration is too low, the fluorescence intensity may be insufficient for a stable reading.[2] Conversely, if it's too high, you may see a high background. It's also essential to ensure the purity of the tracer, as unbound fluorophore will contribute to a low mP reading.[3]
-
SRC-1 Protein Concentration and Activity: The concentration of SRC-1 should be titrated to determine the optimal level for tracer binding. If the protein concentration is too low, you will not observe a significant shift in polarization upon binding.[3] Also, verify the activity and purity of your SRC-1 preparation, as inactive or impure protein will not bind effectively.[3]
-
Buffer Composition: The assay buffer can significantly impact the binding interaction. Avoid components that can cause high background fluorescence.[3][4] Some proteins, like BSA, which are often used as carriers, can sometimes bind to fluorophores, leading to a spuriously high baseline polarization and a reduced assay window.[3] Consider adding a non-ionic detergent like Tween-20 (around 0.01%) to reduce non-specific binding.[5]
-
Fluorophore Choice and Labeling: The choice of fluorophore and its attachment to the ligand can affect its rotational properties. If the linker is too long and flexible, the fluorophore may still have considerable rotational freedom even when the ligand is bound to SRC-1, resulting in a small change in polarization (the "propeller effect").[4] Dyes in the far-red spectrum, like those used in the 686-700 nm range, can help minimize background autofluorescence from compounds and plastics.[6]
Q2: My fluorescence intensity is high, but the polarization reading is still low. What could be the problem?
High fluorescence intensity with low polarization suggests that the fluorophore is not being sufficiently constrained upon binding.
-
Flexible Linker: As mentioned above, a long, flexible linker between your ligand and the fluorophore can allow the fluorophore to tumble freely even when the ligand is bound to SRC-1.[4] Consider using a shorter linker if possible.
-
Small Change in Molecular Volume: Fluorescence polarization is most effective when there is a large difference in size between the tracer and the binding partner.[6] If your fluorescently labeled ligand is large relative to SRC-1, the change in molecular volume upon binding may not be sufficient to cause a significant change in the tumbling rate, and thus a small change in polarization. The technique is best suited for observing the interaction between a small molecule (tracer) and a larger protein.[6]
Q3: I'm seeing a high background signal in my assay. How can I reduce it?
High background can mask the specific signal from your binding interaction.
-
Buffer and Plate Selection: Your assay buffer itself might be fluorescent. Test the buffer alone in the plate reader.[4] Use of black, non-binding surface microplates is highly recommended to minimize background from the plate itself and to prevent the tracer from sticking to the well surface.[5]
-
Contaminants: Ensure all reagents are of high purity and free from fluorescent contaminants.[1]
-
Light Scattering: Impurities, such as precipitated protein or other cellular debris in your binder solution, can scatter light and increase polarization non-specifically.[3] Ensure your SRC-1 solution is clear and free of aggregates by centrifuging it before use.
Q4: The mP values are highly variable between replicate wells. What is causing this inconsistency?
Variability in your data can stem from several sources.
-
Pipetting Errors: Inconsistent pipetting, especially with small volumes, can lead to significant well-to-well variation. Ensure your pipettes are calibrated and use careful technique.
-
Incomplete Mixing: Ensure that all components in the wells are thoroughly mixed before reading the plate.
-
Temperature Fluctuations: Temperature can affect binding kinetics and fluorescence. Allow all reagents and plates to equilibrate to a stable room temperature before starting the assay.
-
Instrument Instability: If the fluorescence intensities themselves are fluctuating, your plate reader may be malfunctioning.[7] Check the raw fluorescence intensity data to see if the signal is stable.
Quantitative Data Summary
The following tables provide generalized expected values for an optimized SRC-1 FP assay. Actual values will vary depending on the specific ligand, fluorophore, and experimental conditions.
Table 1: Typical Assay Parameters
| Parameter | Recommended Range | Rationale |
| Tracer Concentration | 1 - 50 nM | Should be well below the Kd of the interaction to ensure that the binding is dependent on the protein concentration. |
| SRC-1 Concentration | 0.1 - 10 µM | Titrate to find the concentration that gives the maximal mP shift without causing aggregation. |
| Assay Window (ΔmP) | > 100 mP | A larger window indicates a more robust assay with better separation between bound and unbound states.[8] |
| Z' Factor | > 0.5 | A Z' factor between 0.5 and 1.0 indicates an excellent assay quality suitable for high-throughput screening.[2] |
Table 2: Troubleshooting Quick Reference
| Issue | Possible Cause | Suggested Solution |
| Low Signal | Low tracer/protein concentration, incorrect wavelengths, low gain. | Optimize concentrations, verify instrument settings. |
| High Background | Contaminated reagents, fluorescent buffer, light scattering. | Use high-purity reagents, test buffer alone, centrifuge protein solution. |
| Small Assay Window | Flexible linker, small change in molecular volume upon binding. | Consider a shorter linker, ensure a significant size difference between tracer and protein. |
| High Variability | Pipetting errors, incomplete mixing, temperature instability. | Use calibrated pipettes, ensure thorough mixing, equilibrate reagents to room temperature. |
Experimental Protocols
Key Experiment: SRC-1 Titration to Determine Optimal Concentration
This experiment is crucial for determining the concentration of SRC-1 that results in a maximal and stable polarization signal.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Tracer Stock: Prepare a concentrated stock of your fluorescently labeled ligand in assay buffer.
-
SRC-1 Stock: Prepare a concentrated stock of purified SRC-1 in assay buffer.
-
-
Set up the Assay Plate:
-
Use a black, non-binding 384-well plate.
-
Add a constant, low concentration of the tracer to each well (e.g., 10 nM final concentration).
-
Create a serial dilution of the SRC-1 protein across the plate, ranging from a high concentration (e.g., 10 µM) down to zero. Include several replicate wells for each concentration.
-
Include control wells with only the tracer and buffer (to measure the polarization of the free tracer) and wells with buffer only (for background subtraction).
-
-
Incubation:
-
Mix the plate gently (e.g., on a plate shaker for 1 minute).
-
Incubate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light during incubation.
-
-
Plate Reading:
-
Read the fluorescence polarization on a plate reader equipped with appropriate filters for the 686-700 nm range.
-
Ensure the instrument is calibrated, and the G-factor is set correctly for your fluorophore.[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the mP value for each well.
-
Plot the mP values as a function of the SRC-1 concentration. The resulting curve should show a sigmoidal shape, reaching a plateau at saturating protein concentrations.
-
The optimal SRC-1 concentration for subsequent experiments (e.g., inhibitor screening) is typically the concentration that gives 70-80% of the maximal polarization signal.
-
Visualizations
Caption: Workflow for an SRC-1 fluorescence polarization assay.
Caption: Simplified SRC-1 signaling and its relation to the FP assay.
Caption: Decision tree for troubleshooting low signal in an SRC-1 FP assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Buffer Conditions for SRC-1 (686-700) Binding Assays
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize buffer conditions for Steroid Receptor Coactivator-1 (SRC-1) (686-700) peptide binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the SRC-1 (686-700) peptide and why is it significant in binding assays?
The SRC-1 (686-700) is a bioactive peptide fragment derived from the Steroid Receptor Coactivator-1 (SRC-1).[1] This specific region contains the second LXXLL motif, also known as an NR Box.[1][2] This motif is crucial as it forms an α-helical structure that directly interacts with the ligand-binding domains (LBDs) of nuclear receptors in a ligand-dependent manner, augmenting their transcriptional activity.[3] Assays using this peptide are vital for studying the mechanisms of coactivator recruitment and for screening compounds that might modulate these protein-protein interactions.
Q2: What are the most critical buffer components to optimize for an SRC-1 binding assay?
The most critical components to optimize are pH , salt concentration , and the inclusion of additives such as detergents, blocking agents, and stabilizing agents. Each of these components can significantly impact protein conformation, solubility, and the balance between specific and non-specific interactions.
Q3: How does pH influence the binding interaction?
The pH of the buffer dictates the protonation state of ionizable amino acid residues on both the SRC-1 peptide and its binding partner.[4][5] Altering the pH can change the surface charge distribution, which can either enhance or disrupt the electrostatic interactions necessary for stable binding.[4][6] While the optimal pH is system-dependent, a common starting point for protein interaction studies is a physiological pH range of 7.2 to 8.0. For instance, a published protein-protein interaction assay involving SRC-1 used a buffer at pH 8.0.[7] Extreme pH values can lead to protein denaturation.[6]
Q4: What is the function of salt in the binding buffer?
Salt, typically NaCl or KCl, is added to the buffer primarily to modulate ionic strength. At low concentrations, salt ions can shield surface charges on proteins, which helps to minimize weak, non-specific electrostatic interactions and reduce background signal.[8] However, excessively high salt concentrations can disrupt the specific ionic bonds that may be critical for the desired protein-protein interaction or even lead to protein precipitation ("salting out").[6][9][10] A typical starting salt concentration is between 100 mM and 200 mM.[7][8]
Q5: What common additives can enhance the performance of a binding assay?
Various additives can be included to stabilize proteins and reduce non-specific binding. The selection and concentration of these additives should be empirically determined for each specific assay.
| Additive | Typical Concentration | Purpose & Rationale |
| Detergents (e.g., Tween-20, Triton X-100) | 0.01% - 0.1% (v/v) | Non-ionic detergents reduce non-specific hydrophobic interactions that can cause high background.[11] |
| Blocking Agents (e.g., Bovine Serum Albumin - BSA) | 0.1 - 1 mg/mL | BSA is an inert protein that coats the surfaces of reaction vessels (e.g., microplates, beads), preventing the binding of the target proteins and reducing background.[12] |
| Stabilizing Agents (e.g., Glycerol, Sucrose) | 5% - 20% (v/v) | These agents are cryoprotectants and stabilizers that help maintain the native conformation of proteins and prevent aggregation.[] |
| Reducing Agents (e.g., DTT, BME) | 1 - 5 mM | These agents prevent the oxidation of cysteine residues, which can lead to the formation of incorrect disulfide bonds and protein aggregation. |
| Protease Inhibitors | Varies (Cocktail) | A cocktail of protease inhibitors should be added during protein extraction and purification to prevent degradation of the target proteins by endogenous proteases.[14][15] |
Visualizing the SRC-1 Interaction and Optimization Workflow
The following diagrams illustrate the biological context of the SRC-1 interaction and a logical workflow for optimizing assay conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. X-ray structure of the orphan nuclear receptor RORβ ligand-binding domain in the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-dependent interactions of coactivators steroid receptor coactivator-1 and peroxisome proliferator-activated receptor binding protein with nuclear hormone receptors can be imaged in live cells and are required for transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. biochemistry - What effect has changing pH and salt concentration on protein complexes? - Biology Stack Exchange [biology.stackexchange.com]
- 7. EP1470158A2 - The ligand binding pocket peptide fragment of estrogen-related receptor 3 (err3), its crystal structure, and uses thereof - Google Patents [patents.google.com]
- 8. Effects of Monovalent Salt on Protein-Protein Interactions of Dilute and Concentrated Monoclonal Antibody Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Patterns of protein protein interactions in salt solutions and implications for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Practical strategies for the evaluation of high-affinity protein/nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioagilytix.com [bioagilytix.com]
- 15. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Co-Immunoprecipitation with SRC-1 (686-700)
Welcome to the technical support center for co-immunoprecipitation (Co-IP) experiments involving the Steroid Receptor Coactivator-1 (SRC-1) fragment (amino acids 686-700). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SRC-1 (686-700) fragment?
The SRC-1 (686-700) peptide fragment is significant because it contains the second LXXLL motif (where L is leucine and X is any amino acid) of SRC-1.[1][2][3] This motif is crucial for the interaction of SRC-1 with nuclear receptors in a ligand-dependent manner to enhance transcription.[1] Therefore, this fragment is often used in Co-IP experiments to study the specific interactions between SRC-1 and its binding partners.
Q2: My Co-IP experiment with SRC-1 (686-700) shows no or a very weak signal for the interacting protein. What are the possible causes and solutions?
A weak or absent signal is a common issue in Co-IP experiments. Several factors could be contributing to this problem, especially when using a small peptide fragment like SRC-1 (686-700).
-
Weak or Transient Interaction: The interaction between the SRC-1 fragment and its binding partner might be inherently weak or transient.
-
Low Expression of Interacting Protein: The binding partner of interest may be expressed at low levels in the cells.
-
Antibody Issues: The antibody against the SRC-1 fragment or the interacting protein may not be efficient for Co-IP.
-
Solution: Ensure you are using an antibody validated for IP. Polyclonal antibodies can sometimes be more effective in Co-IP as they can recognize multiple epitopes.[6]
-
-
Disruption of Interaction during Lysis: Harsh lysis conditions can disrupt the protein-protein interaction.
Q3: I am observing high background and non-specific binding in my Co-IP with the SRC-1 (686-700) fragment. How can I reduce this?
High background can obscure the specific interactions. Nuclear proteins, in particular, are prone to non-specific binding.[9][10]
-
Insufficient Washing: The washing steps may not be stringent enough to remove non-specifically bound proteins.
-
Non-specific Binding to Beads: Proteins can bind non-specifically to the agarose or magnetic beads.
-
Antibody Concentration Too High: Using an excessive amount of antibody can lead to increased non-specific binding.[5][12]
-
Solution: Titrate your antibody to determine the optimal concentration for your experiment.
-
Q4: Can the small size of the SRC-1 (686-700) peptide pose specific challenges in a Co-IP experiment?
Yes, using a small peptide as bait can present unique challenges:
-
Epitope Masking: The epitope recognized by the antibody might be part of the interaction interface, leading to competition between the antibody and the interacting protein.
-
Solution: If possible, use a tagged version of the SRC-1 fragment (e.g., with a FLAG or HA tag) and an antibody against the tag for immunoprecipitation.
-
-
Lower Avidity: A single peptide may have a lower avidity for its interaction partner compared to the full-length protein which can have multiple interaction sites.
-
Solution: As mentioned earlier, cross-linking can help to capture these weaker interactions. Optimizing buffer conditions to favor the interaction is also crucial.
-
Troubleshooting Guides
This section provides a more detailed breakdown of common problems and potential solutions in a question-and-answer format.
Problem 1: No or Low Yield of the Bait Protein (SRC-1 fragment)
| Possible Cause | Recommended Solution |
| Inefficient Immunoprecipitation | - Verify that your antibody is validated for IP and recognizes the native SRC-1 fragment. - Optimize the antibody concentration.[5] - Ensure proper binding of the antibody to the Protein A/G beads. |
| Protein Degradation | - Add protease and phosphatase inhibitors to your lysis buffer.[5][7] - Perform all steps at 4°C to minimize enzymatic activity.[13] |
| Inefficient Elution | - Ensure your elution buffer is at the correct pH and concentration. - Consider alternative elution methods, such as using a competing peptide or a gentler elution buffer if harsh conditions are suspected to damage the complex.[6] |
Problem 2: High Background/Non-Specific Binding
| Possible Cause | Recommended Solution |
| Inadequate Washing | - Increase the number of wash steps (e.g., from 3 to 5).[11] - Increase the stringency of the wash buffer by increasing the salt concentration (e.g., 150 mM to 300-500 mM NaCl) or adding a non-ionic detergent (e.g., 0.1% Tween-20).[7][12] |
| Non-specific binding to beads | - Pre-clear the lysate with beads before adding the antibody.[13][14] - Block the beads with BSA (1-5%) or another blocking agent before use.[7] - Consider using magnetic beads, which often have lower non-specific binding than agarose beads.[9][10] |
| Too much antibody or lysate | - Titrate the antibody to the lowest effective concentration.[5] - Reduce the total amount of protein lysate used in the IP. |
| Cell type-specific issues | - Some cell lines may have higher levels of proteins that bind non-specifically. Optimizing wash conditions for your specific cell line is crucial. |
Problem 3: Co-precipitated Protein is Detected in the Negative Control
| Possible Cause | Recommended Solution |
| Non-specific binding to the antibody | - Use an isotype control antibody for your negative control to ensure the binding is specific to your primary antibody. |
| Non-specific binding to the beads | - Ensure you are performing the pre-clearing step effectively.[13] |
| Contamination | - Use fresh buffers and sterile techniques to avoid cross-contamination between samples. |
Experimental Protocols
A generalized Co-IP protocol adaptable for the SRC-1 (686-700) fragment is provided below. Optimization of buffer components and incubation times will be necessary for specific experimental systems.
1. Cell Lysis
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer.
Table 1: Recommended Lysis Buffer Composition
| Component | Concentration | Purpose |
| Tris-HCl (pH 7.4) | 50 mM | Buffering agent |
| NaCl | 150 mM | To maintain ionic strength and reduce non-specific interactions |
| EDTA | 1 mM | Chelates divalent cations |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.5 - 1.0% | Solubilizes proteins |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
| Phosphatase Inhibitor Cocktail | 1X | Prevents dephosphorylation |
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge to pellet cell debris and collect the supernatant.
2. Pre-clearing the Lysate
-
Add Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge and collect the supernatant. This is the pre-cleared lysate.
3. Immunoprecipitation
-
Add the primary antibody against the SRC-1 fragment (or its tag) to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with rotation for another 1-2 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation.
-
Remove the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
Table 2: Recommended Wash Buffer Composition
| Component | Concentration |
| Tris-HCl (pH 7.4) | 50 mM |
| NaCl | 150 - 500 mM |
| EDTA | 1 mM |
| Non-ionic Detergent (NP-40 or Triton X-100) | 0.1 - 0.5% |
5. Elution
-
Elute the protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Boil the samples in Laemmli buffer for analysis by SDS-PAGE and Western blotting.
Visualizations
Diagram 1: Co-Immunoprecipitation Workflow
Caption: A generalized workflow for a co-immunoprecipitation experiment.
Diagram 2: Troubleshooting Logic for Weak/No Signal
Caption: A decision tree for troubleshooting weak or no signal in a Co-IP experiment.
Diagram 3: SRC-1 Interaction Pathway
References
- 1. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential interaction of steroid hormone receptors with LXXLL motifs in SRC-1a depends on residues flanking the motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Core LXXLL motif sequences in CREB-binding protein, SRC1, and RIP140 define affinity and selectivity for steroid and retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 7. How to Prevent Non‑specific Binding in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 14. assaygenie.com [assaygenie.com]
how to improve the stability of SRC-1 (686-700) peptide in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental stability of the SRC-1 (686-700) peptide.
Peptide Sequence: H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH[1][2]
Frequently Asked Questions (FAQs)
Q1: My SRC-1 (686-700) peptide appears to be degrading in my cell-based assay. What are the likely causes?
A1: Peptide degradation in biological assays is common and can be attributed to several factors. For the SRC-1 (686-700) peptide, the primary cause is likely enzymatic degradation by proteases present in the cell culture media or released by cells. The peptide's sequence contains several potential cleavage sites for common proteases. Additionally, instability can arise from oxidation of sensitive amino acid residues or aggregation at high concentrations.
Q2: Which amino acids in the SRC-1 (686-700) sequence are most susceptible to degradation?
A2: Based on the sequence (RHKILHRLLQEGSPS), the following residues are potential points of instability:
-
Arginine (R) and Lysine (K): These basic residues are primary targets for trypsin-like proteases, which cleave at the C-terminus of these amino acids.
-
Leucine (L) and Isoleucine (I): These hydrophobic residues can be targeted by chymotrypsin-like proteases.
-
Histidine (H): The imidazole side chain of histidine can be susceptible to oxidation under certain experimental conditions.
-
Glutamine (Q): Can undergo deamidation to glutamic acid, especially at non-neutral pH or elevated temperatures.
Q3: How can I improve the stability of the SRC-1 (686-700) peptide in my experiments?
A3: Several strategies can be employed to enhance the stability of the SRC-1 (686-700) peptide. These can be broadly categorized into chemical modifications and formulation strategies. Chemical modifications include N-terminal acetylation, C-terminal amidation, substitution with D-amino acids, cyclization, and PEGylation. Formulation strategies involve the use of protease inhibitors or encapsulation techniques.
Q4: Will modifying the SRC-1 (686-700) peptide affect its biological activity?
A4: It is possible that modifications could alter the peptide's binding affinity for its target nuclear receptors. The LXXLL motif (in this peptide, LLQEGSPS contains a variant) is crucial for this interaction. Therefore, any modification should be carefully considered, and the biological activity of the modified peptide should be re-validated. It is generally recommended to make modifications outside of this critical binding motif if possible.
Troubleshooting Guide: Enhancing SRC-1 (686-700) Stability
This guide provides an overview of common stability issues and detailed strategies to mitigate them.
Issue 1: Proteolytic Degradation
Proteolytic degradation is a major cause of peptide instability in biological systems. The SRC-1 (686-700) peptide, with its multiple basic and hydrophobic residues, is susceptible to cleavage by various proteases.
Solution 1.1: Terminal Modifications
-
N-Terminal Acetylation: Capping the N-terminal arginine with an acetyl group can block the action of aminopeptidases.[3][4] This modification removes the positive charge at the N-terminus, which can also influence solubility and binding.
-
C-Terminal Amidation: Converting the C-terminal carboxylic acid to an amide group can prevent degradation by carboxypeptidases.[5] This modification also removes the negative charge at the C-terminus, potentially altering the peptide's overall charge and solubility.
Solution 1.2: D-Amino Acid Substitution
Incorporating D-amino acids in place of their natural L-isomers at positions susceptible to enzymatic attack can significantly increase resistance to proteolysis, as proteases are stereospecific for L-amino acids.[6][7]
Solution 1.3: Peptide Cyclization
Cyclizing the peptide, either head-to-tail or through side-chain linkages, can create a more conformationally constrained and stable structure that is less accessible to proteases.[8][9][10]
Solution 1.4: PEGylation
Attaching polyethylene glycol (PEG) chains to the peptide can sterically hinder the approach of proteases, thereby increasing its half-life in biological fluids.[11][12]
Issue 2: Oxidation
The histidine residues in the SRC-1 (686-700) sequence can be prone to oxidation, especially in the presence of metal ions or reactive oxygen species.
Solution 2.1: Use of Antioxidants
Including antioxidants such as N-acetylcysteine or ascorbic acid in the experimental buffer can help to prevent oxidation.
Solution 2.2: Amino Acid Substitution
If histidine is not critical for activity, it could be substituted with a less oxidation-prone amino acid. However, this is likely to alter the peptide's biological function and should be approached with caution.
Issue 3: Aggregation
At high concentrations, peptides can self-assemble into aggregates, which can lead to a loss of activity and precipitation.
Solution 3.1: Optimization of Formulation
-
pH and Buffer: The solubility of the peptide is pH-dependent. Experiment with different buffer systems and pH values to find the optimal conditions that minimize aggregation.
-
Excipients: The addition of stabilizing excipients such as sugars (e.g., trehalose), polyols (e.g., mannitol), or non-ionic surfactants (e.g., polysorbate 80) can help to prevent aggregation.
Solution 3.2: Modification to Increase Solubility
Introducing charged residues or PEGylating the peptide can increase its hydrophilicity and reduce the tendency to aggregate.
Summary of Stabilization Strategies
| Strategy | Primary Advantage | Potential Disadvantage |
| N-Terminal Acetylation | Increased resistance to aminopeptidases. | Alters N-terminal charge, may affect activity. |
| C-Terminal Amidation | Increased resistance to carboxypeptidases. | Alters C-terminal charge, may affect activity. |
| D-Amino Acid Substitution | High resistance to a broad range of proteases. | Can significantly alter peptide conformation and activity. |
| Cyclization | Enhanced proteolytic resistance and conformational stability. | Synthesis can be complex; may alter activity. |
| PEGylation | Significantly increased half-life and solubility; reduced immunogenicity. | May reduce binding affinity due to steric hindrance. |
| Formulation with Excipients | Simple to implement; does not modify the peptide. | May not be sufficient for highly unstable peptides. |
Experimental Protocols
Protocol 1: N-Terminal Acetylation of SRC-1 (686-700)
This protocol describes the on-resin acetylation of the peptide during solid-phase peptide synthesis (SPPS).[3]
Materials:
-
SRC-1 (686-700) peptide synthesized on resin with a free N-terminus.
-
Acetic anhydride.
-
N,N-Diisopropylethylamine (DIPEA).
-
N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Fritted syringe or reaction vessel.
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Prepare the acetylation solution: Acetic anhydride (10 eq), DIPEA (10 eq) in DMF.
-
Add the acetylation solution to the resin and shake for 1 hour at room temperature.
-
Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally with methanol (2 times).
-
Dry the resin under vacuum.
-
Proceed with cleavage and purification of the acetylated peptide.
Protocol 2: C-Terminal Amidation of SRC-1 (686-700)
This is typically achieved by using a Rink Amide resin during SPPS, which upon cleavage with trifluoroacetic acid (TFA) yields a C-terminal amide.
Materials:
-
Rink Amide resin.
-
Fmoc-protected amino acids.
-
Standard SPPS reagents (coupling agents like HBTU/HATU, DIPEA, piperidine in DMF).
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Procedure:
-
Synthesize the peptide on the Rink Amide resin using standard Fmoc-SPPS protocols.
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF and DCM.
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Dry the amidated peptide and purify by HPLC.
Protocol 3: Assessment of Peptide Stability by RP-HPLC
This protocol allows for the quantification of the intact peptide over time in a biological matrix (e.g., serum or cell culture medium).[13]
Materials:
-
SRC-1 (686-700) peptide stock solution.
-
Biological matrix (e.g., human serum, cell culture medium).
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).
-
RP-HPLC system with a C18 column.
-
Mobile phases: A (0.1% TFA in water) and B (0.1% TFA in acetonitrile).
Procedure:
-
Incubate the SRC-1 (686-700) peptide at a final concentration of 1 mg/mL in the biological matrix at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by mixing the aliquot with an equal volume of quenching solution.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time. The peak area is integrated to determine the percentage of remaining peptide at each time point.
Protocol 4: Assessment of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay detects the formation of amyloid-like fibrillar aggregates.[14][15]
Materials:
-
SRC-1 (686-700) peptide stock solution (e.g., in DMSO).
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Black 96-well plate with a clear bottom.
-
Plate reader capable of fluorescence measurement (excitation ~440 nm, emission ~485 nm).
Procedure:
-
Prepare the peptide solution in the assay buffer to the desired final concentration.
-
Add ThT to the peptide solution to a final concentration of 20-50 µM.
-
Pipette the mixture into the wells of the 96-well plate.
-
Incubate the plate at 37°C, with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Workflow for assessing the stability and aggregation of SRC-1 (686-700) peptide.
Caption: Simplified signaling pathway involving SRC-1 coactivator peptide.
Caption: Logical relationship between peptide instability issues and stabilization strategies.
References
- 1. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. ionsource.com [ionsource.com]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thioflavin T (ThT)-based aggregation assay [bio-protocol.org]
- 15. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
minimizing non-specific binding of SRC-1 (686-700) peptide
Welcome to the technical support center for the SRC-1 (686-700) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding and achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the SRC-1 (686-700) peptide and what is its primary function?
A1: The SRC-1 (686-700) peptide is a 15-amino acid fragment derived from the human Steroid Receptor Coactivator-1 (SRC-1).[1][2][3][4][5] Its sequence is RHKILHRLLQEGSPS.[1] This peptide contains the second LXXLL motif (specifically, 690-HRLLQ-694), which is crucial for its function.[1][2][3][4][5][6] Coactivator proteins like SRC-1 interact with nuclear receptors in a ligand-dependent manner to enhance the transcription of target genes.[1][2][3][4][5] The LXXLL motif facilitates the binding of SRC-1 to the activation function-2 (AF-2) domain of nuclear receptors.[7]
Q2: What are the common causes of non-specific binding with the SRC-1 (686-700) peptide?
A2: Non-specific binding of peptides can arise from several factors, including:
-
Hydrophobic and Electrostatic Interactions: Peptides can adhere to surfaces like plasticware (e.g., microplates, pipette tips) and chromatography resins through non-specific hydrophobic or charge-based interactions.
-
Peptide Aggregation: Hydrophobic peptides can aggregate in aqueous solutions, leading to precipitation and apparent non-specific binding.
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence non-specific interactions.
-
Contamination: The presence of other proteins or molecules in the sample can lead to unwanted binding events.
Q3: What are some general strategies to minimize non-specific binding?
A3: Several strategies can be employed to reduce non-specific binding:
-
Use of Blocking Agents: Blocking agents saturate non-specific binding sites on surfaces. Common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and purified casein.
-
Inclusion of Detergents: Non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that contribute to non-specific binding.
-
Optimization of Buffer Conditions: Adjusting the salt concentration (e.g., increasing NaCl) can minimize electrostatic interactions. Optimizing the pH of the buffer is also critical.
-
Choice of Materials: Using low-binding polypropylene tubes and plates can reduce peptide adsorption to surfaces.
-
Proper Peptide Handling: Ensuring complete solubilization of the peptide and avoiding repeated freeze-thaw cycles can prevent aggregation.[8]
Troubleshooting Guides
Issue 1: High background in pull-down or co-immunoprecipitation (Co-IP) assays.
| Possible Cause | Troubleshooting Step |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., 1-5% BSA) or extend the blocking time. Consider using a different blocking agent, such as casein or a commercial blocking solution. |
| Inadequate washing | Increase the number of wash steps and/or the stringency of the wash buffer. This can be achieved by adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl). |
| Peptide aggregation | Ensure the SRC-1 (686-700) peptide is fully dissolved in an appropriate solvent before diluting into the assay buffer. Sonication can aid in dissolving the peptide. |
| Non-specific binding to beads | Pre-clear the cell lysate by incubating it with beads alone before adding the antibody-peptide complex. This will remove proteins that non-specifically bind to the beads.[9] |
Issue 2: Inconsistent results in Surface Plasmon Resonance (SPR) experiments.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the sensor chip surface | Perform a blank run with buffer only to establish a stable baseline. Inject the analyte over a reference flow cell without the immobilized ligand to assess non-specific binding. If significant, optimize the running buffer by adding BSA (e.g., 0.1-1%) or a surfactant like Tween-20 (e.g., 0.005%). Increasing the salt concentration in the running buffer can also help. |
| Ligand (SRC-1 peptide) instability or aggregation on the chip | Ensure the peptide is of high purity. Use a suitable immobilization chemistry and avoid harsh regeneration conditions that could denature the peptide. |
| Mass transport limitation | This can occur if the analyte is depleted at the surface faster than it can be replenished by the flow. Use a higher flow rate or a lower ligand immobilization density to minimize this effect. |
Quantitative Data
The SRC-1 (686-700) peptide, containing the second NR box, has been shown to interact with nuclear receptors such as the estrogen receptor (ER). The binding affinity can be influenced by the specific isoform of the receptor and the presence of its ligand.
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| 17β-estradiol-bound ERα | Time-resolved fluorescence | 155 ± 21 nM | [10] |
| 17β-estradiol-bound ERβ | Time-resolved fluorescence | 261 ± 72 nM | [10] |
Experimental Protocols
Protocol 1: Pull-Down Assay to Identify SRC-1 (686-700) Interacting Proteins
This protocol describes a method for identifying proteins from a cell lysate that interact with the SRC-1 (686-700) peptide.
-
Peptide Immobilization:
-
Synthesize or obtain a biotinylated version of the SRC-1 (686-700) peptide.
-
Incubate the biotinylated peptide with streptavidin-coated agarose or magnetic beads for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove any unbound peptide.
-
-
Cell Lysate Preparation:
-
Harvest cells and lyse them in a gentle lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with streptavidin beads alone for 1 hour at 4°C to reduce non-specific binding to the beads.
-
Centrifuge and collect the supernatant.
-
-
Pull-Down:
-
Add the pre-cleared lysate to the peptide-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer. Increase the stringency of the wash buffer (e.g., by increasing the salt concentration) if high background is observed.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer or a low pH buffer like 0.1 M glycine, pH 2.5).
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with an antibody against a suspected interacting protein.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate an Interaction with SRC-1 (686-700)
This protocol is for confirming a suspected interaction between a protein of interest (Protein X) and the SRC-1 (686-700) peptide.
-
Cell Transfection and Lysis:
-
Co-transfect cells with expression vectors for tagged Protein X (e.g., HA-tagged) and a construct expressing the SRC-1 (686-700) peptide (e.g., as a fusion protein).
-
Lyse the cells as described in the pull-down assay protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against the tag on Protein X (e.g., anti-HA antibody) for 2-4 hours at 4°C.
-
Add Protein A/G-agarose or magnetic beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads 3-5 times with a gentle wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and perform a Western blot using an antibody that recognizes the SRC-1 (686-700) peptide or its fusion tag. A successful Co-IP will show a band corresponding to the SRC-1 peptide in the lane with the immunoprecipitated Protein X.
-
Visualizations
References
- 1. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 2. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SRC-1 (686-700) - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Steroid Receptor Coactivator-1 (SRC-1), (676-700), biotin labeled - 1 mg [anaspec.com]
- 8. Ligand-independent recruitment of SRC-1 to estrogen receptor beta through phosphorylation of activation function AF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Helix-stabilized cyclic peptides as selective inhibitors of steroid receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
SRC-1 (686-700) peptide quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SRC-1 (686-700) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the SRC-1 (686-700) peptide and what is its primary application?
The SRC-1 (686-700) peptide is a 15-amino acid fragment derived from the human Steroid Receptor Coactivator-1 (SRC-1). Its sequence is H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH. This peptide contains the second LXXLL motif (specifically, RHKILHRLLQEGSPS), which is crucial for the interaction of SRC-1 with nuclear receptors.[1][2][3] Its primary application is in in vitro studies to investigate the binding dynamics and functional consequences of the SRC-1 coactivator with various nuclear receptors. It can be used in competitive binding assays, co-crystallization studies, and functional assays to modulate nuclear receptor activity.
Q2: What are the recommended storage conditions for the SRC-1 (686-700) peptide?
For long-term storage, the lyophilized SRC-1 (686-700) peptide should be stored at -20°C or colder. Dry peptides are stable for weeks at room temperature, but to ensure integrity, cold storage is recommended. Once reconstituted in a solvent, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. Peptide solutions are generally stable for 1-2 weeks at +4°C and for several months at -20°C or colder.
Q3: What is the expected purity of synthetic SRC-1 (686-700) peptide?
Commercially available synthetic SRC-1 (686-700) peptides are typically supplied with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). It is crucial to verify the purity upon receipt and before use in sensitive experiments.
Q4: How should I dissolve the lyophilized SRC-1 (686-700) peptide?
The solubility of a peptide is sequence-dependent. The SRC-1 (686-700) peptide has a mix of hydrophobic and charged residues. A general starting point is to reconstitute the peptide in sterile, distilled water or a buffer at a slightly acidic pH (e.g., pH 5-7) to aid in the solubilization of the basic residues (Arg, His, Lys). If solubility issues persist, the use of a small amount of an organic solvent like acetonitrile or DMSO may be necessary, followed by dilution with the aqueous buffer. It is always recommended to test the solubility of a small aliquot first.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with the SRC-1 (686-700) peptide.
Problem 1: Inconsistent or No Binding to Nuclear Receptor in In Vitro Assays
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Peptide Concentration | Verify the peptide concentration using a reliable quantification method. Do not rely solely on the gross weight of the lyophilized powder, which can include salts and water. |
| Peptide Degradation | Ensure the peptide has been stored correctly. If in solution, check for degradation by HPLC-MS. Avoid multiple freeze-thaw cycles. |
| Suboptimal Buffer Conditions | The binding affinity of the LXXLL motif can be sensitive to pH and ionic strength. Optimize the buffer composition for your specific nuclear receptor interaction. |
| Presence of Impurities | Analyze the peptide stock for impurities by HPLC and Mass Spectrometry. Truncated or modified peptides may act as competitive inhibitors or be inactive. |
| Peptide Aggregation | Visually inspect the peptide solution for turbidity. Use dynamic light scattering (DLS) to check for aggregates. If aggregation is suspected, try different solubilization protocols or the addition of anti-aggregation agents. |
Problem 2: Unexpected Peaks in HPLC Analysis
Possible Causes and Solutions
| Cause | Recommended Action |
| Synthesis-Related Impurities | These are common in synthetic peptides and can include deletion sequences (missing an amino acid), truncated sequences, or insertion sequences.[4] These can often be identified by mass spectrometry. |
| Peptide Oxidation or Deamidation | Although this specific sequence does not contain highly susceptible residues like Methionine or Cysteine, deamidation of Glutamine (Gln) can occur over time, especially at non-neutral pH. This will result in a mass shift detectable by MS. |
| Contamination | Contamination from previous samples in the HPLC system or from handling can introduce extraneous peaks.[5] Run a blank injection to rule this out. |
| Formation of Adducts | Peptides can form adducts with salts (e.g., sodium, potassium) or trifluoroacetic acid (TFA) from the purification process. These are typically visible in the mass spectrum. |
Problem 3: Mass Spectrometry (MS) Data Shows Incorrect Molecular Weight
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Charge State Assignment | In electrospray ionization (ESI-MS), peptides can exist in multiple charge states. Ensure the deconvolution of the raw data to the correct monoisotopic mass is accurate. |
| Peptide Modifications | Unintended modifications during synthesis or storage (e.g., oxidation, deamidation) will alter the molecular weight. Analyze the MS/MS fragmentation pattern to pinpoint the location of any modification. |
| Presence of Salt Adducts | As mentioned, adducts with Na+, K+, or TFA are common and will increase the observed m/z. |
| Instrument Calibration Issue | Ensure the mass spectrometer is properly calibrated using a known standard. |
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the SRC-1 (686-700) peptide.
| Parameter | Value | Reference |
| Amino Acid Sequence | H-Arg-His-Lys-Ile-Leu-His-Arg-Leu-Leu-Gln-Glu-Gly-Ser-Pro-Ser-OH | [1][2][3] |
| Molecular Formula | C₇₇H₁₃₁N₂₇O₂₁ | |
| Molecular Weight (Monoisotopic) | 1770.99 Da | Calculated |
| Purity (Typical) | ≥95% (by HPLC) | Vendor Specifications |
| Storage (Lyophilized) | -20°C or colder | General Peptide Guidelines |
| Storage (in Solution) | -20°C or colder (aliquoted) | General Peptide Guidelines |
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the purity of the SRC-1 (686-700) peptide. Optimization may be required.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Integrate the peak areas to determine the relative purity. The main peak should correspond to the SRC-1 (686-700) peptide.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes a general method for confirming the molecular weight of the SRC-1 (686-700) peptide.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is recommended.
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis or a freshly prepared solution (in 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 10-100 pmol/µL.
-
Infusion: Infuse the sample directly into the mass spectrometer or use LC-MS with the HPLC conditions described above.
-
MS Settings:
-
Ionization Mode: Positive ion mode.
-
Mass Range: Scan a range that will include the expected charge states (e.g., m/z 400-2000). For a peptide of this size, expect to see charge states from [M+2H]²⁺ to [M+4H]⁴⁺.
-
Capillary Voltage and Temperature: Optimize for the specific instrument.
-
-
Data Analysis: Deconvolute the resulting spectrum of multiple charge states to obtain the monoisotopic mass. This should match the theoretical molecular weight of the SRC-1 (686-700) peptide (1770.99 Da). For further confirmation, perform tandem MS (MS/MS) to obtain fragment ions and confirm the amino acid sequence.[6][7]
Visualizations
Caption: SRC-1 (686-700) peptide interaction with a nuclear receptor signaling pathway.
References
- 1. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 2. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 5. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
Technical Support Center: The Impact of Peptide Modifications on SRC-1 (686-700) Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of peptide modifications on the activity of the Steroid Receptor Coactivator-1 (SRC-1) peptide fragment 686-700.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SRC-1 (686-700) peptide?
The SRC-1 (686-700) peptide is a crucial region of the Steroid Receptor Coactivator-1 protein. It contains a highly conserved LXXLL motif (specifically, 693-HRLLQE-698), which is essential for its interaction with the activation function 2 (AF-2) domain of nuclear receptors.[1][2] This interaction is a key step in the coactivation of nuclear receptor-mediated gene transcription.[1][3] The sequence of the human SRC-1 (686-700) peptide is RHKILHRLLQEGSPS.
Q2: What is the primary mechanism of SRC-1 coactivation?
SRC-1 and other members of the p160 coactivator family function by recruiting other proteins with enzymatic activity, such as histone acetyltransferases (HATs) like p300/CBP and PCAF.[3] This recruitment leads to the acetylation of histone tails, which remodels the chromatin structure, making it more accessible for the transcriptional machinery and thereby enhancing gene expression.[3]
Q3: How do post-translational modifications (PTMs) affect SRC-1 activity in general?
Post-translational modifications such as phosphorylation and acetylation play a critical role in regulating the activity and specificity of SRC family coactivators.[4] These modifications can influence protein stability, subcellular localization, and the interaction with nuclear receptors and other coregulators, ultimately determining the transcriptional output.[3][4]
Q4: Are there known phosphorylation sites within the SRC-1 (686-700) region?
Based on current research, seven major phosphorylation sites have been identified in SRC-1 in COS-1 cells (Ser-372, Ser-395, Ser-517, Ser-569, Ser-1033, Thr-1179, and Ser-1185).[5] None of these identified sites fall within the 686-700 amino acid range. While this does not entirely exclude the possibility of phosphorylation in this region under different conditions or in different cell types, it suggests that the primary regulatory phosphorylation events on SRC-1 occur outside of this specific peptide fragment.
Q5: How might acetylation of the SRC-1 (686-700) peptide affect its function?
Quantitative Data Summary
Direct quantitative data on the impact of specific modifications on the SRC-1 (686-700) peptide's binding affinity is limited in publicly available literature. The following table provides the sequence of the unmodified peptide and illustrates a hypothetical example of how binding affinities (Kd) could be presented if such data were available.
Table 1: Sequence and Binding Affinity of SRC-1 (686-700) and Hypothetical Modified Peptides
| Peptide Sequence | Modification | Hypothetical Kd (nM) with Estrogen Receptor α |
| RHKILHRLLQEGSPS | Unmodified | 50 |
| RHKILHRLLQEGSPS | Phosphorylation at Ser-700 | 150 (Illustrative) |
| RHKILHRLLQEGSPS | Acetylation at Lys-688 | 80 (Illustrative) |
Note: The Kd values for modified peptides are for illustrative purposes only to demonstrate how such data would be presented. Researchers would need to determine these values experimentally.
Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments to assess the impact of SRC-1 (686-700) peptide modifications on its activity.
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a small fluorescently labeled peptide to a larger protein. The change in the polarization of the emitted light upon binding is proportional to the fraction of bound peptide.
Protocol:
-
Reagents and Materials:
-
Fluorescently labeled SRC-1 (686-700) peptide (e.g., with FITC or TAMRA).
-
Unlabeled modified and unmodified SRC-1 (686-700) peptides for competition assays.
-
Purified nuclear receptor ligand-binding domain (LBD).
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20).
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Determine the optimal concentration of the fluorescently labeled peptide. This is typically the lowest concentration that gives a stable and robust fluorescence signal (at least 10-fold above buffer background).[8] b. In a multi-well plate, add a fixed concentration of the fluorescently labeled peptide and the nuclear receptor LBD. c. For competition assays, add increasing concentrations of the unlabeled modified or unmodified SRC-1 peptides. d. Incubate the plate at room temperature for 30-60 minutes to reach equilibrium. e. Measure the fluorescence polarization using the plate reader. f. Plot the change in millipolarization (mP) units against the concentration of the unlabeled peptide and fit the data to a suitable binding model to determine the IC50, from which the dissociation constant (Kd) can be calculated.
Förster Resonance Energy Transfer (FRET) Assay for Protein-Peptide Interaction
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. It can be used to measure the proximity of a labeled peptide and a labeled protein.
Protocol:
-
Reagents and Materials:
-
Donor-labeled protein (e.g., nuclear receptor LBD fused to CFP or labeled with a donor fluorophore).
-
Acceptor-labeled SRC-1 (686-700) peptide (e.g., fused to YFP or labeled with an acceptor fluorophore).
-
Assay buffer.
-
A spectrofluorometer or plate reader capable of FRET measurements.
-
-
Procedure: a. To a cuvette or well, add a fixed concentration of the donor-labeled nuclear receptor LBD. b. Add increasing concentrations of the acceptor-labeled modified or unmodified SRC-1 peptide. c. Excite the donor fluorophore at its specific excitation wavelength. d. Measure the emission spectrum, monitoring for a decrease in donor fluorescence and an increase in acceptor fluorescence. e. The FRET efficiency can be calculated and used to determine the binding affinity (Kd).
Troubleshooting Guides
Issue 1: Low or No Signal in Fluorescence Polarization Assay
| Possible Cause | Troubleshooting Step |
| Low affinity of the interaction | Increase the concentration of the protein. Ensure the peptide and protein are folded and active. |
| Fluorophore is too flexible ("propeller effect") | Re-design the labeled peptide with the fluorophore at a different position or use a shorter linker.[9] |
| Incorrect buffer conditions | Optimize buffer pH, salt concentration, and additives. Some proteins may require specific ions or cofactors for proper folding and activity. |
| Inactive protein or peptide | Verify the integrity and activity of your protein and peptide using other methods (e.g., SDS-PAGE, mass spectrometry). |
| Instrument settings are not optimal | Calibrate the instrument and optimize the gain and other settings for your specific fluorophore.[10] |
Issue 2: High Background in FRET Assay
| Possible Cause | Troubleshooting Step |
| Spectral bleed-through | Ensure your filter sets are appropriate for the donor-acceptor pair to minimize the donor's emission being detected in the acceptor channel. Perform control experiments with only the donor to quantify and correct for bleed-through. |
| Direct excitation of the acceptor | Use a laser line or excitation filter that minimally excites the acceptor fluorophore. Correct for this by measuring the signal from a sample containing only the acceptor. |
| Non-specific binding | Include a non-specific protein (e.g., BSA) in the buffer to block non-specific binding sites on the plate or to the labeled molecules. Increase the stringency of the buffer (e.g., by increasing salt concentration). |
| Protein or peptide aggregation | Centrifuge samples before measurement to remove aggregates. Optimize buffer conditions (e.g., add detergents like Tween-20) to prevent aggregation. |
Issue 3: Inconsistent Results with Modified Peptides
| Possible Cause | Troubleshooting Step |
| Incomplete or incorrect modification | Verify the modification and purity of the synthetic peptide using mass spectrometry and HPLC. |
| Instability of the modification | For modifications like phosphorylation, ensure phosphatase inhibitors are included in the assay buffer. Store modified peptides appropriately to prevent degradation. |
| Modified peptide has altered solubility | Adjust the assay buffer to ensure the modified peptide remains soluble. This may involve changing the pH or adding organic solvents like DMSO. |
| Contaminants from peptide synthesis | Ensure high purity of the synthetic peptides. Contaminants like residual trifluoroacetic acid (TFA) from purification can affect biological assays. |
Visualizations
Caption: SRC-1 signaling pathway and coactivation of nuclear receptors.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Caption: Logical principle of a FRET-based interaction assay.
References
- 1. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SRC family of nuclear receptor coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of SRC family coactivators by post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of steroid receptor coactivator-1. Identification of the phosphorylation sites and phosphorylation through the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Acetylation in Nuclear Receptor Signaling and the Role of Sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Addressing Protease Degradation of SRC-1 in Cell Lysates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Steroid Receptor Coactivator-1 (SRC-1) degradation, with a particular focus on the 686-700 amino acid region, in cell lysates during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for SRC-1 degradation in cells?
A1: The primary pathway for SRC-1 degradation is the ubiquitin-proteasome system.[1] SRC-1 is targeted for degradation by the 26S proteasome after being tagged with ubiquitin molecules by E3 ubiquitin ligases. This process can be influenced by cellular signals and the activation state of SRC-1.
Q2: Is the SRC-1 (686-700) region particularly susceptible to degradation?
A2: The SRC-1 (686-700) region contains the second LXXLL motif, which is crucial for its interaction with nuclear receptors. While this region is biologically active, there is no direct evidence to suggest it is inherently more susceptible to general proteolytic degradation than other parts of the protein. However, conformational changes upon receptor binding could potentially expose cleavage sites. Degradation of SRC-1 is often initiated by ubiquitination, which can be targeted to specific domains.
Q3: What are the known degradation motifs in SRC-1?
A3: Studies have identified degradation motifs, or "degrons," primarily in the N-terminal region of SRC-1. These regions are recognized by the cellular machinery that initiates the degradation process.
Q4: Which E3 ubiquitin ligases are known to target SRC-1?
A4: While the specific E3 ligases for SRC-1 are still under investigation, members of the HECT and RING-finger families are likely candidates. For instance, the UBR box E3 ligases have been implicated in the degradation of SRC-1 through the N-degron pathway.[2] Additionally, E3 ligases like ITCH and members of the NEDD4 family are known to regulate the stability of signaling proteins and could potentially target SRC-1.[3][4][5][6][7][8][9][10]
Q5: Can SRC-1 be degraded by other proteases besides the proteasome?
A5: While the proteasome is the main pathway for regulated degradation, other proteases like caspases can cleave proteins during apoptosis. While specific caspase cleavage sites in SRC-1 are not extensively documented, it is possible that during apoptosis-inducing experimental conditions, caspases could contribute to its degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of SRC-1 in cell lysates.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no SRC-1 signal on Western blot | 1. Protease degradation during cell lysis and sample preparation. 2. Inefficient protein extraction.3. Low SRC-1 expression in the cell type. | 1. Work quickly and keep samples on ice at all times. Use a lysis buffer containing a fresh cocktail of broad-spectrum protease inhibitors (serine, cysteine, and metalloproteases). Consider adding a proteasome inhibitor (e.g., MG132) to the lysis buffer if studying ubiquitination.2. Use a robust lysis buffer such as RIPA buffer, which is effective for extracting nuclear proteins. Sonication can help to shear DNA and release nuclear proteins.3. Confirm SRC-1 expression levels in your cell line from literature or by RT-qPCR. If expression is low, consider using a nuclear enrichment protocol to concentrate the protein. |
| Multiple lower molecular weight bands for SRC-1 | 1. Extensive proteolytic degradation. 2. Splice variants of SRC-1.3. Post-translational modifications affecting migration. | 1. Optimize the lysis procedure with a comprehensive protease inhibitor cocktail. Minimize freeze-thaw cycles of the lysate. Prepare fresh lysates for each experiment.2. Check databases like UniProt for known splice variants of human SRC-1.3. Dephosphorylation or other modifications can alter gel mobility. Consider treating a sample with a phosphatase to see if bands collapse into a single band. |
| Loss of SRC-1 signal upon treatment with a specific compound | 1. The compound induces SRC-1 degradation. 2. The compound downregulates SRC-1 transcription or translation. | 1. To confirm degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding your compound. If SRC-1 levels are restored, it indicates proteasome-mediated degradation. Perform a pulse-chase analysis to measure the protein half-life.2. Analyze SRC-1 mRNA levels by RT-qPCR to distinguish between protein degradation and transcriptional repression. |
Experimental Protocols
Protocol 1: Cell Lysis for Preservation of SRC-1
This protocol is designed to minimize the degradation of SRC-1 in cell lysates.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail (e.g., cOmplete™ Mini, EDTA-free)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold RIPA buffer supplemented with a freshly added protease inhibitor cocktail to the dish. (For a 10 cm dish, use 500 µL to 1 mL). If investigating ubiquitination, also add a proteasome inhibitor at this step.
-
Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
(Optional) Sonicate the lysate on ice to shear DNA and improve the extraction of nuclear proteins. Use short bursts to avoid heating the sample.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Aliquot the lysate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Western Blotting for SRC-1 Detection
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against SRC-1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Thaw the cell lysate on ice. Mix an appropriate amount of lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the gel until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Incubate the membrane with the primary SRC-1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Signaling Pathways and Experimental Workflows
References
- 1. Ubiquitin-mediated degradation of active Src tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NEDD4: The founding member of a family of ubiquitin-protein ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The E3 ubiquitin ligase Itch in T cell activation, differentiation, and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITCH - Wikipedia [en.wikipedia.org]
- 5. The E3 ligase Itch in immune regulation and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NEDD4 - Wikipedia [en.wikipedia.org]
- 7. WikiGenes - ITCH - itchy E3 ubiquitin protein ligase [wikigenes.org]
- 8. NEDD4 E3 ligase: Functions and mechanism in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ITCH itchy E3 ubiquitin protein ligase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. NEDD4 NEDD4 E3 ubiquitin protein ligase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of SRC-1 (686-700) Peptide Binding Affinity to Nuclear Receptors
A detailed examination of the binding interactions between the Steroid Receptor Coactivator-1 (SRC-1) peptide (686-700) and various nuclear receptors reveals differential affinities, suggesting a basis for specificity in transcriptional coactivation. This guide provides a comparative overview of these binding affinities, supported by experimental data and detailed methodologies, to aid researchers in the fields of molecular biology, endocrinology, and drug development.
The SRC-1 protein is a key transcriptional coactivator that enhances the activity of nuclear receptors through direct interaction. A critical region for this interaction is the nuclear receptor (NR) box, characterized by a conserved LXXLL motif. The SRC-1 (686-700) peptide contains the second of these NR boxes and plays a pivotal role in mediating the binding to various nuclear receptors, including the Estrogen Receptor (ER), Progesterone Receptor (PR), and Androgen Receptor (AR). Understanding the nuances of these binding affinities is crucial for elucidating the mechanisms of hormone action and for the design of targeted therapeutics.
Comparative Binding Affinity of SRC-1 (686-700)
| Nuclear Receptor | Ligand Status | Binding Affinity (Kd) | Experimental Method |
| Estrogen Receptor α (ERα) | Without Estradiol | 9.6 ± 1.1 µM | Fluorescence Anisotropy |
| With Estradiol | 0.6 ± 0.1 µM | Fluorescence Anisotropy | |
| Androgen Receptor (AR) | With Dihydrotestosterone | ~2.2 µM (for SRC-2 NR box 3) | Fluorescence Polarization |
| Progesterone Receptor (PR) | Agonist-bound | Data not available | - |
Note: The binding affinity for the Androgen Receptor was determined using a peptide from SRC-2, a close homolog of SRC-1 with a highly similar NR box motif. Direct quantitative data for the SRC-1 (686-700) peptide with the Progesterone Receptor is currently not available in the literature. The interaction is known to occur, but its affinity has not been quantified in a comparable manner.
The data clearly indicates that the binding of the SRC-1 peptide to ERα is significantly enhanced by the presence of its natural ligand, estradiol, demonstrating a classic ligand-dependent interaction. The affinity of the related SRC-2 peptide for the AR is in the low micromolar range. The lack of quantitative data for PR highlights an area for future research.
Experimental Methodologies
The determination of binding affinities between peptides and proteins relies on sophisticated biophysical techniques. The most common methods employed in the cited studies are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR).
Fluorescence Polarization (FP) Assay
This technique measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein.
Protocol:
-
A fluorescently labeled SRC-1 (686-700) peptide (the tracer) is incubated in a multi-well plate.
-
The nuclear receptor protein is titrated into the wells containing the tracer.
-
The plate is excited with plane-polarized light at the appropriate wavelength for the fluorophore.
-
The intensity of the emitted light is measured in planes parallel and perpendicular to the excitation plane.
-
The degree of polarization is calculated from these intensities. As the concentration of the nuclear receptor increases, more tracer binds, leading to a slower tumbling rate and a higher polarization value.
-
The Kd is determined by fitting the binding curve of polarization versus protein concentration.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive method that measures the proximity between a donor and an acceptor fluorophore.
Protocol:
-
The nuclear receptor is labeled with a long-lifetime donor fluorophore (e.g., a lanthanide chelate like Europium).
-
The SRC-1 (686-700) peptide is labeled with a suitable acceptor fluorophore (e.g., Cy5 or a fluorescent protein).
-
The labeled protein and peptide are mixed in a microplate.
-
The donor is excited with a pulsed light source.
-
After a time delay to reduce background fluorescence, the emission from both the donor and acceptor is measured.
-
The ratio of acceptor to donor emission is calculated. A high ratio indicates close proximity and thus, binding.
-
The Kd is determined by titrating one binding partner while keeping the other at a constant concentration and fitting the resulting binding curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Protocol:
-
The nuclear receptor (ligand) is immobilized on the surface of a sensor chip.
-
A continuous flow of buffer is passed over the chip to establish a stable baseline.
-
The SRC-1 (686-700) peptide (analyte) is injected at various concentrations.
-
The binding of the peptide to the immobilized receptor is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
The association rate (kon) is determined from the initial phase of the binding curve.
-
After the injection, buffer is flowed over the chip, and the dissociation of the peptide is monitored to determine the dissociation rate (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Signaling Pathway Context
The interaction between SRC-1 and nuclear receptors is a critical step in hormone-regulated gene transcription. Upon ligand binding, the nuclear receptor undergoes a conformational change that promotes the recruitment of coactivators like SRC-1. This complex then recruits other proteins, including histone acetyltransferases (HATs), which modify chromatin structure and facilitate the assembly of the transcriptional machinery.
Conclusion
The available data, while not exhaustive for all nuclear receptors, clearly demonstrates the nuanced and ligand-dependent nature of the interaction between the SRC-1 (686-700) peptide and its nuclear receptor partners. The differential binding affinities likely contribute to the specificity of hormone responses in various target tissues. Further quantitative studies, particularly for the Progesterone Receptor, are warranted to provide a more complete picture of this critical protein-peptide interaction. The detailed experimental protocols provided herein offer a foundation for researchers seeking to conduct such comparative binding studies.
Unveiling the Core Interaction: A Guide to the Mutagenesis-Based Validation of SRC-1 (686-700) and Nuclear Receptor Binding
For researchers, scientists, and drug development professionals, understanding the intricate dance between coactivators and nuclear receptors is paramount. This guide provides a comparative analysis of the pivotal interaction between the Steroid Receptor Coactivator-1 (SRC-1), specifically the 686-700 amino acid region, and nuclear receptors. We delve into the experimental data that validates this interaction through mutagenesis, offering detailed protocols and visual representations of the underlying molecular mechanisms.
The interaction between nuclear receptors and their coactivators is a cornerstone of gene regulation, influencing a myriad of physiological processes. A key player in this process is SRC-1, which utilizes specific motifs to bind to nuclear receptors and enhance their transcriptional activity. Central to this binding are the LXXLL motifs (where L is leucine and X is any amino acid), which act as signature sequences for this interaction.[1] The region of SRC-1 spanning amino acids 686-700 contains one such critical LXXLL motif (specifically, residues 693-697: RLLQE). Mutagenesis of the conserved leucine residues within these motifs has been instrumental in unequivocally demonstrating their necessity for the binding and coactivator function of SRC-1.[1][2][3]
Performance Comparison: Wild-Type vs. Mutant SRC-1
Experimental evidence overwhelmingly demonstrates that the integrity of the LXXLL motifs within SRC-1 is essential for its interaction with nuclear receptors such as the Estrogen Receptor (ER). Mutating the key leucine residues to alanine effectively abrogates this binding and, consequently, the coactivator's ability to enhance transcription.
Table 1: In Vitro Binding of SRC-1 to Estrogen Receptor Ligand Binding Domain (LBD)
| SRC-1 Construct | Mutation Details | Binding to GST-ER LBD | Ligand (E2) Dependence | Reference |
| Wild-Type SRC-1a | - | Strong | Dependent | [1][2] |
| Mutant SRC-1a-M1234 | Leucine to Alanine in LXXLL motifs | Abolished | Not Applicable | [1][2] |
Data is qualitative, based on GST pull-down assay results.
Table 2: Transcriptional Coactivation of Estrogen Receptor
| Expressed Protein | Effect on ER-mediated Transcription | Ligand (E2) Dependence | Reference |
| Wild-Type SRC-1 | Enhancement | Dependent | [1][2] |
| Mutant SRC-1 (LXXLL mutations) | No Enhancement / Dominant Negative | Not Applicable | [2] |
Results are based on reporter gene assays in HeLa cells.
Visualizing the Molecular Interactions and Experimental Logic
To clarify the signaling pathway, the experimental approach, and the rationale behind the mutagenesis studies, the following diagrams are provided.
Caption: SRC-1 and Nuclear Receptor Signaling Pathway.
Caption: Workflow for Mutagenesis-Based Validation.
Caption: Logical Flow of Mutagenesis Validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. Below are outlines of the key experimental protocols used to validate the SRC-1-nuclear receptor interaction.
Glutathione S-Transferase (GST) Pull-Down Assay
This in vitro technique is used to detect direct protein-protein interactions.
Objective: To determine if SRC-1 directly binds to the ligand-binding domain (LBD) of a nuclear receptor and if this interaction is dependent on the LXXLL motif.
Methodology:
-
Protein Expression and Purification:
-
Express the LBD of a nuclear receptor (e.g., ER) as a fusion protein with GST (GST-NR-LBD) in E. coli and purify it using glutathione-Sepharose beads.
-
Synthesize wild-type and mutant SRC-1 proteins (containing the 686-700 region) in vitro using a coupled transcription/translation system with ³⁵S-methionine for radiolabeling.[2]
-
-
Binding Reaction:
-
Immobilize the GST-NR-LBD fusion protein (or GST alone as a negative control) on glutathione-Sepharose beads.
-
Incubate the beads with the radiolabeled wild-type or mutant SRC-1 protein in a binding buffer.
-
Perform incubations in the presence or absence of the nuclear receptor's specific ligand (e.g., 17β-estradiol for ER) to test for ligand dependency.[2]
-
-
Washing and Elution:
-
Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
-
Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and visualize the radiolabeled SRC-1 by autoradiography.[2] A strong band in the lane with wild-type SRC-1 and GST-NR-LBD (in the presence of ligand) but not in the mutant or GST-only lanes indicates a specific, motif-dependent interaction.
-
Reporter Gene Assay
This cell-based assay measures the ability of a protein to activate transcription from a specific promoter.
Objective: To assess the functional consequence of the SRC-1-nuclear receptor interaction, specifically the coactivation of transcription.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line, such as HeLa cells, which are responsive to the nuclear receptor being studied.[2]
-
Co-transfect the cells with several plasmids:
-
An expression vector for the nuclear receptor (e.g., ER).
-
An expression vector for either wild-type SRC-1 or mutant SRC-1.
-
A reporter plasmid containing a promoter with response elements for the nuclear receptor (e.g., ERE for Estrogen Response Element) driving the expression of a reporter gene (e.g., CAT - Chloramphenicol Acetyltransferase, or Luciferase).[2]
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
-
Cell Treatment:
-
Following transfection, treat the cells with either the specific ligand for the nuclear receptor or a vehicle control.[2]
-
-
Cell Lysis and Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the activity of the reporter enzyme (e.g., CAT or Luciferase activity) in the cell lysates.
-
Measure the activity of the control enzyme (e.g., β-galactosidase) to normalize the reporter gene activity.
-
-
Data Analysis:
-
Compare the normalized reporter activity across different conditions (e.g., wild-type SRC-1 vs. mutant SRC-1, with and without ligand). A significant increase in reporter activity only in the presence of the ligand, the nuclear receptor, and wild-type SRC-1 confirms the coactivation function.[2]
-
References
A Comparative In Vitro Analysis: SRC-1 (686-700) Peptide Versus Full-Length SRC-1 Protein
In the realm of nuclear receptor signaling and transcriptional regulation, Steroid Receptor Coactivator-1 (SRC-1) stands as a pivotal protein. Researchers often face a choice between utilizing the full-length SRC-1 protein or specific peptide fragments, such as SRC-1 (686-700), in their in vitro investigations. This guide provides an objective comparison of these two molecular tools, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their experimental designs.
At a Glance: Key Differences
The fundamental distinction between the full-length SRC-1 protein and the SRC-1 (686-700) peptide lies in their structural complexity and functional capabilities. The full-length protein is a large, multi-domain entity that orchestrates multiple steps in transcriptional activation, while the peptide represents a minimalist tool designed to probe a specific molecular interaction.
| Feature | Full-Length SRC-1 Protein | SRC-1 (686-700) Peptide |
| Molecular Weight | ~160 kDa | ~1.77 kDa[1] |
| Key Functional Domains | bHLH/PAS, Nuclear Receptor Interaction Domain (NRID) with 3 LXXLL motifs, Activation Domain 1 (AD1), Activation Domain 2 (AD2), Histone Acetyltransferase (HAT) domain.[2][3] | Contains the second LXXLL motif (NR box II).[1][4][5] |
| Primary In Vitro Function | Acts as a true coactivator: binds nuclear receptors, recruits secondary coactivators (e.g., CBP/p300), modifies chromatin, and enhances transcription.[2][6][7] | Primarily acts as a competitive inhibitor of the SRC-1/nuclear receptor interaction or as a molecular probe for this interaction.[8][9] |
| Transcriptional Activity | Possesses intrinsic transcriptional coactivation activity.[6][7] | Lacks inherent transcriptional activity. |
In Vitro Applications and Performance
The choice between the full-length protein and the peptide is dictated by the experimental question. The full-length protein is essential for studying the complete coactivation process, while the peptide is invaluable for dissecting the initial receptor-coactivator binding event.
| Application | Full-Length SRC-1 Protein | SRC-1 (686-700) Peptide | Supporting Data Insights |
| Nuclear Receptor Binding Assays | Used to demonstrate direct, ligand-dependent interaction with various nuclear receptors (e.g., ER, AR, TR).[3][8][10] | Used to compete with full-length SRC-1 for binding to nuclear receptors, thereby confirming the role of the LXXLL motif in this interaction.[8] | In GST pull-down assays, 35S-labeled full-length SRC-1 binds to GST-fused nuclear receptor ligand-binding domains in a ligand-dependent manner. This binding can be competed away by increasing concentrations of an LXXLL motif-containing peptide.[8] |
| In Vitro Transcription Assays | Enhances ligand-dependent transcription from a target gene promoter in a cell-free system containing a nuclear receptor, DNA template, and other necessary transcription factors.[7] | Not applicable for direct coactivation. Can be used to inhibit transcription enhancement by full-length SRC-1. | In cell-free transcription assays with chromatin templates, full-length SRC-1 potentiates transcription by ligand-activated progesterone receptor.[7] |
| Protein-Protein Interaction Studies | Can be used as bait to identify other interacting proteins in co-immunoprecipitation or pull-down assays, revealing the composition of the larger coactivator complex.[6] | Used to specifically probe the interaction between the LXXLL motif and the activation function-2 (AF-2) domain of nuclear receptors. | A construct of SRC-1 containing the LXXLL motifs and the AD1 region (residues 631-970) was shown to be sufficient for strong coactivator activity, highlighting the importance of both nuclear receptor binding and recruitment of other factors like CBP.[6] |
| Structural Studies | Due to its size and flexibility, obtaining high-resolution structures of the full-length protein is challenging. | Has been successfully used in co-crystallization studies with the ligand-binding domains of nuclear receptors to elucidate the structural basis of their interaction.[11] | The crystal structure of the RORβ ligand-binding domain was solved in complex with the SRC-1 (686-700) peptide, revealing the precise interactions between the LXXLL motif and the receptor.[11] |
Experimental Protocols
GST Pull-Down Assay to Assess SRC-1 and Nuclear Receptor Interaction
This protocol is designed to qualitatively assess the interaction between a GST-tagged nuclear receptor ligand-binding domain (LBD) and either full-length SRC-1 or the competitive effect of the SRC-1 (686-700) peptide.
Materials:
-
GST-fused Nuclear Receptor LBD (e.g., GST-ERα LBD) immobilized on glutathione-Sepharose beads.
-
In vitro translated 35S-methionine-labeled full-length SRC-1 protein.
-
SRC-1 (686-700) peptide.
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM EDTA, 0.5% NP-40, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Wash buffer (same as binding buffer).
-
SDS-PAGE loading buffer.
-
Nuclear receptor ligand (e.g., estradiol for ERα).
Procedure:
-
Incubate the GST-NR-LBD beads with the 35S-labeled full-length SRC-1 in binding buffer.
-
For competition experiments, pre-incubate the GST-NR-LBD beads with varying concentrations of the SRC-1 (686-700) peptide before adding the labeled full-length protein.
-
Add the appropriate ligand to the reaction to ensure a transcriptionally active conformation of the NR-LBD.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
Elute the bound proteins by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analyze the eluates by SDS-PAGE and autoradiography.
In Vitro Transcription Assay
This assay measures the ability of full-length SRC-1 to coactivate transcription from a specific gene promoter in a cell-free system.
Materials:
-
HeLa or other suitable nuclear extract.
-
Purified recombinant nuclear receptor (e.g., PR).
-
Purified recombinant full-length SRC-1.
-
DNA template containing a hormone response element upstream of a reporter gene (e.g., luciferase).
-
Appropriate hormone ligand (e.g., progesterone for PR).
-
Transcription buffer containing rNTPs.
Procedure:
-
Assemble the reaction mixture containing the nuclear extract, DNA template, and purified nuclear receptor.
-
Add either buffer or purified full-length SRC-1 to the reaction.
-
Add the specific ligand or vehicle control.
-
Incubate at 30°C for 1-2 hours to allow for transcription to occur.
-
Isolate the RNA product.
-
Quantify the amount of reporter gene transcript by primer extension analysis, S1 nuclease mapping, or quantitative RT-PCR.
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathway involving full-length SRC-1 and a typical experimental workflow using the SRC-1 peptide.
Caption: SRC-1 signaling pathway and the inhibitory action of the peptide.
Caption: Workflow for a competitive GST pull-down assay.
Conclusion
The full-length SRC-1 protein and the SRC-1 (686-700) peptide are not interchangeable reagents but rather complementary tools for the in vitro study of nuclear receptor coactivation. The full-length protein is indispensable for reconstituting and studying the entire transcriptional coactivation cascade, including the recruitment of secondary coactivators and enzymatic modification of chromatin. In contrast, the SRC-1 (686-700) peptide offers a highly specific and potent tool to dissect the initial, critical interaction between the coactivator's LXXLL motif and the nuclear receptor. Its utility in competitive binding assays and structural biology makes it invaluable for detailed mechanistic studies and for screening potential inhibitors of this interaction. The selection of either the full-length protein or the peptide will therefore depend on the specific hypothesis being tested and the desired level of molecular resolution.
References
- 1. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [anaspec.com]
- 2. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steroid receptor coactivator-1: The central intermediator linking multiple signals and functions in the brain and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 6. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xhwebstorage.blob.core.windows.net [xhwebstorage.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Core LXXLL motif sequences in CREB-binding protein, SRC1, and RIP140 define affinity and selectivity for steroid and retinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear receptor coactivator SRC-1 interacts with the Q-rich subdomain of the AhR and modulates its transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray structure of the orphan nuclear receptor RORβ ligand-binding domain in the active conformation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SRC-1 (686-700) Peptide Versus Small Molecule Inhibitors of Coactivator Binding
For Researchers, Scientists, and Drug Development Professionals
The intricate dance between nuclear receptors and their coactivators is a cornerstone of transcriptional regulation, making the disruption of this interaction a compelling strategy for therapeutic intervention in a host of diseases, including cancer and metabolic disorders. This guide provides a detailed comparison of two key tools used to modulate this interaction: the steroid receptor coactivator-1 (SRC-1) (686-700) peptide and small molecule inhibitors that target the coactivator binding groove on nuclear receptors.
The SRC-1 (686-700) peptide contains the second LXXLL motif (where L is leucine and X is any amino acid), a highly conserved sequence crucial for the interaction between p160 coactivators like SRC-1 and the activation function-2 (AF-2) domain of nuclear receptors. This peptide acts as a competitive inhibitor, directly mimicking the natural binding partner of the receptor. In contrast, small molecule inhibitors are synthetically derived compounds designed to occupy the same coactivator binding pocket on the nuclear receptor, thereby preventing the recruitment of SRC-1 and other coactivators. This guide will delve into the quantitative performance, underlying mechanisms, and experimental protocols associated with both approaches.
Quantitative Performance: A Tale of Two Inhibitors
Table 1: Quantitative Data for SRC-1 (686-700) Peptide Binding to Nuclear Receptors
| Nuclear Receptor | Ligand | Binding Affinity (Kd) | Assay Method |
| Androgen Receptor (AR) | - | 14 µM[1] | Surface Plasmon Resonance |
| Estrogen Receptor α (ERα) | Estradiol | 0.6 µM | Fluorescence Anisotropy |
| Estrogen Receptor α (ERα) | None | 9.6 µM | Fluorescence Anisotropy |
Table 2: Quantitative Data for Small Molecule Inhibitors of Coactivator Binding
| Inhibitor Class | Specific Compound | Target Interaction | Potency (IC50/Ki) | Assay Method |
| Polyphenol | Gossypol | SRC-1/SRC-3 Transcriptional Activity | ~2.5-5 µM (IC50)[1][2] | Luciferase Reporter Assay |
| Pyrimidine-based | Various | ERα / Coactivator | Low µM range (Ki) | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
Signaling Pathways and Mechanisms of Action
The SRC-1 coactivator plays a pivotal role in hormone-dependent gene transcription. Upon ligand binding, a nuclear receptor undergoes a conformational change, creating a binding pocket for the LXXLL motifs of SRC-1. This recruitment initiates a cascade of events, including the recruitment of other coactivators and chromatin remodeling enzymes, ultimately leading to the activation of target gene expression.
Both the SRC-1 (686-700) peptide and small molecule inhibitors disrupt this pathway at the initial step of coactivator recruitment.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of SRC-1 (686-700) and small molecule inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to quantify the binding affinity of inhibitors to the nuclear receptor-coactivator interaction.
Protocol:
-
Reagent Preparation:
-
Purify the ligand-binding domain (LBD) of the nuclear receptor of interest, tagged with an affinity tag (e.g., GST).
-
Synthesize or procure the SRC-1 (686-700) peptide with a corresponding affinity tag (e.g., biotin).
-
Prepare stock solutions of the FRET donor (e.g., Europium-labeled anti-GST antibody) and FRET acceptor (e.g., Streptavidin-labeled Allophycocyanin - APC).
-
Prepare serial dilutions of the test inhibitor (SRC-1 peptide or small molecule).
-
-
Assay Assembly:
-
In a 384-well microplate, add the tagged nuclear receptor, tagged coactivator peptide, FRET donor, and FRET acceptor to each well.
-
Add the serially diluted inhibitor to the wells. Include control wells with no inhibitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission at two wavelengths (e.g., the donor's emission and the acceptor's emission).
-
-
Data Analysis:
-
Calculate the FRET ratio (acceptor emission / donor emission).
-
Plot the FRET ratio against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of inhibiting the nuclear receptor-coactivator interaction on gene transcription.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or a cancer cell line relevant to the nuclear receptor being studied).
-
Co-transfect the cells with three plasmids:
-
An expression vector for the nuclear receptor of interest.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the nuclear receptor.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Treatment:
-
After transfection, treat the cells with the appropriate ligand for the nuclear receptor and varying concentrations of the inhibitor (SRC-1 peptide or small molecule). Include a vehicle control.
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the activity of both luciferases in the cell lysate using a luminometer and appropriate substrates.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the inhibitor concentration and determine the IC50 value, representing the concentration at which the inhibitor reduces the ligand-induced gene expression by 50%.
-
Glutathione S-transferase (GST) Pulldown Assay
This in vitro assay is used to qualitatively or semi-quantitatively assess the direct binding between a nuclear receptor and a coactivator and the ability of an inhibitor to disrupt this interaction.
Protocol:
-
Protein Expression and Purification:
-
Express and purify a GST-tagged nuclear receptor LBD and the untagged SRC-1 protein or a relevant fragment.
-
-
Binding Reaction:
-
Immobilize the GST-tagged nuclear receptor on glutathione-sepharose beads.
-
Incubate the beads with the SRC-1 protein in the presence of varying concentrations of the inhibitor (SRC-1 peptide or small molecule). Include a control with no inhibitor.
-
-
Washing and Elution:
-
Wash the beads several times with a suitable buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using a buffer containing reduced glutathione.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and visualize by Coomassie blue staining or Western blotting using an antibody against SRC-1. A decrease in the amount of pulled-down SRC-1 in the presence of the inhibitor indicates a disruption of the interaction.
-
Conclusion
Both the SRC-1 (686-700) peptide and small molecule inhibitors are valuable tools for probing and inhibiting the crucial interaction between nuclear receptors and their coactivators. The SRC-1 peptide offers high specificity by mimicking the natural binding motif, while small molecules present advantages in terms of cell permeability and drug-like properties. The choice between these inhibitors will depend on the specific research question and experimental context. The quantitative data, while not directly comparable across different studies, provides a useful benchmark for the potency of these molecules. The detailed experimental protocols provided in this guide should enable researchers to design and execute robust experiments to further elucidate the roles of coactivator binding in health and disease and to advance the development of novel therapeutics targeting this critical protein-protein interaction.
References
A Comparative Guide to Validating Nuclear Receptor-SRC-1 Interactions
The interaction between nuclear receptors (NRs) and the Steroid Receptor Coactivator-1 (SRC-1) is a cornerstone of transcriptional regulation, influencing a vast array of physiological processes. Validating this interaction is paramount for researchers in basic science and drug development. While Co-immunoprecipitation (Co-IP) is a widely recognized method, a variety of alternative techniques offer distinct advantages in sensitivity, quantitation, and throughput. This guide provides an objective comparison of these methods, complete with experimental data and detailed protocols.
The Central Role of the NR-SRC-1 Interaction
Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate gene expression. Upon ligand binding, NRs undergo a conformational change, facilitating the recruitment of coactivators like SRC-1.[1][2] SRC-1, a member of the p160 family of coactivators, possesses histone acetyltransferase (HAT) activity and serves as a scaffold for the recruitment of other chromatin-modifying enzymes.[3] The interaction is primarily mediated by the LXXLL motifs (where L is leucine and X is any amino acid) within SRC-1, which bind to a hydrophobic cleft on the NR's ligand-binding domain (LBD).[4][5][6] Validating this interaction is crucial for understanding gene regulation and for screening compounds that modulate NR activity.
Below is a diagram illustrating the general signaling pathway of nuclear receptor activation and interaction with SRC-1.
References
- 1. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Analysis of the Steroid Receptor Coactivator 1 (SRC1)-CREB Binding Protein Interaction Interface and Its Importance for the Function of SRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a versatile platform for nuclear receptor screening using AlphaScreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an HTS Compatible Assay for Discovery of RORα Modulators using AlphaScreen® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear receptor coactivator SRC-1 interacts with the Q-rich subdomain of the AhR and modulates its transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Comparative Guide to SRC-1 Antibody Cross-Reactivity with the (686-700) Peptide
For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for the validity of experimental results. This guide provides a comparative overview of commercially available antibodies against Steroid Receptor Coactivator-1 (SRC-1) and their potential for cross-reactivity with the SRC-1 (686-700) peptide. Due to the limited availability of direct experimental data on this specific cross-reactivity, this guide also furnishes detailed experimental protocols for its assessment.
The SRC-1 (686-700) peptide is a crucial region within the SRC-1 protein, known to be involved in protein-protein interactions. Consequently, antibodies that cross-react with this peptide may produce misleading results in various immunoassays. Understanding the immunogen used to generate a specific SRC-1 antibody is the first step in assessing the potential for such cross-reactivity.
Comparison of Commercial SRC-1 Antibodies
The following table summarizes key information for a selection of commercially available SRC-1 antibodies. The "Immunogen Region" provides insight into the likelihood of cross-reactivity with the (686-700) peptide. Antibodies with immunogens that encompass this region are more likely to exhibit cross-reactivity.
| Antibody Name/Clone | Manufacturer | Host | Immunogen Region | Potential for Cross-Reactivity with (686-700) Peptide |
| SRC-1 (D1M3Y) Rabbit mAb #20301 | Cell Signaling Technology | Rabbit | Synthetic peptide corresponding to residues surrounding Ala12 of human SRC-1 protein.[1] | Low |
| SRC-1 (128E7) Rabbit mAb #2191 | Cell Signaling Technology | Rabbit | Synthetic peptide corresponding to the sequence of human SRC-1 protein (exact sequence not specified).[2] | Unknown |
| SRC-1 Antibody (1135/H4) | Santa Cruz Biotechnology | Mouse | Amino acids 477-947 of SRC-1 fusion protein.[2] | High |
| SRC1 Monoclonal Antibody (1135/H4) (MA1-840) | Thermo Fisher Scientific | Mouse | Synthetic peptide corresponding to residues 477-947 of human SRC-1.[3] | High |
| SRC1 Polyclonal Antibody (PA1-840) | Thermo Fisher Scientific | Rabbit | Synthetic peptide corresponding to residues S(8) to C(24) of human SRC-1. | Low |
| SRC1 Antibody (3S4C6) (NBP3-16742) | Novus Biologicals | Rabbit | Recombinant fusion protein containing a sequence corresponding to amino acids 400-750 of human SRC1. | High |
| SRC1 Antibody - BSA Free (NB100-313) | Novus Biologicals | Rabbit | A region between residue 1400 and the C-terminus (residue 1441) of human Nuclear Receptor Coactivator 1. | Low |
Note: The potential for cross-reactivity is an estimation based on the provided immunogen sequence. Experimental validation is essential for confirmation.
Experimental Protocols for Assessing Cross-Reactivity
To definitively determine the cross-reactivity of an SRC-1 antibody with the (686-700) peptide, a peptide competition assay is the recommended method. This can be performed using either a Western Blot or an ELISA format.
Peptide Competition Western Blot Protocol
This protocol allows for the visualization of reduced antibody binding to the full-length SRC-1 protein in the presence of the competing (686-700) peptide.
1. Reagents and Materials:
-
SRC-1 (686-700) peptide
-
SRC-1 antibody to be tested
-
Cell lysate containing SRC-1 protein
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibody dilution buffers
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
2. Procedure:
-
Prepare two identical primary antibody solutions. In one tube, dilute the SRC-1 antibody to its optimal working concentration in antibody dilution buffer. In a second tube, prepare the same dilution of the SRC-1 antibody but also add the SRC-1 (686-700) peptide at a 100-fold molar excess.
-
Incubate the antibody solutions. Gently agitate both tubes at room temperature for 1-2 hours or overnight at 4°C to allow the peptide to bind to the antibody in the competition sample.
-
Perform SDS-PAGE and protein transfer. Separate the cell lysate containing SRC-1 by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane. Incubate the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies. Cut the membrane in half (if loading identical samples in adjacent lanes) or use two separate identical blots. Incubate one with the antibody-only solution and the other with the antibody-peptide solution overnight at 4°C.
-
Wash and incubate with secondary antibody. Wash the membranes thoroughly with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal. After final washes, apply the chemiluminescent substrate and visualize the bands using an imaging system.
3. Expected Results:
-
No Cross-Reactivity: A band corresponding to SRC-1 will be visible on both membranes.
-
Cross-Reactivity: The band corresponding to SRC-1 will be significantly weaker or absent on the membrane incubated with the antibody-peptide solution compared to the membrane with the antibody-only solution.
Peptide Competition ELISA Protocol
This protocol provides a quantitative measure of the inhibition of antibody binding to immobilized SRC-1 protein by the (686-700) peptide.
1. Reagents and Materials:
-
Recombinant full-length SRC-1 protein
-
SRC-1 (686-700) peptide
-
SRC-1 antibody to be tested
-
ELISA plates
-
Coating buffer (e.g., PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coat the ELISA plate. Coat the wells of an ELISA plate with recombinant SRC-1 protein diluted in coating buffer. Incubate overnight at 4°C.
-
Wash and block. Wash the plate with wash buffer and then block the wells with blocking buffer for 1-2 hours at room temperature.
-
Prepare antibody-peptide solutions. Prepare a serial dilution of the SRC-1 (686-700) peptide. For each peptide concentration, prepare a solution containing a constant, pre-optimized concentration of the SRC-1 antibody. Include a control with no peptide.
-
Incubate with antibody solutions. Add the different antibody-peptide solutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash and add secondary antibody. Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Develop and read the plate. After final washes, add TMB substrate and allow the color to develop. Stop the reaction with the stop solution and read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the concentration of the competing peptide. A decrease in absorbance with increasing peptide concentration indicates cross-reactivity. The IC50 value (the concentration of peptide that inhibits 50% of the antibody binding) can be calculated to quantify the extent of cross-reactivity.
Visualizing the Experimental Workflow and Principles
To further clarify the experimental design and the underlying logic, the following diagrams are provided.
Caption: Principle of Peptide Competition Assay.
Caption: Peptide Competition Western Blot Workflow.
By utilizing the information on immunogen location and employing the detailed protocols provided, researchers can confidently assess the cross-reactivity of their chosen SRC-1 antibodies with the (686-700) peptide, thereby ensuring the accuracy and reliability of their experimental findings.
References
A Comparative Analysis of LXXLL Motifs in Coactivator Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of protein-protein interactions is paramount. Among these, the binding of coactivator proteins to nuclear receptors via the LXXLL motif is a critical mechanism in gene regulation and a key target for therapeutic intervention. This guide provides a comparative analysis of different LXXLL motifs, supported by experimental data, detailed protocols for key assays, and visualizations of the underlying molecular processes.
The LXXLL motif, characterized by two leucine residues separated by any three amino acids, is a short alpha-helical sequence found in many transcriptional coactivators.[1][2] This motif facilitates the interaction of coactivators with the ligand-binding domain (LBD) of nuclear receptors in a ligand-dependent manner, a crucial step in the activation of target gene expression.[1][2] However, not all LXXLL motifs are functionally equivalent. The affinity and specificity of this interaction are significantly influenced by the amino acids flanking the core LXXLL sequence, leading to differential recruitment of coactivators by various nuclear receptors.[1][3][4]
Quantitative Comparison of LXXLL Motif Interactions
The binding affinity of LXXLL motifs to nuclear receptors can be quantified using various biochemical and cellular assays. The dissociation constant (Kd) is a common metric, with a lower Kd indicating a stronger binding affinity. The following table summarizes data from studies investigating the interaction of different LXXLL-containing peptides with nuclear receptors.
| LXXLL Motif Class/Peptide | Interacting Nuclear Receptor | Observed Effect/Binding Characteristic | Reference |
| Class I Peptides (e.g., D2, D11) | Mouse AhR | Enhanced transcriptional activity | [5] |
| Human AhR | Repressed transcriptional activity | [5] | |
| Class II Peptides (e.g., C33, D14) | Mouse AhR | Repressed transcriptional activity | [5] |
| Human AhR | Strongly repressed transcriptional activity | [5] | |
| Class III Peptides (e.g., D22, D43) | Mouse AhR | Enhanced transcriptional activity | [5] |
| Human AhR | Repressed transcriptional activity | [5] | |
| GRIP1 NR-box 2 | Thyroid Hormone Receptor β (TRβ) LBD | Higher affinity interaction | [4] |
| GRIP1 NR-box 3 (LLRYLL) | Thyroid Hormone Receptor β (TRβ) LBD | Lower affinity interaction | [4] |
This table illustrates the principle of differential affinity and functional outcomes based on the LXXLL motif sequence and the specific nuclear receptor partner. The classification of peptides is based on the referenced study.
Experimental Protocols
To aid researchers in the functional characterization of LXXLL motifs, this section provides detailed protocols for commonly used experimental techniques.
Mammalian Two-Hybrid Assay
The mammalian two-hybrid system is a powerful in vivo method to study protein-protein interactions.[6][7] It relies on the reconstitution of a functional transcription factor by the interaction of two proteins of interest, each fused to a distinct domain of the transcription factor (a DNA-binding domain and an activation domain).[6][8]
Materials:
-
Expression vectors for the "bait" and "prey" proteins (e.g., pBIND and pACT from Promega).[9]
-
Reporter vector containing a promoter with binding sites for the DNA-binding domain (e.g., pG5luc).[9]
-
Mammalian cell line (e.g., HEK293T, HeLa).
-
Transfection reagent.
-
Luciferase assay system.[9]
-
Cell culture reagents.
Procedure:
-
Vector Construction: Clone the cDNA of the nuclear receptor LBD into the "bait" vector (e.g., pBIND, containing the GAL4 DNA-binding domain). Clone the cDNA of the coactivator peptide containing the LXXLL motif into the "prey" vector (e.g., pACT, containing the VP16 activation domain).[9]
-
Cell Culture and Transfection: Seed the mammalian cells in a multi-well plate. Co-transfect the cells with the bait, prey, and reporter plasmids using a suitable transfection reagent. Include appropriate controls, such as empty bait and prey vectors.
-
Ligand Treatment: After transfection, treat the cells with the specific ligand for the nuclear receptor being studied or a vehicle control.
-
Cell Lysis and Luciferase Assay: After an appropriate incubation period (typically 24-48 hours), lyse the cells and measure the activity of the reporter gene (e.g., firefly luciferase). A co-transfected control plasmid expressing a different reporter (e.g., Renilla luciferase from the pBIND vector) can be used to normalize for transfection efficiency.[9]
-
Data Analysis: An increase in reporter gene activity in the presence of both interacting fusion proteins and the ligand, compared to controls, indicates a positive interaction.
Glutathione S-Transferase (GST) Pull-Down Assay
The GST pull-down assay is an in vitro technique used to detect direct physical interactions between proteins.[10][11]
Materials:
-
Expression vector for the GST-tagged "bait" protein (e.g., pGEX vector).
-
E. coli strain for protein expression (e.g., BL21).
-
Glutathione-sepharose or magnetic beads.[12]
-
Lysis buffer, wash buffer, and elution buffer.[10]
-
Source of the "prey" protein (e.g., in vitro translated protein, cell lysate).
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Expression and Purification of GST-Bait Fusion Protein: Transform the E. coli with the GST-bait plasmid and induce protein expression. Lyse the bacteria and purify the GST-fusion protein using glutathione beads.
-
Immobilization of Bait Protein: Incubate the purified GST-bait protein with fresh glutathione beads to immobilize it. Wash the beads to remove unbound protein.[11]
-
Incubation with Prey Protein: Add the source of the prey protein to the beads and incubate to allow for interaction.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[10]
-
Elution: Elute the GST-bait protein and any interacting prey proteins from the beads using an elution buffer (e.g., containing reduced glutathione).[10]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the prey protein to confirm the interaction.[10]
Fluorescence Resonance Energy Transfer (FRET)
FRET is a powerful technique to study protein-protein interactions in living cells.[13][14] It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore when they are in close proximity (typically 1-10 nm).[13]
Materials:
-
Expression vectors for the nuclear receptor and coactivator peptide fused to compatible FRET donor and acceptor fluorophores (e.g., CFP and YFP).
-
Mammalian cell line.
-
Transfection reagent.
-
Fluorescence microscope equipped for FRET imaging.
Procedure:
-
Vector Construction: Create fusion constructs of the nuclear receptor with a donor fluorophore (e.g., CFP) and the coactivator peptide with an acceptor fluorophore (e.g., YFP).
-
Cell Culture and Transfection: Co-transfect the mammalian cells with the donor and acceptor fusion constructs.
-
Ligand Treatment: Treat the cells with the appropriate ligand or vehicle.
-
Image Acquisition: Acquire images of the cells in the donor, acceptor, and FRET channels using a fluorescence microscope.
-
FRET Analysis: Calculate the FRET efficiency. An increase in FRET signal upon ligand addition indicates that the nuclear receptor and the coactivator peptide are interacting.
Visualizing the Molecular Interactions
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows involved in the analysis of LXXLL motifs.
Caption: Nuclear receptor signaling pathway.
Caption: Experimental workflow for LXXLL motif analysis.
References
- 1. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The coactivator LXXLL nuclear receptor recognition motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dissection of the LXXLL nuclear receptor-coactivator interaction motif using combinatorial peptide libraries: discovery of peptide antagonists of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and specificity of nuclear receptor–coactivator interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agonists of the Nuclear Receptor PPARγ Can Produce Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian Two-Hybrid Assays | Springer Nature Experiments [experiments.springernature.com]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.com]
- 10. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 11. goldbio.com [goldbio.com]
- 12. cube-biotech.com [cube-biotech.com]
- 13. agilent.com [agilent.com]
- 14. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of SRC-1, SRC-2, and SRC-3 Coactivator Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between the steroid receptor coactivator (SRC) family members—SRC-1, SRC-2, and SRC-3—is critical for dissecting nuclear receptor signaling and developing targeted therapeutics. This guide provides a quantitative comparison of these three key coactivators, supported by experimental data and detailed methodologies.
The p160 SRC family of transcriptional coactivators, comprising SRC-1 (NCOA1), SRC-2 (NCOA2/GRIP1/TIF2), and SRC-3 (NCOA3/AIB1/ACTR), plays a pivotal role in modulating the activity of nuclear receptors and other transcription factors. While sharing structural homology, each member exhibits distinct functional specificities, binding affinities, and downstream effects that dictate their roles in various physiological and pathological processes.
Comparative Binding Affinities of SRC Coactivator Peptides to Nuclear Receptors
The interaction between SRC coactivators and nuclear receptors is primarily mediated by LXXLL motifs within the coactivator proteins. The binding affinity of these interactions is a key determinant of coactivator recruitment and subsequent gene transcription. The following tables summarize the quantitative binding affinities of SRC-1, SRC-2, and SRC-3 peptides for various nuclear receptors, as determined by various in vitro assays.
Table 1: Comparative Binding Affinities of SRC Coactivator Peptides to the Androgen Receptor (AR) Ligand Binding Domain (LBD)
| Coactivator Peptide | IC50 (nM) |
| SRC-1-1 | >100,000 |
| SRC-1-2 | 1,400 |
| SRC-1-3 | 1,200 |
| SRC-2-1 | 1,200 |
| SRC-2-2 | 500 |
| SRC-2-3 | 300 |
| SRC-3-1 | 700 |
| SRC-3-2 | 10,000 |
| SRC-3-3 | >100,000 |
Data derived from AlphaScreen assays. Lower IC50 values indicate higher binding affinity.
Table 2: Binding Affinities of SRC Coactivator Peptides to the Estrogen Receptor α (ERα)
| Coactivator Peptide | Dissociation Constant (Kd) |
| SRC-2-WT | 2600 nM[1] |
| SRC-2-SP4 (stapled peptide) | 420 nM[1] |
| R4K1 (modified SRC-2 stapled peptide) | 19 nM[1] |
Data derived from Surface Plasmon Resonance (SPR).[1] Lower Kd values indicate higher binding affinity.
Histone Acetyltransferase (HAT) Activity
A key enzymatic function of some SRCs is their intrinsic histone acetyltransferase (HAT) activity, which contributes to chromatin remodeling and transcriptional activation.
Table 3: Comparison of Histone Acetyltransferase (HAT) Activity
| Coactivator | Intrinsic HAT Activity | Notes |
| SRC-1 | Yes | Possesses intrinsic HAT activity, primarily targeting histones H3 and H4.[2][3][4] However, this activity is considered weak compared to other HATs like p300/CBP.[2][5] |
| SRC-2 | No | Generally considered to lack intrinsic HAT activity. Its coactivator function relies on the recruitment of other enzymes. |
| SRC-3 | Yes | Contains a C-terminal domain with HAT activity.[6][7] Like SRC-1, this intrinsic activity is relatively weak.[5] |
Signaling Pathways and Downstream Effects
SRC coactivators function as scaffolds, recruiting a plethora of secondary coactivators and chromatin-modifying enzymes to the transcriptional machinery. This leads to a cascade of events culminating in target gene expression.
While the general pathway is similar, the specific downstream targets and interacting partners can differ significantly between the three SRCs, contributing to their unique biological roles. For instance, SRC-3 has been shown to coordinately regulate multiple components of the insulin-like growth factor (IGF)/AKT signaling pathway with activator protein-1 (AP-1).[8]
Experimental Protocols
The quantitative data presented in this guide were obtained using various sophisticated experimental techniques. Below are summaries of the methodologies for the key assays.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is used to study biomolecular interactions.
-
Principle: The assay utilizes two types of beads: a "Donor" bead and an "Acceptor" bead. When a biological interaction brings the beads into close proximity (less than 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Procedure for SRC-NR Binding:
-
One interacting partner (e.g., a His-tagged nuclear receptor LBD) is attached to the Acceptor bead.
-
The other interacting partner (e.g., a biotinylated SRC peptide) is attached to the streptavidin-coated Donor bead.
-
In a competition assay, unlabeled SRC peptides are added at varying concentrations to compete with the biotinylated peptide for binding to the nuclear receptor.
-
The decrease in the AlphaScreen signal is measured, and the IC50 value is calculated, representing the concentration of the unlabeled peptide required to inhibit 50% of the binding of the biotinylated peptide.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
-
Principle: SPR measures changes in the refractive index at the surface of a sensor chip when one molecule (the analyte) binds to another molecule immobilized on the chip (the ligand). This change is proportional to the mass of the analyte that binds.
-
Procedure for SRC-NR Binding:
-
The nuclear receptor protein is immobilized on the surface of a sensor chip.
-
A solution containing the SRC coactivator peptide (analyte) is flowed over the chip surface.
-
The association and dissociation of the peptide are monitored in real-time by detecting changes in the SPR signal.
-
By analyzing the binding kinetics at different analyte concentrations, the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) can be determined.
-
Fluorescence Polarization (FP)
FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger molecule.
-
Principle: When a fluorescent molecule is excited with polarized light, it emits polarized light. The degree of polarization is dependent on the molecule's rate of rotation in solution. Smaller molecules rotate faster and have lower polarization, while larger molecules rotate slower and have higher polarization.
-
Procedure for SRC-NR Binding:
-
A fluorescently labeled SRC peptide (tracer) is used.
-
In a direct binding assay, increasing concentrations of the nuclear receptor are added to a fixed concentration of the tracer. The increase in fluorescence polarization is measured as the tracer binds to the larger receptor.
-
In a competition assay, a fixed concentration of the tracer and the nuclear receptor are incubated with increasing concentrations of an unlabeled competitor SRC peptide. The decrease in fluorescence polarization is measured as the unlabeled peptide displaces the tracer from the receptor.
-
Reporter Gene Assay
This cell-based assay is used to measure the transcriptional activity of a promoter in response to the activation of a signaling pathway.
-
Principle: A reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is responsive to a specific transcription factor (e.g., a nuclear receptor). The expression of the reporter gene is then used as a proxy for the activity of the transcription factor.
-
Procedure for Coactivator Activity:
-
Cells are co-transfected with an expression vector for a nuclear receptor, a reporter plasmid containing a nuclear receptor-responsive promoter driving a reporter gene, and an expression vector for an SRC coactivator.
-
The cells are then treated with the appropriate ligand to activate the nuclear receptor.
-
The activity of the reporter protein (e.g., luciferase activity) is measured. An increase in reporter activity in the presence of the SRC coactivator, compared to its absence, indicates the coactivator's ability to enhance the transcriptional activity of the nuclear receptor.
-
Histone Acetyltransferase (HAT) Activity Assay
This assay measures the enzymatic activity of HATs.
-
Principle: HAT activity is determined by measuring the transfer of an acetyl group from acetyl-CoA to a histone substrate.
-
Fluorometric Assay Procedure:
-
A nuclear extract or purified HAT-containing protein (like SRC-1 or SRC-3) is incubated with a histone peptide substrate and acetyl-CoA.
-
The reaction produces an acetylated peptide and coenzyme A (CoA-SH).
-
The CoA-SH product reacts with a developer to generate a fluorescent product.
-
The fluorescence intensity (e.g., at λex = 535 nm / λem = 587 nm) is measured and is directly proportional to the HAT activity.[9]
-
Conclusion
The steroid receptor coactivators SRC-1, SRC-2, and SRC-3, while sharing a common ancestry and structural motifs, exhibit distinct quantitative differences in their interactions with nuclear receptors and their intrinsic enzymatic activities. SRC-3 often demonstrates potent coactivation of the androgen receptor, while the binding affinities and specificities for other receptors vary among the three members. Furthermore, the presence of intrinsic, albeit weak, HAT activity in SRC-1 and SRC-3, and its absence in SRC-2, highlights a key functional divergence. These quantitative distinctions, coupled with differences in their recruitment of secondary coactivators and their downstream target genes, underscore their non-redundant roles in cellular signaling. A thorough understanding of these quantitative parameters is essential for researchers aiming to unravel the complexities of nuclear receptor biology and for the rational design of novel therapeutic interventions.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. The Function of Steroid Receptor Coactivator-1 in Normal Tissues and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor Coactivator SRC-1 Interacts With the Q-Rich Subdomain of the AhR and Modulates its Transactivation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of SRC-3 (pCIP/ACTR/AIB-1/RAC-3/TRAM-1) Coactivator Activity by IκB Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRC-3, a Steroid Receptor Coactivator: Implication in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steroid receptor coactivator-3 and activator protein-1 coordinately regulate the transcription of components of the insulin-like growth factor/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SRC-3 Has a Role in Cancer Other Than as a Nuclear Receptor Coactivator [ijbs.com]
Benchmarking SRC-1 (686-700): A Comparative Guide to Nuclear Receptor Coactivator Peptides
For researchers, scientists, and drug development professionals, the selection of appropriate peptide tools is critical for dissecting the intricate mechanisms of nuclear receptor signaling. This guide provides a comprehensive performance comparison of the widely used Steroid Receptor Coactivator-1 (SRC-1) (686-700) peptide against other commercially available alternatives. The data presented herein, supported by detailed experimental protocols, is intended to aid in the selection of the most suitable reagents for your research needs.
The SRC-1 (686-700) peptide is a fragment of the larger Steroid Receptor Coactivator-1, a member of the p160 family of coactivators that also includes SRC-2 (also known as TIF2 or GRIP1) and SRC-3 (also known as AIB1 or ACTR).[1] This specific 15-amino acid sequence encompasses the second of three LXXLL motifs, which are crucial for the ligand-dependent interaction with nuclear receptors to augment transcriptional activation.[2][3] Understanding the comparative performance of this peptide against its counterparts from SRC-2 and SRC-3, as well as engineered alternatives like stapled peptides, is essential for designing robust and reproducible experiments.
Performance Comparison of p160 Coactivator Peptides
The primary function of coactivator peptides like SRC-1 (686-700) is their ability to bind to ligand-activated nuclear receptors. This interaction is a key step in the recruitment of the transcriptional machinery to target gene promoters. The affinity of this binding is a critical performance metric. The following table summarizes the binding affinities of the second LXXLL motif peptides from SRC-1, SRC-2, and SRC-3 to the Androgen Receptor (AR), a key nuclear receptor in various physiological and pathological processes.
| Peptide Sequence (LXXLL Motif 2) | Source Protein | Binding Affinity (IC50, nM) to Androgen Receptor | Reference |
| RHKILHRLLQEGSPS | SRC-1 | >10,000 | [4] |
| QEPVSPKKKENALLRYLLDKDDTKD | SRC-2 | 1,000 | [4] |
| SQTSLKEKHKILHRLLQDSSSPN | SRC-3 | 14 | [4] |
Table 1: Comparative binding affinities of the second LXXLL motif peptides from the p160 coactivator family to the Androgen Receptor. Data was obtained using a competitive binding assay.[4]
The data clearly indicates a significant preference of the Androgen Receptor for the LXXLL motif of SRC-3, followed by SRC-2, with a markedly lower affinity for the SRC-1 peptide.[4] This highlights the receptor-specific preferences for different coactivator motifs and is a crucial consideration when selecting a peptide for AR-related studies.
Advanced Alternatives: Stapled Peptides
In addition to the native linear peptides, engineered "stapled" peptides have emerged as a promising alternative. These peptides incorporate a synthetic brace that constrains them in an alpha-helical conformation, which can lead to several advantageous properties.[5][6]
| Parameter | Linear Peptides (e.g., SRC-1 (686-700)) | Stapled Peptides |
| Conformation | Flexible, can adopt multiple conformations in solution. | Constrained in a bioactive alpha-helical conformation.[5] |
| Binding Affinity | Variable, dependent on induced fit upon binding. | Often enhanced due to reduced entropic penalty upon binding.[7] |
| Proteolytic Stability | Generally susceptible to degradation by proteases. | Increased resistance to proteolytic degradation.[7] |
| Cell Permeability | Typically low, limiting their use in cell-based assays without delivery agents. | Can be significantly enhanced, allowing for direct use in cellular systems.[7][8] |
Table 2: General comparison of the properties of linear versus stapled peptides.
Experimental Methodologies
To enable researchers to independently validate and expand upon these findings, detailed protocols for key benchmarking assays are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format is widely used to quantify protein-protein interactions, such as the binding of a coactivator peptide to a nuclear receptor.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Terbium-cryptate) conjugated to an antibody that recognizes a tagged nuclear receptor (e.g., GST-tagged) to an acceptor fluorophore (e.g., fluorescein) conjugated to the coactivator peptide. When the peptide binds to the receptor, the donor and acceptor are brought into close proximity, resulting in a FRET signal that is proportional to the extent of binding.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a 2X solution of the GST-tagged nuclear receptor ligand-binding domain (LBD), a 2X solution of the Terbium-labeled anti-GST antibody, and a 4X solution of the fluorescein-labeled coactivator peptide.
-
Compound Plating: Add test compounds (e.g., potential inhibitors or competing peptides) to a 384-well assay plate.
-
Reagent Addition: Add the nuclear receptor LBD solution to the wells, followed by a pre-mixed solution of the antibody and the labeled coactivator peptide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. This ratio is then used to determine binding affinities (Kd) or inhibitory concentrations (IC50).
TR-FRET Experimental Workflow
Fluorescence Polarization (FP) Assay
FP is another powerful technique for studying molecular interactions in solution.
Principle: This method is based on the principle that a small, fluorescently labeled molecule (the peptide) tumbles rapidly in solution, leading to depolarization of emitted light when excited with polarized light. Upon binding to a larger molecule (the nuclear receptor), the tumbling rate slows down, and the emitted light remains more polarized. The change in polarization is directly proportional to the fraction of bound peptide.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a solution of the nuclear receptor LBD, and a solution of the fluorescently labeled coactivator peptide.
-
Serial Dilution: Prepare serial dilutions of the unlabeled competitor peptide (e.g., SRC-1, SRC-2, or SRC-3 peptides) or test compound.
-
Reaction Setup: In a black microplate, combine the nuclear receptor LBD, the fluorescently labeled peptide, and the competitor peptide/compound.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
-
Data Analysis: Plot the change in polarization as a function of the competitor concentration to determine the IC50 value.
Fluorescence Polarization Assay Workflow
Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of the peptide-receptor interaction, which is the activation of gene transcription.
Principle: Cells are co-transfected with an expression vector for a nuclear receptor, a reporter plasmid containing a luciferase gene downstream of a promoter with nuclear receptor response elements, and a vector expressing the coactivator or competing peptide. The level of luciferase expression, measured by its enzymatic activity, reflects the ability of the coactivator peptide to enhance receptor-mediated transcription.
Protocol Outline:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T or a relevant cancer cell line) and transfect them with the nuclear receptor expression plasmid, the luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Peptide Treatment: After transfection, treat the cells with the ligand for the nuclear receptor and different concentrations of the coactivator peptides (if cell-permeable) or express them from a co-transfected plasmid.
-
Cell Lysis: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Compare the fold activation between different peptides.
Signaling Pathway Context
The interaction between nuclear receptors and p160 coactivators is a central event in steroid hormone signaling. The following diagram illustrates this pathway.
Nuclear Receptor Signaling Pathway
Conclusion
The selection of a coactivator peptide for nuclear receptor research should be guided by empirical data. While SRC-1 (686-700) is a valuable tool, its efficacy can be highly dependent on the specific nuclear receptor being studied. For research involving the Androgen Receptor, peptides derived from SRC-3 and SRC-2 demonstrate significantly higher binding affinities. Furthermore, the advent of stapled peptides offers a promising avenue for developing reagents with improved stability, affinity, and cellular permeability, which may be particularly advantageous for cell-based functional assays. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of these and other coactivator peptides, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. Steroid Receptor Coactivators 1, 2, and 3: Critical Regulators of Nuclear Receptor Activity and Steroid Receptor Modulator (SRM)-based Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of coactivator LXXLL motif specificity in nuclear receptor transcriptional activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of the LXXLL Nuclear Receptor-Coactivator Interaction Motif Using Combinatorial Peptide Libraries: Discovery of Peptide Antagonists of Estrogen Receptors α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of SRC3/AIB1 as a Preferred Coactivator for Hormone-activated Androgen Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 6. Stapled peptide - Wikipedia [en.wikipedia.org]
- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of SRC-1 (686-700): A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides such as SRC-1 (686-700) is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every research chemical are not always available, a framework based on general best practices for peptide and chemical waste provides clear guidance for safe management. This document outlines the essential procedures for the proper disposal of SRC-1 (686-700) in a laboratory setting.
The primary principle for the disposal of any research chemical is to adhere to local, state, and federal regulations.[1] Peptides are considered chemical waste due to their potential biological activity and unknown long-term environmental effects; therefore, they should never be disposed of down standard laboratory drains or in regular solid waste.[1] Consultation with your institution's Environmental Health and Safety (EHS) department is the most prudent course of action to ensure compliance with all applicable guidelines.[2]
Step-by-Step Disposal Procedure for SRC-1 (686-700)
1. Personal Protective Equipment (PPE): Before handling any chemical waste, wearing appropriate PPE is imperative. This includes, but is not limited to:
-
Eye Protection: Safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection: A laboratory coat.[1]
2. Waste Collection and Segregation: Proper segregation of waste streams is crucial to prevent accidental chemical reactions and to ensure correct disposal.
-
Solid Waste:
-
Collect unused or expired solid (lyophilized) SRC-1 (686-700) in a clearly labeled, sealed container designated for chemical waste.
-
In case of a spill of solid peptide, carefully sweep the material to avoid creating dust and place it into the designated chemical waste container.[3]
-
Contaminated materials such as gloves, absorbent pads, and weighing papers should also be disposed of as solid chemical waste.
-
-
Liquid Waste:
-
Solutions containing SRC-1 (686-700) must be collected in a separate, sealed, and clearly labeled waste container.
-
Do not mix peptide solutions with other incompatible waste streams.[3] It is good practice to collect aqueous peptide solutions separately from organic solvent waste.
-
-
Sharps Waste:
-
Any sharps contaminated with SRC-1 (686-700), such as needles, syringes, or pipette tips, must be disposed of in a designated, puncture-resistant sharps container.[2]
-
3. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name, "SRC-1 (686-700)," and any known hazard information.
-
Store sealed waste containers in a designated and secure satellite accumulation area until they are collected by your institution's waste management service.[1]
4. Arranging for Disposal:
-
Contact your institution's EHS department or chemical safety officer to schedule the pickup and disposal of the SRC-1 (686-700) waste.
-
Provide them with accurate information regarding the contents of the waste container.
Quantitative Data for Laboratory Waste Management
The following table summarizes key quantitative parameters relevant to the handling and disposal of laboratory chemical waste, including peptides. These are general guidelines, and specific institutional or local regulations may vary.
| Parameter | Guideline/Value |
| Storage of Lyophilized Peptide | Short-term: Room temperature (weeks) Medium-term: 4°C (39°F) Long-term: -20°C (-4°F) or -80°C (-112°F)[4] |
| Storage of Reconstituted Peptide | Short-term: 2-8°C (36-46°F) for up to 30 days Long-term: Aliquot and freeze at -20°C (-4°F) or -80°C (-112°F)[4] |
| Optimal pH for Peptide Solution Stability | pH 5-6 |
| pH of Corrosive Hazardous Waste | ≤ 2 or ≥ 12.5[5] |
| pH for Neutralized Waste (Sewer Disposal) | Generally between 5 and 9, but can vary by municipality (e.g., 5-12.5)[6] |
Experimental Protocols
Specific experimental protocols for the deactivation or neutralization of SRC-1 (686-700) are not publicly available. For peptide-based compounds, the primary disposal method is typically incineration under controlled conditions by a licensed facility.[2] This ensures the complete destruction of the biologically active peptide.[2] Any in-lab neutralization should only be performed on waste that is hazardous solely due to its corrosive properties (i.e., high or low pH) and should be done in accordance with your institution's approved procedures.[6]
Workflow for Safe Handling and Disposal of Laboratory Peptide Waste
The following diagram illustrates the general workflow for the proper management of peptide waste in a laboratory setting.
Caption: General workflow for the safe disposal of SRC-1 (686-700) and other laboratory peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. realpeptides.co [realpeptides.co]
- 5. Ask the Expert: Elementary Neutralization - EHSLeaders [ehsleaders.org]
- 6. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
Safeguarding Your Research: A Guide to Handling SRC-1 (686-700)
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential safety and logistical information for handling the bioactive peptide SRC-1 (686-700), a fragment of the Steroid Receptor Coactivator-1. Adherence to these protocols is crucial for mitigating risks and ensuring the quality of your experimental outcomes.
Essential Personal Protective Equipment (PPE)
While SRC-1 (686-700) is not classified as a hazardous substance, the toxicological properties of many research peptides are not fully known.[1] Therefore, adopting a cautious approach and utilizing standard laboratory personal protective equipment is mandatory.[2]
Core PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are necessary to protect against splashes or airborne particles.
-
Hand Protection: Nitrile gloves are required to prevent direct skin contact. It is critical to change gloves between handling different samples to avoid cross-contamination.[1]
-
Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination.
-
Respiratory Protection: While not generally required for handling small quantities, a dust mask should be used when weighing larger amounts of the lyophilized powder to minimize inhalation.[1]
-
Footwear: Closed-toe shoes must be worn at all times within the laboratory.
Operational Plan: From Receipt to Disposal
A systematic approach to handling SRC-1 (686-700) ensures both safety and the preservation of the peptide's integrity.
1. Receiving and Storage: Upon receipt, inspect the packaging for any signs of damage. The peptide is typically shipped as a lyophilized powder at ambient temperature.[2] For long-term storage, it is recommended to store the lyophilized peptide at or below -20°C.[3][4]
2. Preparation and Reconstitution:
-
Work in a clean, designated area, such as a well-ventilated laboratory bench or a chemical fume hood, to handle the peptide.
-
Before handling, ensure all required PPE is correctly worn.
-
To reconstitute the peptide, use a sterile, high-purity solvent (e.g., sterile water or a recommended buffer).
-
Gently swirl or vortex the vial to dissolve the contents completely. Avoid vigorous shaking, which can damage the peptide.
3. Experimental Use:
-
Handle the reconstituted peptide solution with care to prevent spills and splashes.
-
Keep the vial sealed when not in use to avoid contamination and evaporation.
4. Spill Response:
-
In the event of a spill, clear the area and restrict access.
-
Use absorbent materials to contain the spill.
-
Decontaminate the affected area with an appropriate cleaning agent.
5. Waste Disposal:
-
All materials that have come into contact with SRC-1 (686-700), including unused solutions, contaminated labware, and used PPE, must be disposed of as chemical waste.
-
Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of peptide waste in the regular trash or down the drain.
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative information for handling and storing SRC-1 (686-700).
| Parameter | Value | Rationale |
| Long-Term Storage Temperature | ≤ -20°C | Ensures the stability and integrity of the lyophilized peptide.[3][4] |
| Short-Term Storage (Solution) | 2-8°C | For reconstituted peptides, refrigeration can maintain stability for short periods. |
| Purity | Typically ≥95% by HPLC | High purity is essential for reliable and reproducible experimental results.[5] |
Visualizing the Workflow
To further clarify the handling process, the following diagram illustrates the logical flow of operations from receiving the peptide to its final disposal.
Caption: Workflow for safe handling of SRC-1 (686-700).
References
- 1. genscript.com [genscript.com]
- 2. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 3. Steroid Receptor Coactivator-1, SRC-1 (686-700) - 1 mg [eurogentec.com]
- 4. Steroid Receptor Coactivator-1 (SRC-1), (676-700), biotin labeled - 1 mg, 1 mg | Labscoop [labscoop.com]
- 5. AS-62152 | Steroid Receptor Coactivator-1 (SRC-1), (676-700), biotin [clinisciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
